molecular formula C6H10O5 B1202111 1,5-Anhydro-D-fructose CAS No. 75414-43-6

1,5-Anhydro-D-fructose

Cat. No.: B1202111
CAS No.: 75414-43-6
M. Wt: 162.14 g/mol
InChI Key: OCLOLUFOLJIQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Anhydro-D-fructose (1,5-AF) is a natural monosaccharide derived from the enzymatic degradation of starch and glycogen, presenting a versatile and bioactive compound for scientific research. Its significant research value lies in its multi-functional properties, including neuroprotective, antimicrobial, and metabolic effects. In neuroscience, 1,5-AF demonstrates compelling protective effects in models of aging-associated brain diseases. It activates AMP-activated protein kinase (AMPK), upregulating the PGC-1α/BDNF pathway. This mechanism is associated with reduced cerebral infarct volume and improved neurological outcomes in models of acute ischemic stroke, as well as protection against rotenone-induced neuronal damage, suggesting potential for Parkinson's disease research . Furthermore, 1,5-AF exhibits direct antimicrobial and antibiofilm activity. Studies show it suppresses the growth of coagulase-negative staphylococci and Staphylococcus epidermidis , and significantly inhibits biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA), offering a natural approach to tackling antibiotic-resistant pathogens and nosocomial infections . Beyond its direct bioactivities, 1,5-AF serves as a key metabolic intermediate. It is rapidly metabolized in vivo to 1,5-anhydro-D-glucitol (1,5-AG), a recognized marker of glycemic control . Research also indicates that 1,5-AF can modulate the gut microbiome, enriching beneficial bacteria such as Faecalibacterium prausnitzii and influencing functional genes related to nicotinamide adenine dinucleotide (NAD) biosynthesis . This monosaccharide can be produced biocatalytically from starch using α-1,4-glucan lyase or through chemical synthesis, ensuring a reliable supply for research applications . Researchers are exploring 1,5-AF for its potential in developing interventions for neurodegenerative disorders, novel antimicrobial agents, and metabolic health supplements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h4-7,9-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLOLUFOLJIQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(C(C(O1)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-1,5-Anhydrofructose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

75414-43-6
Record name D-1,5-Anhydrofructose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107 - 112 °C
Record name D-1,5-Anhydrofructose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Isolation of 1,5-Anhydro-D-fructose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Anhydro-D-fructose (1,5-AF), a unique monosaccharide derived from the degradation of starch and glycogen (B147801), has garnered significant interest in the scientific community. Initially discovered in fungi and red algae, this versatile chiral building block is now recognized for its presence in various organisms, including mammals. Its biological significance is underscored by a range of activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Recent studies have highlighted its role in activating the AMPK/PGC-1α/BDNF signaling pathway, suggesting therapeutic potential for aging-associated diseases. This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of 1,5-AF, presenting detailed experimental protocols, quantitative data, and a visualization of its key signaling pathway.

Discovery and Natural Occurrence

This compound was first identified in fungi and red algae.[1][2] It is a naturally occurring monosaccharide produced from the enzymatic degradation of α-1,4-glucans, such as starch and glycogen, by the action of α-1,4-glucan lyase (EC 4.2.2.13).[2][3] This enzyme catalyzes an elimination reaction, releasing 1,5-AF from the non-reducing end of the polysaccharide chain.[3][4] Subsequent research has demonstrated its presence in various other organisms, indicating a more widespread distribution than initially thought.

Isolation and Synthesis of this compound

The production of 1,5-AF can be achieved through both enzymatic and chemical synthesis routes.

Enzymatic Synthesis from Starch

The enzymatic approach offers a highly specific and efficient method for 1,5-AF production, typically yielding 50-70% from starch or dextrin (B1630399).[5]

Experimental Protocol:

  • Substrate Preparation: Prepare a 20-25% (w/v) solution of dextrin (DE 3-10) or maize amylopectin (B1267705) in an aqueous medium.

  • pH and Temperature Adjustment: Adjust the pH of the substrate solution to 4.0. Maintain the temperature of the reaction mixture between 24-35°C.

  • Enzymatic Reaction: Introduce α-1,4-glucan lyase to the reaction mixture. The reaction is typically carried out for 2 to 7 days. The addition of pullulanase or isoamylase (B1167963) can further enhance the yield of 1,5-AF.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by analyzing samples for 1,5-AF concentration using High-Performance Liquid Chromatography (HPLC).

  • Purification: Upon completion of the reaction, the resulting syrup can be purified. For high purity, ultrafiltration using a membrane with a 10-kDa cut-off is employed, which can result in a purity of >99% when amylopectin is used as the substrate.[5] The purified solution can then be spray-dried to obtain 1,5-AF as a solid.

Chemical Synthesis from D-fructose

Chemical synthesis provides an alternative route to 1,5-AF, starting from the readily available monosaccharide D-fructose.[6]

Experimental Protocol:

This method involves the regiospecific formation of the 1,5-anhydro ring from a protected D-fructose derivative.

  • Protection of D-fructose: D-fructose is first converted to 2,3-O-isopropylidene-1-O-methyl(tolyl)sulfonyl-D-fructopyranose to protect specific hydroxyl groups and introduce a good leaving group at the C1 position.[6]

  • Intramolecular Cyclization: The protected fructose (B13574) derivative undergoes an intramolecular nucleophilic substitution, where the C5 hydroxyl group attacks the C1 carbon, displacing the methyl(tolyl)sulfonyl group to form the 1,5-anhydro ring.

  • Deprotection: The isopropylidene protecting group is subsequently removed to yield this compound.[6]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Enzymatic Synthesis of this compound

ParameterValueReference
SubstrateDextrin (DE 3-10) or Maize Amylopectin[5]
Substrate Concentration20-25% (w/v)[5]
Enzymeα-1,4-glucan lyase[5]
pH4.0[5]
Temperature24-35°C[5]
Reaction Time2-7 days[5]
Yield50-70%[5]
Purity (after ultrafiltration)>99%[5]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O₅
Molecular Weight162.14 g/mol
¹H-NMR (D₂O) See Figure 1[7]
¹³C-NMR (D₂O) See Table in reference[8][9]
Mass Spectrometry (GC-MS of derivatives) Fragmentation patterns available[10]
Mass Spectrometry (UPLC-MS/MS) Method for quantification developed[11][12]

Biological Activity and Signaling Pathway

This compound exhibits a range of biological activities, with recent research highlighting its neuroprotective effects through the activation of the 5'-adenosine monophosphate-activated protein kinase (AMPK) signaling pathway.[1][13][14] Activation of AMPK by 1,5-AF leads to the upregulation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and brain-derived neurotrophic factor (BDNF), a pathway crucial for mitochondrial biogenesis and neuronal health.[1][15]

This compound Signaling Pathway cluster_0 Cellular Response AF This compound AMPK AMPK (5'-adenosine monophosphate- activated protein kinase) AF->AMPK activates PGC1a PGC-1α (Peroxisome proliferator-activated receptor-γ coactivator-1α) AMPK->PGC1a upregulates BDNF BDNF (Brain-derived neurotrophic factor) PGC1a->BDNF upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis promotes Neuroprotection Neuroprotection BDNF->Neuroprotection promotes

Caption: Signaling pathway of this compound.

Experimental Workflows

The following diagram illustrates the general workflows for the enzymatic and chemical synthesis of this compound.

Synthesis of this compound cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis Starch Starch / Dextrin Reaction_E Enzymatic Reaction (pH 4.0, 24-35°C, 2-7 days) Starch->Reaction_E Enzyme α-1,4-glucan lyase Enzyme->Reaction_E Purification_E Purification (Ultrafiltration) Reaction_E->Purification_E AF_E This compound Purification_E->AF_E Fructose D-fructose Protection Protection Fructose->Protection Protected_Fructose Protected Fructose Derivative Protection->Protected_Fructose Cyclization Intramolecular Cyclization Protected_Fructose->Cyclization Deprotection Deprotection Cyclization->Deprotection AF_C This compound Deprotection->AF_C

Caption: Experimental workflows for 1,5-AF synthesis.

Conclusion

This compound stands out as a promising natural product with significant potential in various scientific and therapeutic fields. The well-established enzymatic synthesis from starch provides a scalable and efficient route for its production, while chemical synthesis offers an alternative pathway. The elucidation of its biological activities, particularly its role in activating the AMPK/PGC-1α/BDNF signaling pathway, opens new avenues for the development of novel therapeutics for neurodegenerative and aging-related disorders. This technical guide provides a comprehensive resource for researchers and professionals interested in the discovery, isolation, and application of this intriguing monosaccharide.

References

Unveiling a Novel Bioactive Carbohydrate: A Technical Guide to 1,5-Anhydro-D-fructose in Fungi and Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF) is a naturally occurring monosaccharide that has garnered increasing interest within the scientific community for its potential applications in medicine and biotechnology.[1][2] First identified in fungi and red algae, this unique sugar is a product of the enzymatic degradation of starch and glycogen (B147801).[2] Unlike its more common hexose (B10828440) counterparts, 1,5-AF possesses a reactive ketone group, contributing to its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of 1,5-AF in fungi and algae, detailing its biosynthesis, methods for its quantification, and the metabolic pathways involved.

Natural Occurrence and Quantitative Data

This compound has been identified in various fungal and algal species. Notably, it is found in edible morels of the genus Morchella and the red alga Gracilariopsis lemaneiformis.[2][3] The production of 1,5-AF in these organisms is attributed to the activity of the enzyme α-1,4-glucan lyase, which acts on starch and glycogen reserves.[2]

While the presence of 1,5-AF is well-documented, comprehensive quantitative data across a wide range of species remains an area of active research. The following table summarizes the available quantitative information on 1,5-AF concentrations in select fungal and algal species. It is important to note that concentrations can vary depending on the species, growth conditions, and the analytical methods employed.

Organism TypeSpeciesConcentrationAnalytical MethodReference
FungusMorchella costataPresence confirmedNot specified[1]
FungusMorchella vulgarisPresence confirmedNot specified[1]
FungusPeziza ostracodermaPresence confirmedNot specified[1]
FungusAnthracobia melalomaPresence confirmedNot specified[1]
FungusAspergillus nigerPresence confirmedNot specified[4]
Alga (Red)Gracilariopsis lemaneiformisQuantifiedGC-MS[5]

Further research is required to establish a more comprehensive database of 1,5-AF concentrations in a wider variety of fungal and algal species.

Biosynthesis and Metabolic Pathways

The formation of this compound in fungi and algae is a result of the action of α-1,4-glucan lyase (EC 4.2.2.13) on α-1,4-glucans such as starch and glycogen. This enzyme catalyzes the cleavage of the glycosidic bond, leading to the formation of 1,5-AF.[6]

In fungi, 1,5-AF serves as a key intermediate in a unique metabolic pathway, leading to the production of various secondary metabolites, some with notable biological activities.[1]

Signaling Pathway of this compound Biosynthesis and Metabolism in Fungi

Biosynthesis and Metabolism of this compound in Fungi Starch Starch / Glycogen (α-1,4-Glucans) Enzyme1 α-1,4-glucan lyase Starch->Enzyme1 AF This compound (1,5-AF) Enzyme2 Aldos-2-ulose dehydratase AF->Enzyme2 AscopyroneM Ascopyrone M Microthecin Microthecin AscopyroneM->Microthecin in Morels Epipentenomycin 5-Epipentenomycin I AscopyroneM->Epipentenomycin in Peziza echinospora Enzyme1->AF Enzyme2->AscopyroneM

Caption: Biosynthesis and metabolism of 1,5-AF in fungi.

Experimental Protocols

The accurate quantification of this compound from complex biological matrices like fungal and algal biomass requires robust and validated experimental protocols. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique for this purpose, often requiring a derivatization step to increase the volatility of the sugar.[5][7]

Key Experiment: Quantification of this compound by GC-MS

1. Sample Preparation and Extraction:

  • Objective: To extract 1,5-AF from the fungal or algal biomass while minimizing degradation.

  • Protocol:

    • Lyophilize the collected fungal mycelium or algal thalli to a constant dry weight.

    • Grind the dried biomass into a fine powder using a mortar and pestle or a cryogenic grinder.

    • Accurately weigh a known amount of the powdered sample (e.g., 100 mg).

    • Perform a solid-liquid extraction using a suitable solvent system. A common approach involves using a mixture of methanol, chloroform, and water to separate polar metabolites, including sugars, from lipids and other non-polar compounds.

    • Centrifuge the mixture to pellet the solid debris and collect the supernatant containing the extracted metabolites.

    • Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator to obtain a dried extract.

2. Derivatization:

  • Objective: To convert the non-volatile 1,5-AF into a volatile derivative suitable for GC-MS analysis.[7][8] A two-step derivatization process involving methoximation followed by silylation is frequently used.[7]

  • Protocol:

    • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate the mixture to allow the reaction with the ketone group of 1,5-AF, forming a methoxime derivative. This step is crucial to prevent the formation of multiple isomers during the subsequent silylation.[7]

    • Silylation: Following methoximation, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. Incubate the mixture to replace the active hydrogens on the hydroxyl groups of the sugar with trimethylsilyl (B98337) (TMS) groups.[7]

3. GC-MS Analysis:

  • Objective: To separate and quantify the derivatized 1,5-AF.

  • Protocol:

    • Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column) for the separation of the analytes.

    • Employ a temperature gradient program in the GC oven to achieve optimal separation of the derivatized sugars.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[5]

    • Identify the 1,5-AF derivative based on its retention time and mass spectrum, comparing it to an authentic standard.

    • Quantify the amount of 1,5-AF in the sample by creating a calibration curve using known concentrations of the derivatized standard.

Experimental Workflow

Experimental Workflow for 1,5-AF Quantification Sample Fungal/Algal Biomass Extraction Extraction (e.g., Methanol/Chloroform/Water) Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization (Methoximation & Silylation) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

References

An In-depth Technical Guide to the Biosynthesis of 1,5-Anhydro-D-fructose from Starch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF), a naturally occurring monosaccharide, is gaining significant attention in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] This unique sugar is a product of the enzymatic degradation of starch and glycogen (B147801), catalyzed by the enzyme α-1,4-glucan lyase. This technical guide provides a comprehensive overview of the biosynthesis of 1,5-AF from starch, detailing the enzymatic pathway, quantitative data, experimental protocols for its production and analysis, and a closer look at the key enzyme involved.

The Biosynthetic Pathway: A Single-Step Enzymatic Conversion

The biosynthesis of this compound from starch is a direct, one-step enzymatic process facilitated by α-1,4-glucan lyase (EC 4.2.2.13). This enzyme acts on the non-reducing ends of α-1,4-linked glucans, such as starch and its components amylose (B160209) and amylopectin, catalyzing the cleavage of the glycosidic bond through a β-elimination reaction.[3] This reaction releases this compound as the primary product.[3]

The overall reaction can be summarized as follows:

Starch (or α-1,4-glucan) + α-1,4-Glucan Lyase → this compound + Shortened Glucan

This enzymatic conversion is a key step in what is known as the "anhydrofructose pathway," an alternative route for glycogen and starch catabolism.[4][5]

Biosynthesis_of_1_5_AF Starch Starch / Glycogen (α-1,4-glucan) Product This compound (1,5-AF) Starch->Product β-elimination Enzyme α-1,4-Glucan Lyase Enzyme->Product Byproduct Shortened Glucan Chain Experimental_Workflow cluster_Enzyme_Production Enzyme Production cluster_AF_Production 1,5-AF Production Gene_Synthesis Gene Synthesis & Vector Construction Transformation Transformation of Pichia pastoris Gene_Synthesis->Transformation Expression Recombinant Expression Transformation->Expression Purification_Enzyme Enzyme Purification (Affinity Chromatography) Expression->Purification_Enzyme Enzymatic_Reaction Enzymatic Reaction Purification_Enzyme->Enzymatic_Reaction Starch_Prep Starch Preparation Starch_Prep->Enzymatic_Reaction Purification_AF 1,5-AF Purification (Ultrafiltration & Chromatography) Enzymatic_Reaction->Purification_AF Analysis Quantification (HPLC) Purification_AF->Analysis

References

An In-Depth Technical Guide to 1,5-Anhydro-D-fructose: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose is a naturally occurring monosaccharide and a key intermediate in the anhydrofructose pathway for the degradation of starch and glycogen (B147801).[1] Unlike its parent sugar, fructose, this compound possesses a unique and stable pyranose ring structure due to the absence of a hydroxyl group at the anomeric carbon. This structural feature imparts distinct chemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound.

Chemical Structure and Identification

This compound is a cyclic ketone and a derivative of D-fructose. Its fundamental chemical properties and identifiers are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O₅[2]
Molecular Weight 162.14 g/mol [2]
IUPAC Name (4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one[2]
CAS Number 75414-43-6[2]
ChEBI ID 16715[2]
PubChem CID 126517[2]
SMILES C1C(=O)C--INVALID-LINK--CO)O">C@HO[2]
InChI Key OCLOLUFOLJIQDC-HSUXUTPPSA-N[2]

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the chiral centers at C4, C5, and C6, corresponding to the D-configuration of fructose. The pyranose ring adopts a chair conformation, which is considered its most stable form.

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for this compound is presented below. It is important to note that a complete set of assigned ¹H and ¹³C NMR data with coupling constants is not consistently reported in the literature. The provided NMR data is based on available information and may be subject to slight variations depending on experimental conditions.

Data TypeValueSource
Melting Point 44 °C[4]
Optical Rotation [α]D Data not available in searched literature
¹³C NMR (D₂O) δ (ppm): 211.5 (C-2), 82.2 (C-3), 77.5 (C-4), 81.3 (C-5), 63.8 (C-6), 64.8 (C-1)[1][5]
¹H NMR (D₂O) A complex spectrum is expected due to the presence of multiple protons. Specific assignments and coupling constants are not fully detailed in the available literature. A representative spectrum can be found in the work by Kametani et al. (1996).[6]

Experimental Protocols

Enzymatic Synthesis of this compound from Starch

This protocol outlines the general procedure for the enzymatic synthesis of this compound from starch using α-1,4-glucan lyase.[5]

Materials:

  • Soluble starch

  • α-1,4-glucan lyase (EC 4.2.2.13)

  • Sodium phosphate (B84403) buffer (pH 7.0)

  • Activated charcoal

  • Celite

  • Ethanol

Procedure:

  • Prepare a solution of soluble starch in sodium phosphate buffer.

  • Add α-1,4-glucan lyase to the starch solution.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 40-50 °C) with gentle stirring. The reaction progress can be monitored by measuring the decrease in starch concentration or the formation of reducing sugars.

  • After the reaction is complete (typically after 24-48 hours), terminate the reaction by heating the mixture to denature the enzyme.

  • Centrifuge the mixture to remove any insoluble material.

  • Treat the supernatant with activated charcoal to decolorize the solution.

  • Filter the solution through a bed of Celite to remove the charcoal.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the this compound by adding ethanol.

  • Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

For higher purity, the synthesized this compound can be purified by HPLC.

Instrumentation:

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Amino-propyl or a specific carbohydrate analysis column.

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water is a common mobile phase for sugar analysis.[7][8][9][10] The specific gradient will need to be optimized for the best separation.

Procedure:

  • Dissolve the crude this compound in the mobile phase.

  • Filter the sample through a 0.45 µm filter.

  • Inject the sample onto the HPLC column.

  • Elute with the optimized acetonitrile/water gradient.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent under reduced pressure.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).[1][11]

  • Vortex the sample to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example for a 500 MHz spectrometer):

  • Pulse Program: Standard single pulse with water suppression (e.g., presaturation).[1]

  • Spectral Width: ~12-16 ppm.[1]

  • Acquisition Time: ~2-3 seconds.[1]

  • Relaxation Delay: 5 seconds.[1]

  • Number of Scans: 16-64.[1]

  • Temperature: 298 K (25 °C).[1]

¹³C NMR Acquisition Parameters (Example for a 125 MHz spectrometer):

  • Pulse Program: Standard single pulse with proton decoupling.[1]

  • Spectral Width: ~220-240 ppm.[1]

  • Acquisition Time: ~1-1.5 seconds.[1]

  • Relaxation Delay: 2-5 seconds.[1]

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Signaling Pathways and Logical Relationships

The Anhydrofructose Pathway

This compound is a central molecule in an alternative pathway for glycogen and starch metabolism, known as the anhydrofructose pathway.[12] This pathway is distinct from the classical hydrolytic and phosphorolytic degradation routes.

Anhydrofructose_Pathway cluster_synthesis Synthesis cluster_metabolism Metabolism Starch Starch / Glycogen AF This compound Starch->AF α-1,4-Glucan lyase AG 1,5-Anhydro-D-glucitol AF->AG This compound reductase Microthecin Microthecin AF->Microthecin Aldos-2-ulose dehydratase APP Ascopyrone P AF->APP Dehydration

Caption: The Anhydrofructose Pathway.

Experimental Workflow: Enzymatic Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory-scale production and purification of this compound.

Experimental_Workflow Start Start: Starch Solution Enzymatic_Reaction Enzymatic Reaction (α-1,4-glucan lyase) Start->Enzymatic_Reaction Termination Reaction Termination (Heat) Enzymatic_Reaction->Termination Centrifugation Centrifugation Termination->Centrifugation Decolorization Decolorization (Activated Charcoal) Centrifugation->Decolorization Filtration Filtration Decolorization->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Precipitation Precipitation (Ethanol) Concentration->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Product Final Product: Pure this compound Purification->Final_Product

Caption: Workflow for Synthesis and Purification.

Conclusion

This compound represents a unique chiral building block with significant potential for the development of novel therapeutic agents. Its stable pyranose structure and distinct chemical reactivity set it apart from other monosaccharides. This guide has provided a detailed overview of its chemical and stereochemical properties, along with key experimental data and protocols. Further research into the biological activities and therapeutic applications of this compound and its derivatives is warranted and is expected to yield exciting new discoveries in the fields of medicinal chemistry and drug development.

References

A Comprehensive Technical Guide to 1,5-Anhydro-D-fructose: Physicochemical Properties, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF), a unique monosaccharide derived from the enzymatic degradation of starch and glycogen, is emerging as a molecule of significant interest in the fields of biochemistry and pharmacology. Unlike its more common hexose (B10828440) counterparts, 1,5-AF possesses a distinct cyclic ketone structure, rendering it a versatile chiral building block and a compound with a wide array of biological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological effects and associated signaling pathways.

Physicochemical Properties

This compound is a white, crystalline solid that is hygroscopic in nature. Its fundamental physicochemical properties are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₆H₁₀O₅[1]
Molecular Weight 162.14 g/mol [1]
Melting Point 44 °C[1]
Appearance White to Pale Beige Solid
Solubility Sparingly soluble in water and slightly soluble in methanol (B129727).
Stability Stable in water for at least one month at room temperature.[2] Recommended storage is at < -15°C in a dry, well-sealed container.[1]
Hygroscopicity Hygroscopic
Table 2: Spectroscopic Data for this compound
Spectroscopic MethodKey DataReference(s)
UV Spectroscopy Absorption maxima at approximately 215 nm and 266 nm.
¹H-NMR (D₂O) Chemical shifts can be referenced against standard fructose (B13574) spectra, with adjustments for the anhydro bridge and ketone group.[3][4]
¹³C-NMR (D₂O) Characteristic chemical shifts provide a fingerprint for structural confirmation.[3][4]
Mass Spectrometry (GC-MS) Requires derivatization for analysis.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as protocols for assessing its biological activities.

Enzymatic Synthesis of this compound from Starch

This compound can be efficiently produced from starch or its derivatives through the action of α-1,4-glucan lyase.

Materials:

Procedure:

  • Prepare a 20-25% (w/v) solution of dextrin (B1630399) (DE 3-10) or maize amylopectin in sodium acetate buffer (pH 4.0).[6]

  • Add α-1,4-glucan lyase to the substrate solution. The exact enzyme concentration should be optimized based on the specific activity of the enzyme preparation.

  • For enhanced yield, a debranching enzyme such as pullulanase or isoamylase can be added to the reaction mixture.[6]

  • Incubate the reaction mixture at a temperature between 24-35°C for 2 to 7 days.[6]

  • Monitor the production of this compound periodically using HPLC.

  • Once the reaction has reached completion (or the desired yield), the resulting syrup can be used directly or further purified.

Purification of this compound

The crude this compound syrup can be purified using a combination of ultrafiltration and chromatographic techniques.

Materials:

  • Crude this compound syrup

  • Ultrafiltration system with a 10-kDa cut-off membrane

  • Ion-exchange chromatography column (e.g., Ca²⁺ form resin)

  • Deionized water

Procedure:

  • Ultrafiltration: Pass the crude syrup through a 10-kDa cut-off ultrafiltration membrane to remove the enzymes and any high molecular weight polysaccharides. This step can yield a purity of >99% if amylopectin is used as the substrate.[6]

  • Ion-Exchange Chromatography: For further purification and separation from other monosaccharides, ligand exchange chromatography using a Ca²⁺ form ion-exchange resin can be employed.[7]

    • Pack a chromatography column with a suitable Ca²⁺ form ion-exchange resin.

    • Equilibrate the column with deionized water.

    • Load the ultra-filtered this compound solution onto the column.

    • Elute the column with deionized water. Fructose and its derivatives like this compound have a stronger interaction with the calcium ions compared to glucose, leading to their separation.[7]

    • Collect fractions and analyze for the presence of this compound using HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a refractive index (RI) or a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: A carbohydrate analysis column, such as an Aminex HPX-87C column (Ca²⁺ form) or a similar ion-exchange column.

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.5 - 0.6 mL/min.

  • Column Temperature: 60-85°C.

  • Injection Volume: 10-20 µL.

  • Detection: Refractive Index (RI) or post-column derivatization with an alkaline solution followed by UV detection at approximately 308 nm.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of this compound in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).[4]

  • Vortex the solution for 30-60 seconds to ensure complete dissolution.[3]

  • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse with water suppression.

  • Spectral Width: ~12-16 ppm.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay (d1): 5 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K (25°C).[3]

¹³C-NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse with proton decoupling.

  • Spectral Width: ~220-240 ppm.

  • Acquisition Time: ~1-1.5 seconds.

  • Relaxation Delay (d1): 2-5 seconds.[3]

Biological Activity Assays

Antioxidant Activity: DPPH Radical Scavenging Assay

Materials:

  • 1,1-diphenyl-2-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • This compound solution of various concentrations

  • Ascorbic acid (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[9]

  • In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution.

  • Add varying concentrations of the this compound solution to the DPPH solution.

  • Prepare a blank (DPPH solution with solvent) and a positive control (DPPH solution with ascorbic acid).

  • Incubate the mixtures in the dark at room temperature for 30 minutes.[9]

  • Measure the absorbance of the solutions at 517 nm.[9]

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of concentrations.

  • Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well (broth with bacteria, no 1,5-AF) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[10]

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities with potential therapeutic applications. These include antioxidant, anti-inflammatory, and antimicrobial effects.

Antioxidant Activity

This compound has been shown to scavenge free radicals directly, as demonstrated in the DPPH assay.[11] It also inhibits the production of reactive oxygen species (ROS) such as hydrogen peroxide and superoxide (B77818) anions in cellular models.[11]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. It has been shown to prevent the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[11][12] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12]

NF_kB_Inhibition_by_1_5_AF cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Upregulates Gene Expression of AF This compound AF->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
Neuroprotective Effects and AMPK Pathway Activation

Recent studies have highlighted the neuroprotective effects of this compound, which are linked to its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway.[13] Activation of AMPK by 1,5-AF leads to the upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and brain-derived neurotrophic factor (BDNF).[13] This pathway is crucial for mitochondrial biogenesis and neuronal survival.

AMPK_Activation_by_1_5_AF AF This compound AMPK AMPK AF->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Upregulates BDNF BDNF PGC1a->BDNF Increases Expression of Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Neuronal_Survival Neuronal Survival & Neuroprotection BDNF->Neuronal_Survival Promotes

Activation of the AMPK/PGC-1α/BDNF pathway by this compound.
Antimicrobial Activity

This compound has demonstrated inhibitory effects against the growth of various Gram-positive bacteria, including coagulase-negative staphylococci and methicillin-resistant Staphylococcus aureus (MRSA).[10] It has also been shown to suppress biofilm formation by MRSA.[10]

Conclusion

This compound is a fascinating and promising molecule with a unique set of physicochemical properties and a diverse range of biological activities. Its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, coupled with its neuroprotective effects mediated through the AMPK pathway, makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing monosaccharide. As our understanding of its mechanisms of action deepens, this compound may pave the way for novel therapeutic strategies for a variety of diseases.

References

An In-depth Technical Guide to the Anhydrofructose Pathway in Glycogen Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801), the primary storage form of glucose in animals, is a critical reservoir for maintaining energy homeostasis. Its breakdown, or glycogenolysis, is traditionally understood to occur via two main pathways: a phosphorolytic route yielding glucose-1-phosphate and a hydrolytic route producing glucose. However, a third, alternative pathway, the anhydrofructose pathway, has been elucidated, offering novel insights into glycogen metabolism and revealing a new class of bioactive molecules. This technical guide provides a comprehensive overview of the anhydrofructose pathway, its key enzymatic players, regulatory mechanisms, and its emerging significance in health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this alternative route of glycogen catabolism.

The anhydrofructose pathway is initiated by the action of α-1,4-glucan lyase, which cleaves α-1,4-glucosidic linkages in glycogen and starch to produce 1,5-anhydro-D-fructose (1,5-AF)[1]. This unique monosaccharide serves as the central intermediate of the pathway and can be further metabolized into a variety of compounds, including 1,5-anhydro-D-glucitol (1,5-AG), ascopyrone P, and microthecin[2]. The existence of this pathway has been confirmed in both prokaryotic and eukaryotic organisms, including mammals, highlighting its evolutionary conservation and potential physiological importance[2].

The Core Pathway: Enzymes and Transformations

The anhydrofructose pathway consists of a series of enzymatic reactions that convert the glucosyl units of glycogen into 1,5-AF and its downstream metabolites.

α-1,4-Glucan Lyase: The Initiating Enzyme

The key enzyme that defines the anhydrofructose pathway is α-1,4-glucan lyase (EC 4.2.2.13) . Unlike glycogen phosphorylase or α-glucosidase, this enzyme catalyzes a β-elimination reaction at the non-reducing ends of α-1,4-glucans, yielding this compound[3][4].

  • Mechanism of Action: The catalytic mechanism of α-1,4-glucan lyase involves the cleavage of the C1-O4 glycosidic bond and the formation of a double bond between C1 and C2 of the glucose residue, resulting in the formation of the enol form of 1,5-anhydrofructose, which then tautomerizes to the keto form[4]. The reaction proceeds via a covalent glycosyl-enzyme intermediate[5].

Metabolism of this compound (1,5-AF)

Once formed, 1,5-AF can enter several metabolic fates:

  • Reduction to 1,5-Anhydro-D-glucitol (1,5-AG): In mammals, 1,5-AF is rapidly metabolized to 1,5-anhydro-D-glucitol (1,5-AG) by This compound reductase (EC 1.1.1.263) , an NADPH-dependent enzyme[6][7]. 1,5-AG is a stable polyol found in various mammalian tissues[2].

  • Conversion to Ascopyrone P and Microthecin: In some fungi, 1,5-AF is a precursor for the synthesis of secondary metabolites. Aldos-2-ulose dehydratase (EC 4.2.1.110) and This compound dehydratase (EC 4.2.1.111) convert 1,5-AF into ascopyrone M, which can then be isomerized to ascopyrone P by ascopyrone tautomerase or further converted to the antimicrobial compound microthecin[8][9].

  • Formation of Advanced Glycation End-products (AGEs): 1,5-AF, being a reducing sugar, can react non-enzymatically with the amino groups of proteins to form 1,5-AF-derived advanced glycation end-products (AF-AGEs)[1][10].

Quantitative Data

Table 1: Kinetic Properties of Key Enzymes in the Anhydrofructose Pathway
EnzymeOrganism/TissueSubstrateKmVmaxOther Kinetic ParametersReference(s)
α-1,4-Glucan LyaseGracilariopsis sp.Aryl glucosides--pKa values of active site residues: 3.05 and 6.66[11]
α-1,4-Glucan LyaseGracilariopsis sp.Acarbose--Ki = 20 nM[11]
α-1,4-Glucan LyaseGracilariopsis sp.1-Deoxynojirimycin--Ki = 130 nM[11]
This compound ReductasePorcine LiverThis compound0.44 mM-Molecular activity: 8.7 s-1[12]
Table 2: Pharmacokinetic Parameters of this compound (1,5-AF) and 1,5-Anhydro-D-glucitol (1,5-AG)
CompoundSpeciesAdministrationCmaxTmaxHalf-lifeReference(s)
1,5-AFPigIntravenous19.0 µg/mL0.5 h0.24 h[6][10][13]
1,5-AFPigOralNot detected--[6][10][13]
1,5-AG (from 1,5-AF)PigIntravenous24.6 µg/mL1.5 h3.23 h[6][10][13]
1,5-AG (from 1,5-AF)PigOral39.1 µg/mL2 h-[6][10][13]
1,5-AG (from 1,5-AF)HumanOral-2 h (urine peak)-[6][10][13]
Table 3: Tissue Concentrations of this compound (1,5-AF) and 1,5-Anhydro-D-glucitol (1,5-AG)
CompoundTissueSpeciesConcentrationReference(s)
1,5-AFBrainMouse≈0.25 µM (40 µg/L)[5]
1,5-AGBrain, Liver, Pancreas, Kidney, Spleen, Thymus, Lung, Testis, Muscle, HeartWistar Rat5–15 µg/g fresh tissue[2]
1,5-AGSerumHuman (healthy)7 to 32 µg/mL (43–196 µM)[2]
1,5-AGSerumHuman (diabetes)~2 µg/mL[2]

Signaling Pathways and Physiological Roles

Recent research has begun to uncover the signaling roles of 1,5-AF, suggesting its involvement in cellular regulation and broader physiological processes.

Activation of the AMPK/PGC-1α/BDNF Pathway

1,5-AF has been shown to activate 5'-adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[14][15]. Activation of AMPK by 1,5-AF leads to the upregulation of the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) and brain-derived neurotrophic factor (BDNF) pathway[12][14]. This pathway is implicated in mitochondrial biogenesis, neuroprotection, and anti-aging effects[12][14].

AMPK_Pathway Glycogen Glycogen Anhydrofructose_Pathway Anhydrofructose Pathway Glycogen->Anhydrofructose_Pathway AF This compound Anhydrofructose_Pathway->AF AMPK AMPK AF->AMPK activates PGC1a PGC-1α AMPK->PGC1a upregulates BDNF BDNF PGC1a->BDNF upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis BDNF->Mitochondrial_Biogenesis Neuroprotection Neuroprotection BDNF->Neuroprotection Anti_Aging Anti-Aging Effects BDNF->Anti_Aging

Figure 1: 1,5-AF activates the AMPK/PGC-1α/BDNF signaling pathway.
Satiety Effects via Oxytocin (B344502) Neurons

Intracerebroventricular administration of 1,5-AF has been demonstrated to suppress feeding behavior[11][16][17]. This effect is mediated through the activation of oxytocin neurons in the paraventricular nucleus (PVN) of the hypothalamus[11][16][17]. 1,5-AF increases the cytosolic Ca2+ concentration in these neurons, leading to the release of oxytocin, a neuropeptide known to regulate satiety[11][16].

Satiety_Pathway AF This compound (in brain) PVN Paraventricular Nucleus (PVN) AF->PVN Oxytocin_Neurons Oxytocin Neurons AF->Oxytocin_Neurons activates PVN->Oxytocin_Neurons contains Calcium ↑ Cytosolic Ca²⁺ Oxytocin_Neurons->Calcium Oxytocin_Release Oxytocin Release Calcium->Oxytocin_Release Satiety Satiety Oxytocin_Release->Satiety Reduced_Food_Intake Reduced Food Intake Satiety->Reduced_Food_Intake

Figure 2: 1,5-AF induces satiety through activation of oxytocin neurons.

Experimental Protocols

Quantification of this compound and 1,5-Anhydro-D-glucitol by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods for analyzing sugars in biological samples[18][19][20].

a. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the HPLC mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: Aminex HPX-87H column (300 x 7.8 mm) or a similar ion-exclusion column.

  • Mobile Phase: 0.5 mM H2SO4 in HPLC-grade water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 60°C.

  • Detector: Refractive Index (RI) detector.

  • Injection Volume: 20 µL.

  • Quantification: Use external standards of 1,5-AF and 1,5-AG to generate a standard curve for concentration determination.

HPLC_Workflow Start Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Methanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Data_Analysis Data Analysis and Quantification HPLC_Injection->Data_Analysis

Figure 3: Workflow for the quantification of 1,5-AF and 1,5-AG by HPLC.
Immunodetection of 1,5-AF-derived Advanced Glycation End-products (AF-AGEs) by Competitive ELISA

This protocol is based on general competitive ELISA procedures[21][22][23][24].

a. Plate Coating:

  • Coat a 96-well microtiter plate with 100 µL/well of AF-AGE-BSA (Bovine Serum Albumin) at 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

b. Blocking:

  • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS).

  • Incubate for 1-2 hours at 37°C.

  • Wash the plate three times with wash buffer.

c. Competition Reaction:

  • In a separate plate or tubes, pre-incubate 50 µL of the sample or standard with 50 µL of the anti-AF-AGE primary antibody for 1 hour at 37°C.

  • Add 100 µL of the pre-incubated mixture to each well of the coated and blocked plate.

  • Incubate for 90 minutes at 37°C.

  • Wash the plate three times with wash buffer.

d. Detection:

  • Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with wash buffer.

e. Substrate Reaction and Measurement:

  • Add 100 µL/well of TMB substrate solution.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Add 100 µL/well of stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of AF-AGEs in the sample.

Heterologous Expression and Purification of α-1,4-Glucan Lyase

This protocol is based on methods for expressing algal α-1,4-glucan lyase in Pichia pastoris[25][26][27].

a. Gene Cloning and Expression Vector Construction:

  • Synthesize the codon-optimized gene for α-1,4-glucan lyase.

  • Clone the gene into a Pichia pastoris expression vector (e.g., pPICZα A) with a C-terminal polyhistidine tag.

b. Transformation of Pichia pastoris:

  • Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.

  • Select for positive transformants on YPDS plates containing zeocin.

c. Protein Expression:

  • Inoculate a single colony into BMGY medium and grow at 30°C with shaking until the OD600 reaches 2-6.

  • Induce expression by transferring the cells to BMMY medium containing 0.5% methanol.

  • Continue to culture for 72-96 hours, adding methanol to a final concentration of 0.5% every 24 hours.

d. Protein Purification:

  • Harvest the culture supernatant by centrifugation.

  • Perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.

  • Wash the column with a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elute the His-tagged α-1,4-glucan lyase with a high concentration of imidazole.

  • Perform buffer exchange and further purify by size-exclusion chromatography if necessary.

Conclusion

The anhydrofructose pathway represents a significant, yet often overlooked, aspect of glycogen metabolism. The central metabolite, this compound, and its derivatives are emerging as important bioactive molecules with roles in cellular signaling, energy homeostasis, and potentially as therapeutic agents. This technical guide has provided a detailed overview of the pathway, its key enzymes, quantitative data, and relevant experimental protocols. Further research into the regulation of this pathway and the physiological functions of its metabolites will undoubtedly open new avenues for understanding metabolic control and developing novel therapeutic strategies for a range of diseases.

References

The Biological Role of 1,5-Anhydro-D-fructose in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Anhydro-D-fructose (1,5-AF) is a naturally occurring monosaccharide derived from the enzymatic degradation of starch and glycogen. While ubiquitously present in various organisms, its biological role in microorganisms is multifaceted and an active area of research. In certain bacteria, it serves as a carbon source, being metabolized through unique enzymatic pathways. Conversely, it exhibits antimicrobial properties, particularly against Gram-positive bacteria, and has been shown to interfere with biofilm formation. This technical guide provides an in-depth overview of the current understanding of 1,5-AF's function in the microbial world, with a focus on its metabolic pathways, antimicrobial activity, and the experimental methodologies used for its study.

Introduction

This compound (1,5-AF) is a unique sugar molecule formed by the action of α-1,4-glucan lyase on α-1,4-glucans like starch and glycogen[1]. Unlike common sugars, it exists in a stable pyranose ring structure. Its presence has been detected in fungi, red algae, and some bacteria[1]. The biological significance of 1,5-AF in microorganisms is diverse, ranging from being a nutrient source to acting as an antimicrobial agent. This guide will delve into the known metabolic fates of 1,5-AF in microorganisms, its role in inhibiting microbial growth and biofilm formation, and provide detailed experimental protocols for its investigation.

Metabolic Role of this compound in Bacteria

Certain bacteria, particularly those from the Rhizobiaceae family, can utilize 1,5-AF as a sole carbon source[1]. The bacterium Sinorhizobium morelense S-30.7.5 has been a model organism for elucidating a novel catabolic pathway for this sugar[1][2].

The this compound Catabolic Pathway in Sinorhizobium morelense

The pathway begins with the reduction of 1,5-AF to 1,5-anhydro-D-mannitol (1,5-AM) by the enzyme this compound reductase (AFR). Subsequently, 1,5-AM is converted to D-mannose, which can then enter central carbon metabolism[1].

Figure 1: Catabolic pathway of this compound in S. morelense.
Key Enzyme: this compound Reductase (AFR)

The initial and rate-limiting step in 1,5-AF catabolism in S. morelense is catalyzed by this compound reductase (AFR), a NADPH-dependent enzyme[1]. This enzyme exhibits high specificity for 1,5-AF and other 2-keto aldoses.

Table 1: Quantitative Data for this compound Reductase from Sinorhizobium morelense

ParameterValueReference
Enzyme Class Oxidoreductase (EC 1.1.1.292)[3]
Cofactor NADPH[1]
Apparent Km for 1,5-AF 8.4 ± 0.15 mM[1]
Apparent Km for NADPH 0.2 ± 0.03 mM[1]
Vmax ~500 U/mg of protein[1]
Optimal pH 6.5[1]

Table 2: Anhydrofructose Reductase (AFR) Activities in Various Rhizobiaceae Species

Microbial StrainSpecific AFR Activity (U/mg of protein)Reference
Sinorhizobium meliloti0.4[2]
Rhizobium leguminosarum0.3[2]
Mesorhizobium loti0.1[2]
Ensifer fredii0.04[2]
Mesorhizobium tianshanense0.04[2]
Rhizobium trifolii0.01[2]

Antimicrobial Role of this compound

1,5-AF has demonstrated notable antimicrobial activity, primarily targeting Gram-positive bacteria. This suggests its potential as a natural antibiotic for the prevention of opportunistic and nosocomial infections[1].

Inhibition of Bacterial Growth

Studies have shown that 1,5-AF can suppress the growth of coagulase-negative staphylococci, including the opportunistic pathogen Staphylococcus epidermidis. For instance, the application of a 1% 1,5-AF solution in 75% ethanol (B145695) significantly reduced the number of coagulase-negative staphylococci on hands compared to ethanol alone, with colony counts dropping from 211 to 99.

Inhibition of Biofilm Formation

A significant aspect of 1,5-AF's antimicrobial action is its ability to inhibit biofilm formation by pathogenic bacteria. This is particularly relevant for infections associated with medical devices. Research has shown that 1,5-AF can significantly suppress biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) at concentrations that do not inhibit bacterial growth, suggesting an interference with the mechanisms of biofilm development rather than a direct bactericidal effect[1].

Table 3: Quantitative Data on the Inhibition of MRSA Biofilm Formation by this compound

1,5-AF ConcentrationInhibition of Biofilm FormationReference
10 µg/mLSignificant inhibition observed[1]
20 µg/mLFurther significant inhibition observed[1]

Signaling Role of this compound in Microorganisms

The role of 1,5-AF as a signaling molecule in microorganisms is an emerging area of investigation with limited conclusive findings to date. In Escherichia coli, there is physiological evidence suggesting that its metabolite, 1,5-anhydro-D-glucitol (1,5-AG), may promote glycogenolysis, possibly through a signaling pathway. However, a detailed signaling cascade initiated by 1,5-AF in microorganisms has not yet been fully elucidated. Some studies on the gut microbiome suggest that dietary supplementation with 1,5-AF can alter the metabolic profile of the microbiota, enriching genes associated with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) biosynthesis[4]. This indicates an indirect regulatory effect on microbial metabolism, though the direct signaling mechanism remains to be identified.

Figure 2: Conceptual model of the potential signaling role of 1,5-AF.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from the methodology used for analyzing sugars in microbial cultures[2].

HPLC_Workflow Start Start: Microbial Culture Supernatant Filter Filter supernatant (e.g., 0.22 µm filter) to remove cells and debris Start->Filter HPLC Inject sample into HPLC system Filter->HPLC Column Column: Aminex HPX-87H (300 x 7.8 mm) Mobile_Phase Mobile Phase: 0.5 mM H2SO4 Flow Rate: 0.5 mL/min Temperature Column Temperature: 60°C Detection Detection: Refractive Index (RI) Detector HPLC->Detection Analysis Analyze chromatogram and quantify 1,5-AF based on retention time and peak area relative to standards Detection->Analysis End End: 1,5-AF Concentration Analysis->End

Figure 3: Workflow for HPLC quantification of this compound.

Methodology:

  • Sample Preparation: Centrifuge the microbial culture to pellet the cells. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

  • HPLC System:

    • Column: Aminex HPX-87H (300 by 7.8 mm)[2].

    • Mobile Phase: 0.5 mM H2SO4[2].

    • Flow Rate: 0.5 mL/min[2].

    • Column Temperature: 60°C[2].

    • Detector: Refractive Index (RI) detector[2].

  • Analysis: Inject the prepared sample into the HPLC system. Identify the 1,5-AF peak based on its retention time compared to a standard solution of pure 1,5-AF. Quantify the concentration by comparing the peak area with a standard curve generated from known concentrations of 1,5-AF.

Assay for this compound Reductase (AFR) Activity

This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Methodology:

  • Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 100 mM Bistris-HCl buffer (pH 6.5)

    • 0.2 mM NADPH

    • 10 mM this compound

    • Cell extract or purified enzyme solution

  • Initiation: Start the reaction by adding the 1,5-AF solution.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm at 30°C using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Microtiter Plate Assay for Biofilm Inhibition

This method is used to quantify the effect of 1,5-AF on biofilm formation[1].

Biofilm_Inhibition_Workflow Start Start: Overnight bacterial culture (e.g., MRSA) Inoculum Prepare inoculum (e.g., 1.5 x 10^8 CFU/mL) in TSB with 0.25% glucose Start->Inoculum Dispense Dispense 200 µL of inoculum into 96-well microtiter plate wells Inoculum->Dispense Add_AF Add 1,5-AF to achieve desired final concentrations (e.g., 10 and 20 µg/mL). Include control wells without 1,5-AF. Dispense->Add_AF Incubate Incubate for 18 hours at 37°C without shaking Add_AF->Incubate Wash Decant supernatant and wash wells gently four times with tap water Incubate->Wash Stain Stain remaining biofilm with 0.1% crystal violet for 5 minutes Wash->Stain Wash_Stain Wash wells four times with tap water to remove excess stain Stain->Wash_Stain Solubilize Solubilize the stain from the biofilm (e.g., with ethanol or acetic acid) Wash_Stain->Solubilize Measure Measure absorbance at a specific wavelength (e.g., 570-600 nm) Solubilize->Measure End End: Quantify biofilm inhibition Measure->End

References

1,5-Anhydro-D-fructose: A Key Metabolite in Mammalian Glycogen Metabolism and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Anhydro-D-fructose (1,5-AF) is a unique and reactive monosaccharide that has emerged as a significant, albeit transient, metabolite in mammalian tissues. Formed from glycogen (B147801) and starch through the action of α-1,4-glucan lyase, 1,5-AF serves as a metabolic intermediate and a signaling molecule with a growing list of recognized physiological and pathophysiological roles. This technical guide provides a comprehensive overview of 1,5-AF in the mammalian system, detailing its metabolic pathway, tissue distribution, and physiological concentrations. Furthermore, it outlines detailed experimental protocols for the quantification of 1,5-AF and describes its involvement in key cellular signaling pathways, offering valuable insights for researchers in metabolism, cell biology, and drug development.

Introduction

Initially discovered in fungi and red algae, this compound (1,5-AF) is now recognized as an endogenous metabolite in mammals, including humans.[1] It is a product of an alternative pathway of glycogen degradation, distinct from the canonical phosphorolytic and hydrolytic pathways.[2] The presence of 1,5-AF and its subsequent metabolites in various mammalian tissues suggests a range of biological functions, from a simple metabolic intermediate to a modulator of cellular signaling cascades.[1][3]

Recent research has highlighted the potential of 1,5-AF in influencing key cellular processes, including the activation of 5'-AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] This has spurred interest in its potential therapeutic applications for metabolic and age-related diseases. This guide aims to consolidate the current knowledge on 1,5-AF, providing a technical resource for its study and potential exploitation in a therapeutic context.

Metabolism of this compound in Mammalian Tissues

The metabolism of 1,5-AF in mammals is a concise and efficient pathway, primarily involving its formation from glycogen and its rapid conversion to the more stable polyol, 1,5-anhydro-D-glucitol (1,5-AG).

Biosynthesis

1,5-AF is generated from the non-reducing ends of α-1,4-glucans, such as glycogen, by the catalytic action of α-1,4-glucan lyase (EC 4.2.2.13).[4] This enzyme cleaves the glycosidic bond, resulting in the formation of 1,5-AF.

Degradation

The primary metabolic fate of 1,5-AF in mammalian tissues is its rapid reduction to 1,5-anhydro-D-glucitol (1,5-AG). This reaction is catalyzed by This compound reductase (EC 1.1.1.263), an NADPH-dependent enzyme.[5] 1,5-AG is a stable and more abundant polyol found in various body fluids and is used as a clinical marker for short-term glycemic control.[5] Studies in both pigs and humans have shown that orally administered 1,5-AF is rapidly and almost completely metabolized to 1,5-AG, with very little to no 1,5-AF being detected in the blood.[6]

Metabolism Glycogen Glycogen AF This compound Glycogen->AF α-1,4-glucan lyase AG 1,5-Anhydro-D-glucitol AF->AG 1,5-AF reductase (NADPH-dependent)

Figure 1: Metabolic pathway of this compound in mammals.

Quantitative Data on this compound Distribution

The quantification of endogenous 1,5-AF in mammalian tissues is challenging due to its low concentration and rapid metabolism. However, studies utilizing sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) have provided valuable data on its tissue distribution.

Table 1: Concentration of this compound in Various Rat Tissues

TissueConcentration (µg/g wet tissue)Reference
Liver0.43[2]
Adrenal Gland0.12[2]
Spleen0.09[2]
Brain~0.04 (estimated as ~0.25 µM)[5]

Note: Plasma levels of 1,5-AF are virtually undetectable under normal physiological conditions.[2]

Table 2: Pharmacokinetics of this compound and 1,5-Anhydro-D-glucitol in Microminipigs after Intravenous Administration of 1,5-AF

ParameterThis compound (1,5-AF)1,5-Anhydro-D-glucitol (1,5-AG)Reference
Cmax (µg/mL)19.024.6[7]
Tmax (h)0.51.5[7]
Half-life (h)0.243.23[7]

Note: Following oral administration of 1,5-AF, no 1,5-AF was detected in the blood, while the Cmax of 1,5-AG was 39.1 µg/mL with a Tmax of 2 hours, highlighting its rapid and efficient conversion.[7]

Experimental Protocols for this compound Analysis

Accurate quantification of 1,5-AF in biological samples requires sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Sample Preparation from Mammalian Tissues

A generic protocol for the extraction of small molecules like 1,5-AF from mammalian tissues is outlined below. This protocol may require optimization depending on the specific tissue type.

  • Tissue Homogenization:

    • Accurately weigh the frozen tissue sample.

    • Homogenize the tissue in a cold solvent, such as 80% methanol (B129727) or a mixture of methanol, chloroform, and water, to precipitate proteins and extract metabolites.

    • Perform homogenization on ice to minimize enzymatic degradation.

  • Protein Precipitation and Extraction:

    • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Solvent Evaporation:

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization (for GC-MS analysis):

    • The dried residue must be derivatized to increase the volatility of 1,5-AF for GC-MS analysis. A two-step derivatization is common:

      • Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect the carbonyl group.

      • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to convert hydroxyl groups to trimethylsilyl (B98337) ethers.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective for the quantification of 1,5-AF.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically around 250°C.

  • Oven Temperature Program: An example program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 200°C at 5°C/min.

    • Ramp to 300°C at 15°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific fragment ions of the derivatized 1,5-AF to enhance sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method

HPLC can also be used for 1,5-AF analysis, often with a refractive index (RI) or a mass spectrometric detector.

  • Instrumentation: An HPLC system with a suitable column and detector.

  • Column: A column designed for sugar analysis, such as an AMINEX HPX-87H column.

  • Mobile Phase: An aqueous mobile phase, such as dilute sulfuric acid (e.g., 5 mM).

  • Flow Rate: A typical flow rate is around 0.6 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 60-85°C) are often used to improve peak shape.

  • Detection:

    • Refractive Index (RI) Detection: A universal detector for sugars, but less sensitive and specific than MS.

    • Mass Spectrometry (MS) Detection (LC-MS): Provides high sensitivity and specificity.

Workflow cluster_SP Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Tissue Mammalian Tissue Homogenate Homogenization Tissue->Homogenate Supernatant Centrifugation & Supernatant Collection Homogenate->Supernatant Dried Evaporation Supernatant->Dried Derivatized Derivatization (for GC-MS) Dried->Derivatized HPLC HPLC Analysis Dried->HPLC GCMS GC-MS Analysis Derivatized->GCMS Quant Quantification GCMS->Quant HPLC->Quant

Figure 2: General experimental workflow for 1,5-AF analysis.

Signaling Pathways Involving this compound

Emerging evidence indicates that 1,5-AF is not merely a metabolic byproduct but also a signaling molecule that can influence cellular function. The most well-characterized signaling pathway involving 1,5-AF is the activation of 5'-AMP-activated protein kinase (AMPK).

The AMPK/PGC-1α/BDNF Pathway

Studies have shown that 1,5-AF can activate AMPK, a master regulator of cellular energy metabolism.[3] AMPK activation by 1,5-AF has been demonstrated to have neuroprotective effects in models of aging-associated brain diseases.[1][8] The proposed signaling cascade is as follows:

  • AMPK Activation: 1,5-AF leads to the phosphorylation and activation of AMPK.

  • PGC-1α Upregulation: Activated AMPK promotes the expression and activity of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a key regulator of mitochondrial biogenesis and function.

  • BDNF Expression: PGC-1α, in turn, upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.

This pathway suggests that 1,5-AF may exert its beneficial effects on the brain by enhancing mitochondrial function and promoting neuroprotection through the AMPK/PGC-1α/BDNF axis.[1]

Signaling AF This compound AMPK AMPK Activation AF->AMPK PGC1a PGC-1α Upregulation AMPK->PGC1a BDNF BDNF Expression PGC1a->BDNF Effects Neuroprotection & Mitochondrial Biogenesis BDNF->Effects

Figure 3: 1,5-AF signaling through the AMPK/PGC-1α/BDNF pathway.

Conclusion and Future Directions

This compound is a fascinating metabolite that sits (B43327) at the crossroads of glycogen metabolism and cellular signaling. While its transient nature has made it challenging to study, advancements in analytical techniques are shedding light on its physiological significance. The discovery of its role in activating the AMPK pathway opens up exciting avenues for research into its potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and aging.

Future research should focus on:

  • Developing more sensitive and high-throughput methods for the routine quantification of 1,5-AF in clinical samples.

  • Elucidating the precise molecular mechanisms by which 1,5-AF activates AMPK and other potential signaling pathways.

  • Investigating the therapeutic potential of 1,5-AF or its derivatives in preclinical and clinical studies for a range of diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intriguing biology of this compound and unlock its full potential for human health.

References

Early Studies on the Bioactivity of 1,5-Anhydro-D-fructose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF) is a unique monosaccharide derived from the enzymatic degradation of starch and glycogen (B147801) by α-1,4-glucan lyase.[1] Found in various natural sources including fungi, red algae, and mammalian tissues, 1,5-AF has garnered significant scientific interest due to its diverse and potent bioactive properties.[1][2][3] Early research has illuminated its potential as a therapeutic agent, demonstrating antioxidant, anti-inflammatory, anti-diabetic, neuroprotective, and anti-obesity effects.[4][5][6][7] This technical guide provides an in-depth overview of the foundational studies on the bioactivity of 1,5-AF, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and development in this promising field.

Antioxidant and Anti-inflammatory Properties

This compound has been shown to exhibit significant antioxidant activities. It directly scavenges free radicals and inhibits the production of reactive oxygen species (ROS) in cellular models.[4] These antioxidant effects are believed to contribute to its anti-inflammatory and cardio-protective potential by mitigating oxidative stress, a key factor in the pathogenesis of atherosclerosis.[4]

Quantitative Data on Antioxidant Activity
Assay TypeModel SystemConcentration of 1,5-AFObserved EffectReference
DPPH Radical ScavengingIn solution2.5 mg/mlAs effective as α-tocopherol (20 µM) at pH 6.5 and 7.4.
Superoxide (B77818) Anion ProductionPMA-stimulated THP-1 cells5 µg/ml48% inhibition of superoxide production.
Superoxide Anion ProductionPMA-stimulated THP-1 cells50 µg/mlHigher scavenging activity than superoxide dismutase (120 µg/ml).
Hydrogen Peroxide ProductionPMA-stimulated THP-1 cells5-50 µg/mlDose-dependent inhibition.
Copper-Mediated LDL OxidationIn vitro25 µg/mlComplete inhibition.
Experimental Protocols

This assay assesses the ability of an antioxidant to donate an electron and neutralize the stable DPPH free radical.

  • Reagents:

    • DPPH stock solution (typically 0.1 mM in methanol (B129727) or ethanol).

    • Test sample (this compound) dissolved in a suitable solvent.

    • Positive control (e.g., ascorbic acid, α-tocopherol).

    • Methanol or ethanol (B145695) (spectrophotometric grade).

  • Procedure:

    • Prepare a working solution of DPPH. The absorbance at 517 nm should be approximately 1.0.

    • In a test tube or microplate well, mix a volume of the 1,5-AF solution with a volume of the DPPH working solution.

    • Prepare a blank containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: (A_blank - A_sample) / A_blank * 100, where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

This protocol measures the inhibition of ROS production in a human monocytic cell line (THP-1) stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • To differentiate into macrophage-like cells, treat the THP-1 monocytes with PMA (e.g., 25-100 ng/mL) for 48-72 hours.

  • ROS Measurement:

    • After differentiation, wash the cells and incubate with a fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate for H₂O₂ or a luminol-based assay for superoxide).

    • Pre-incubate the cells with various concentrations of 1,5-AF for a defined period.

    • Stimulate the cells with PMA (e.g., 8 µM) to induce ROS production.

    • Measure the fluorescence or luminescence using a microplate reader.

    • The inhibition of ROS production is calculated relative to the PMA-stimulated control without 1,5-AF.

This assay evaluates the ability of a compound to prevent the oxidation of low-density lipoprotein (LDL) induced by copper ions.

  • LDL Isolation: Isolate LDL from human plasma by sequential ultracentrifugation.

  • Oxidation Procedure:

    • Incubate a solution of isolated LDL (e.g., 100 µg protein/mL) with a solution of copper sulfate (B86663) (CuSO₄, e.g., 5-10 µM) in a phosphate-buffered saline (PBS) at 37°C.

    • In parallel, run experiments with the addition of various concentrations of 1,5-AF.

    • Monitor the formation of conjugated dienes, a marker of lipid peroxidation, by measuring the absorbance at 234 nm over time.

    • The antioxidant activity is determined by the extension of the lag phase before the onset of rapid oxidation.

Effects on Glucose Metabolism and Diabetes

Early studies have highlighted the potential of 1,5-AF in the context of diabetes and glucose metabolism. It has been shown to influence glucose-metabolizing enzymes and improve glucose tolerance in vivo.

Quantitative Data on Enzyme Inhibition
EnzymeSourceSubstrate/InhibitorKm/Ki ValueReference
Glucose 1-oxidaseAspergillus nigerThis compound (Inhibitor)Ki = 6.6 mM[8]
HexokinaseYeastThis compound (Substrate)Km = 2.3 mM[8]
HexokinaseRat brainThis compound (Substrate)Km = 0.79 mM[8]
HexokinaseYeastPhosphorylated 1,5-AF (Inhibitor of D-glucose phosphorylation)Ki = 0.11 mM[8]
HexokinaseRat brainPhosphorylated 1,5-AF (Inhibitor of D-glucose phosphorylation)Ki = 0.07 mM[8]
In Vivo Effects on Glucose Tolerance

In a study using mice, oral administration of 1,5-AF (150 mg/mouse) along with glucose (150 mg/mouse) was found to increase glucose tolerance and insulin (B600854) secretion. This effect was associated with an increase in plasma levels of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone.

Experimental Protocols

This is a coupled enzyme assay to determine the rate of glucose phosphorylation.

  • Principle: Hexokinase (HK) phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.

  • Reagents:

    • Triethanolamine buffer (pH 7.6).

    • D-Glucose solution.

    • Adenosine 5'-triphosphate (ATP) solution.

    • Magnesium chloride (MgCl₂) solution.

    • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) solution.

    • Glucose-6-phosphate dehydrogenase (G6PDH) enzyme solution.

    • Hexokinase enzyme solution (or cell lysate containing hexokinase).

  • Procedure:

    • In a cuvette, combine the buffer, glucose, ATP, MgCl₂, NADP⁺, and G6PDH.

    • Equilibrate to the desired temperature (e.g., 25°C) and measure the baseline absorbance at 340 nm.

    • To determine the inhibitory effect of phosphorylated 1,5-AF, first incubate hexokinase with 1,5-AF and ATP, then add this mixture to the reaction.

    • To measure if 1,5-AF is a substrate, add it in place of glucose.

    • Initiate the reaction by adding the hexokinase solution.

    • Record the increase in absorbance at 340 nm over time.

    • The rate of reaction is proportional to the hexokinase activity and can be used to calculate Km and Ki values using standard enzyme kinetics models.

Signaling Pathway for Improved Glucose Tolerance

The enteral administration of 1,5-AF enhances glucose tolerance through a mechanism involving the gut hormone GLP-1.

GLP_1_Pathway AF Oral 1,5-AF Gut Gastrointestinal Tract AF->Gut Administration GLP1 Increased GLP-1 Secretion Gut->GLP1 Stimulates Pancreas Pancreatic β-cells GLP1->Pancreas Acts on Insulin Increased Insulin Secretion Pancreas->Insulin Releases Glucose Improved Glucose Tolerance Insulin->Glucose Leads to

Caption: Oral 1,5-AF stimulates GLP-1 secretion, leading to enhanced insulin release and improved glucose tolerance.

Anti-Adipogenesis and Potential Anti-Obesity Effects

1,5-AF has been investigated for its potential to combat obesity by inhibiting the formation of fat cells (adipogenesis).

In Vitro Effects on Adipogenesis

In 3T3-L1 preadipocytes, 1,5-AF was shown to:

  • Significantly decrease glycerol-3-phosphate dehydrogenase (GPDH) activity, a marker of adipogenesis.[7]

  • Inhibit cellular lipid accumulation.[7]

  • Down-regulate the expression of key adipogenic transcription factors, PPARγ and C/EBPα.[7]

  • Induce the phosphorylation of AMP-activated protein kinase (AMPK) in a dose-dependent manner.[7]

Experimental Protocols

This protocol details the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the assessment of inhibition by 1,5-AF.

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

    • Grow cells to confluence.

  • Differentiation:

    • Two days post-confluence, induce differentiation by switching to DMEM with 10% fetal bovine serum and an adipogenic cocktail containing:

      • Insulin (e.g., 1 µg/mL)

      • Dexamethasone (e.g., 1 µM)

      • 3-isobutyl-1-methylxanthine (IBMX) (e.g., 0.5 mM)

    • Incubate for 2-3 days.

    • Replace the medium with DMEM, 10% FBS, and insulin for another 2-3 days.

    • Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days.

  • Inhibition Assay:

    • Add various concentrations of 1,5-AF to the culture medium during the differentiation process.

    • After 8-10 days, assess adipogenesis.

  • Quantification of Lipid Accumulation:

    • Fix the cells with formalin.

    • Stain the intracellular lipid droplets with Oil Red O.

    • Elute the stain with isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 510 nm).

Signaling Pathway for Adipogenesis Inhibition

1,5-AF inhibits adipogenesis in 3T3-L1 cells by activating AMPK, which in turn down-regulates key transcription factors.

Adipogenesis_Inhibition AF This compound AMPK AMPK Phosphorylation AF->AMPK Induces PPARg PPARγ AMPK->PPARg Inhibits CEBPa C/EBPα AMPK->CEBPa Inhibits Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes

Caption: 1,5-AF activates AMPK, leading to the down-regulation of PPARγ and C/EBPα and the inhibition of adipogenesis.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of 1,5-AF, particularly in the context of aging-associated brain diseases.

In Vitro and In Vivo Neuroprotection
  • In vitro: 1,5-AF has been found to activate AMPK in PC12 neuron-like cells.[6]

  • In vivo: Administration of 1,5-AF in animal models has been shown to:

    • Mitigate age-related decline in motor activity.[6]

    • Reduce cerebral infarct volume in a model of acute ischemic stroke.[6]

    • Activate the AMPK/PGC-1α/BDNF pathway in the brain.[6]

Neuroprotective Signaling Pathway

The neuroprotective effects of 1,5-AF are mediated through the activation of the AMPK pathway, which upregulates downstream targets involved in mitochondrial biogenesis and neuronal survival.

Neuroprotection_Pathway AF This compound AMPK AMPK Activation AF->AMPK PGC1a PGC-1α Upregulation AMPK->PGC1a BDNF BDNF Upregulation PGC1a->BDNF Neuroprotection Neuroprotection & Mitochondrial Biogenesis BDNF->Neuroprotection

Caption: 1,5-AF activates the AMPK/PGC-1α/BDNF signaling cascade, promoting neuroprotection.

Conclusion

The early studies on this compound have established a strong foundation for its potential as a multi-target therapeutic agent. Its bioactivities, spanning antioxidant, anti-diabetic, anti-obesity, and neuroprotective effects, are rooted in its ability to modulate key cellular signaling pathways, such as the AMPK pathway. The quantitative data and experimental protocols summarized in this guide offer valuable resources for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising natural compound. Future research should focus on elucidating the precise molecular interactions of 1,5-AF, its pharmacokinetic and pharmacodynamic profiles in more complex models, and its potential for clinical applications.

References

An In-depth Technical Guide to the Anhydrofructose Pathway and Its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anhydrofructose pathway represents an alternative route for the metabolism of α-1,4-glucans, such as starch and glycogen (B147801), that operates in parallel to the well-established hydrolytic and phosphorolytic pathways. This pathway is distinguished by its central intermediate, 1,5-anhydro-D-fructose (1,5-AF), a bioactive monosaccharide with a range of physiological effects. The anhydrofructose pathway and its metabolites have garnered increasing interest due to their potential applications in medicine, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides a comprehensive overview of the anhydrofructose pathway, its key enzymes, and its intermediates, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core processes.

The Anhydrofructose Pathway: A Molecular Overview

The anhydrofructose pathway is a catabolic route for α-1,4-glucans that proceeds via a lytic mechanism, in contrast to the hydrolytic or phosphorolytic cleavage of glycosidic bonds. The pathway is initiated by the action of α-1,4-glucan lyase, which cleaves the glycosidic bond to produce this compound. This central intermediate can then be further metabolized through a series of enzymatic reactions, leading to the formation of various bioactive compounds.

Key Enzymes and Intermediates

The anhydrofructose pathway involves several key enzymes that catalyze the transformation of α-1,4-glucans into a variety of intermediates and final products.

  • α-1,4-Glucan Lyase (EC 4.2.2.13): This enzyme initiates the pathway by catalyzing the eliminative cleavage of α-1,4-glucosidic linkages in starch and glycogen, releasing this compound from the non-reducing end.

  • This compound (1,5-AF): The central intermediate of the pathway, 1,5-AF is a reactive monosaccharide that serves as a precursor for a variety of other metabolites.

  • This compound Reductase (EC 1.1.1.263): This enzyme catalyzes the NADPH-dependent reduction of 1,5-AF to 1,5-anhydro-D-glucitol (1,5-AG).[1]

  • 1,5-Anhydro-D-glucitol (1,5-AG): A stable polyol and a known marker for glycemic control in diabetic patients.

  • This compound Dehydratase (EC 4.2.1.111): This enzyme catalyzes the dehydration of 1,5-AF to produce ascopyrone P.

  • Ascopyrone P (APP): An intermediate with potential anti-inflammatory and anti-cancer properties.

  • Aldos-2-ulose Dehydratase (EC 4.2.1.110): A bifunctional enzyme that can convert 1,5-AF into ascopyrone M and further to the antimicrobial compound microthecin (B1251313).

  • Microthecin: An antimicrobial metabolite produced in some fungi.

Quantitative Data

A thorough understanding of the anhydrofructose pathway requires quantitative data on the kinetic properties of its key enzymes and the in vivo behavior of its intermediates. The following tables summarize available quantitative data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in the Anhydrofructose Pathway
EnzymeSourceSubstrateKmkcat (k0)VmaxSpecific ActivityOptimal pH
α-1,4-Glucan LyaseGracilaria chordaMaltose2.3 mM42-53 s-1---
Maltotriose0.4 mM42-53 s-1---
Maltooligosaccharides (DP4-7)0.1 mM42-53 s-1---
Polysaccharides0.03 mM60-100 s-1---
α-1,4-Glucan LyaseGracilariopsis sp.Maltose4.14 mM-Vmax decreased >2.5-fold upon inhibition-2.5 - 7.0
Amylopectin--Vmax decreased >2.5-fold upon inhibition-3.5 - 7.5
This compound ReductasePorcine LiverThis compound0.44 mM8.7 s-1 (molecular activity)--7.0
Aldos-2-ulose DehydratasePhanerochaete chrysosporiumThis compound---5-fold higher for 1,5-AF than glucosone5.8 (for APM formation), 6.8 (for microthecin formation)

DP: Degree of Polymerization

Table 2: In Vivo Pharmacokinetic Parameters of this compound (1,5-AF) and 1,5-Anhydro-D-glucitol (1,5-AG) in Microminipigs
Parameter1,5-AF (Intravenous)1,5-AG (from Intravenous 1,5-AF)1,5-AF (Oral)1,5-AG (from Oral 1,5-AF)
Cmax (µg/mL)19.024.6Not Detected39.1
Tmax (h)0.51.5-2.0
T1/2 (h)0.243.23-5.46

Data from a study in microminipigs administered 20 mg/kg body weight of 1,5-AF.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the anhydrofructose pathway.

Protocol 1: Enzymatic Synthesis of this compound (1,5-AF)

This protocol describes the preparation of 1,5-AF from starch using α-1,4-glucan lyase.

Materials:

  • Soluble starch

  • α-1,4-Glucan lyase (e.g., from Gracilaria or a recombinant source)

  • Sodium acetate (B1210297) buffer (50 mM, pH 6.0)

  • Activated charcoal

  • Celite

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a 1% (w/v) solution of soluble starch in 50 mM sodium acetate buffer (pH 6.0). Heat the solution to boiling to fully dissolve the starch, then cool to the optimal temperature for the α-1,4-glucan lyase (typically around 40-50°C).

  • Add α-1,4-glucan lyase to the starch solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.

  • Incubate the reaction mixture with gentle stirring at the optimal temperature for 24-48 hours.

  • Monitor the production of 1,5-AF using a suitable method, such as High-Performance Liquid Chromatography (HPLC) (see Protocol 4).

  • Once the reaction is complete, terminate it by heating the mixture to 100°C for 10 minutes to denature the enzyme.

  • Centrifuge the reaction mixture to remove any insoluble material.

  • To decolorize and purify the 1,5-AF, add activated charcoal to the supernatant, stir for 30 minutes at room temperature, and then filter through a bed of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the 1,5-AF by adding ethanol. The crude 1,5-AF can be further purified by recrystallization from ethanol-water.

Protocol 2: Assay for α-1,4-Glucan Lyase Activity

This protocol describes a spectrophotometric assay to determine the activity of α-1,4-glucan lyase.

Principle:

The assay measures the increase in absorbance at 320 nm resulting from the formation of the enol form of this compound.

Materials:

  • Soluble starch or maltooligosaccharide substrate

  • Sodium acetate buffer (50 mM, pH 6.0)

  • α-1,4-Glucan lyase enzyme solution

  • Spectrophotometer capable of measuring absorbance at 320 nm

Procedure:

  • Prepare a substrate solution (e.g., 1% soluble starch) in 50 mM sodium acetate buffer (pH 6.0).

  • Equilibrate the substrate solution and the enzyme solution to the desired assay temperature (e.g., 40°C).

  • In a quartz cuvette, mix the substrate solution with the buffer.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Immediately start recording the increase in absorbance at 320 nm over time.

  • The initial linear rate of the reaction (ΔA320/min) is used to calculate the enzyme activity. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

Protocol 3: Assay for this compound Reductase Activity

This protocol describes a spectrophotometric assay for this compound reductase activity.

Principle:

The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ during the reduction of 1,5-AF.

Materials:

  • This compound (1,5-AF)

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • This compound reductase enzyme solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), a suitable concentration of 1,5-AF (e.g., 1 mM), and NADPH (e.g., 0.2 mM).

  • Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 37°C).

  • In a cuvette, add the reaction mixture.

  • Initiate the reaction by adding a small volume of the enzyme solution and mix.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The initial linear rate of NADPH oxidation (ΔA340/min) is used to calculate the enzyme activity. The molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1) is used to convert the rate of absorbance change to the rate of substrate conversion.

Protocol 4: HPLC Analysis of this compound (1,5-AF) and 1,5-Anhydro-D-glucitol (1,5-AG)

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of 1,5-AF and 1,5-AG in biological samples.[2]

Instrumentation:

  • HPLC system with a refractive index (RI) detector or a suitable post-column derivatization system for UV detection.

  • Aminex HPX-87C column (or equivalent carbohydrate analysis column).

Mobile Phase:

  • Degassed, deionized water.

Procedure:

  • Sample Preparation:

    • For plasma or serum samples, deproteinize by adding acetonitrile (B52724) or by ultrafiltration.

    • For urine samples, dilute with deionized water.

    • Filter all samples through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 85°C

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 20 µL

  • Detection:

    • RI Detector: Monitor the refractive index change.

    • Post-column UV Detection (for 1,5-AF): A post-column reaction with a reagent like arginine can be used to form a UV-active derivative, which is then detected at a specific wavelength (e.g., 320 nm).

  • Quantification:

    • Prepare standard curves for 1,5-AF and 1,5-AG using known concentrations.

    • Calculate the concentrations in the samples by comparing their peak areas to the standard curves.

Visualizing the Anhydrofructose Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow for studying this pathway.

Anhydrofructose_Pathway cluster_glycogen_catabolism Glycogen/Starch Catabolism cluster_pathway Anhydrofructose Pathway Glycogen/Starch Glycogen/Starch This compound This compound Glycogen/Starch->this compound α-1,4-Glucan Lyase 1,5-Anhydro-D-glucitol 1,5-Anhydro-D-glucitol This compound->1,5-Anhydro-D-glucitol This compound Reductase (NADPH) Ascopyrone P Ascopyrone P This compound->Ascopyrone P This compound Dehydratase Microthecin Microthecin This compound->Microthecin Aldos-2-ulose Dehydratase

Caption: The core anhydrofructose pathway, illustrating the enzymatic conversion of glycogen/starch to key intermediates.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_application Application Enzymatic Synthesis of 1,5-AF Enzymatic Synthesis of 1,5-AF Purification of Intermediates Purification of Intermediates Enzymatic Synthesis of 1,5-AF->Purification of Intermediates Enzyme Kinetic Assays Enzyme Kinetic Assays Purification of Intermediates->Enzyme Kinetic Assays HPLC Quantification HPLC Quantification Purification of Intermediates->HPLC Quantification In Vitro/In Vivo Studies In Vitro/In Vivo Studies Enzyme Kinetic Assays->In Vitro/In Vivo Studies HPLC Quantification->In Vitro/In Vivo Studies

Caption: A typical experimental workflow for the investigation of the anhydrofructose pathway and its intermediates.

Conclusion

The anhydrofructose pathway presents a fascinating and physiologically significant alternative to the classical routes of glycogen and starch metabolism. The central intermediate, this compound, and its downstream metabolites exhibit a range of biological activities that are of considerable interest to researchers in biochemistry, pharmacology, and drug development. This technical guide has provided a comprehensive overview of the pathway, including key enzymatic and pharmacokinetic data, detailed experimental protocols for the synthesis and analysis of its components, and visual representations to aid in understanding the complex relationships within the pathway. Further research into the enzymes and intermediates of the anhydrofructose pathway holds the promise of uncovering new therapeutic agents and diagnostic markers for a variety of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 1,5-Anhydro-D-fructose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF) is a versatile monosaccharide with significant potential in various fields, including its use as a precursor for bioactive compounds and its applications in medical research.[1][2] This document provides detailed application notes and protocols for the enzymatic synthesis of 1,5-AF from α-1,4-glucans like starch and glycogen, utilizing the enzyme α-1,4-glucan lyase (EC 4.2.2.13).[1] This enzyme catalyzes the cleavage of α-1,4-D-glucosidic bonds from the non-reducing end of these polysaccharides, releasing 1,5-AF.[3] The protocols outlined below cover enzyme purification, enzymatic synthesis of 1,5-AF, and product quantification.

Enzyme Characteristics and Reaction Mechanism

α-1,4-Glucan lyase has been isolated from various sources, including red algae (e.g., Gracilariopsis lemaneiformis and Gracilaria verrucosa) and fungi.[3][4] The enzyme from red algae is a single polypeptide with a molecular weight of approximately 98-111 kDa.[4] The enzyme exhibits optimal activity under acidic to neutral conditions and at elevated temperatures. The reaction proceeds via an elimination mechanism, where the enzyme cleaves the glycosidic bond and forms a double bond between C1 and C2 of the terminal glucose unit, which then tautomerizes to form this compound.[3]

Enzymatic_Reaction α-1,4-Glucan α-1,4-Glucan Enzyme α-1,4-Glucan Lyase α-1,4-Glucan->Enzyme Binds to non-reducing end Product This compound Enzyme->Product Catalyzes elimination Shorter_Glucan Shorter α-1,4-Glucan Enzyme->Shorter_Glucan Releases

Caption: Enzymatic synthesis of this compound.

Data Presentation

Table 1: Physicochemical and Kinetic Properties of α-1,4-Glucan Lyase from Red Algae
PropertyValueSource
Molecular Weight 98,000 Da (Gel Filtration)[4]
111,000 Da (SDS-PAGE)[4]
Isoelectric Point (pI) 3.9[4]
Optimal pH 2.5 - 7.0 (for maltose)[4]
3.5 - 7.5 (for amylopectin)[4]
Optimal Temperature 50 °C[4]
Activation Energy (Ea) 45.8 kJ mol⁻¹ (for maltose)[4]
44.0 kJ mol⁻¹ (for amylopectin)[4]
Kₘ (maltotriose) 1.58 mM[4]
Kₘ (maltose) 4.14 mM[4]
Kₘ (amylopectin) 1,600 µg/ml[4]
Table 2: Typical Reaction Conditions for this compound Synthesis
ParameterConditionExpected YieldSource
Substrate Dextrin (DE 3-10) or Maize Amylopectin50 - 70%[5]
Substrate Concentration 20 - 25% (w/v)50 - 70%[5]
pH 4.050 - 70%[5]
Temperature 24 - 35 °C50 - 70%[5]
Reaction Time 2 - 7 days50 - 70%[5]
Additives Pullulanase or Isoamylase (B1167963)Increased Yield[5]

Experimental Protocols

Protocol 1: Purification of α-1,4-Glucan Lyase from Red Algae

This protocol is based on the method described for the purification of α-1,4-glucan lyase from Gracilariopsis lemaneiformis and Gracilaria verrucosa.[4]

Materials:

Procedure:

  • Homogenization: Homogenize the algal tissue in cold phosphate buffer.

  • Clarification: Centrifuge the homogenate to remove cell debris.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to a final saturation of 80%. Stir for 2 hours at 4°C.

  • Centrifugation and Dialysis: Centrifuge to collect the precipitate. Resuspend the pellet in a minimal volume of phosphate buffer and dialyze extensively against the same buffer.

  • Anion Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sepharose column equilibrated with phosphate buffer. Elute the bound proteins with a linear gradient of NaCl in the same buffer.

  • Gel Filtration Chromatography: Pool the active fractions from the ion exchange chromatography, concentrate, and apply to a Sephacryl S-200 column equilibrated with phosphate buffer containing NaCl.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Purification_Workflow start Start: Red Algae Tissue homogenization Homogenization in Buffer start->homogenization centrifugation1 Centrifugation (Clarification) homogenization->centrifugation1 precipitation Ammonium Sulfate Precipitation centrifugation1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 dialysis Dialysis centrifugation2->dialysis ion_exchange Anion Exchange Chromatography dialysis->ion_exchange gel_filtration Gel Filtration Chromatography ion_exchange->gel_filtration end End: Purified α-1,4-Glucan Lyase gel_filtration->end

Caption: Workflow for α-1,4-glucan lyase purification.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines a typical laboratory-scale synthesis of 1,5-AF.

Materials:

  • Purified α-1,4-glucan lyase

  • Substrate (e.g., soluble starch, amylopectin, or dextrin)

  • Acetate (B1210297) buffer (pH 4.0)

  • Incubator or water bath

  • Optional: Pullulanase or isoamylase

  • Ultrafiltration membrane (10 kDa cut-off) for purification

Procedure:

  • Substrate Preparation: Prepare a 20-25% (w/v) solution of the chosen α-1,4-glucan substrate in acetate buffer (pH 4.0).

  • Enzyme Addition: Add the purified α-1,4-glucan lyase to the substrate solution. The optimal enzyme concentration should be determined empirically.

  • Debranching Enzyme (Optional): To increase the yield, a debranching enzyme such as pullulanase or isoamylase can be added to the reaction mixture.[5]

  • Incubation: Incubate the reaction mixture at 24-35°C for 2 to 7 days with gentle agitation.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the concentration of 1,5-AF using the HPLC method described in Protocol 3.

  • Enzyme Inactivation: Once the desired conversion is achieved, inactivate the enzyme by heat treatment (e.g., 100°C for 10 minutes).

  • Product Purification (Optional): For high purity 1,5-AF, the product can be purified by ultrafiltration through a 10 kDa cut-off membrane to remove the enzyme and any remaining high molecular weight dextrins.[5]

Protocol 3: Quantification of this compound by HPLC

This protocol is adapted from a method for the analysis of 1,5-AF in biological samples.[6]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • Photodiode Array (PDA) or UV detector

  • Column: MCIGEL CK08S (8.0 x 500 mm) or equivalent ion-exclusion column

Reagents:

  • Eluent: Deionized water

  • Post-column derivatization reagent: 0.02 N NaOH

Procedure:

  • Sample Preparation: Dilute the reaction mixture with deionized water to a concentration within the linear range of the standard curve (e.g., 1-100 µg/ml).[6] Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase: Water at a flow rate of 1.0 ml/min.[6]

    • Injection Volume: 100 µl.[6]

    • Post-Column Derivatization: Mix the eluent with 0.02 N NaOH at a flow rate of 0.5 ml/min using a three-way valve after the column.[6]

    • Reaction: Allow the reaction to proceed in a reaction coil (1 mm inner diameter, 3.8 m length) at 60°C for approximately 2 minutes.[6]

    • Detection: Detect the derivatized 1,5-AF at approximately 308 nm.[6]

  • Quantification: Prepare a standard curve of 1,5-AF and determine the concentration in the samples by comparing their peak areas to the standard curve.

HPLC_Analysis_Workflow start Start: Reaction Sample dilution Dilution and Filtration start->dilution injection HPLC Injection dilution->injection separation Column Separation injection->separation derivatization Post-Column Derivatization (NaOH) separation->derivatization detection UV Detection (~308 nm) derivatization->detection quantification Quantification against Standard Curve detection->quantification end End: 1,5-AF Concentration quantification->end

Caption: Workflow for HPLC analysis of 1,5-AF.

References

Synthesis of 1,5-Anhydro-D-fructose from D-fructose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of 1,5-Anhydro-D-fructose (1,5-AnFru), a versatile chiral building block, starting from the readily available monosaccharide D-fructose. The synthesis involves a multi-step process including protection of hydroxyl groups, selective deprotection, activation of the primary hydroxyl group, intramolecular cyclization, and final deprotection.

Overview of the Synthetic Pathway

The chemical synthesis of this compound from D-fructose is a well-established process that relies on the strategic protection and deprotection of the hydroxyl groups of the fructose (B13574) molecule. The overall workflow involves the initial formation of a di-protected fructose derivative, followed by selective removal of one protecting group to enable the activation of the primary hydroxyl group. This activated intermediate then undergoes an intramolecular cyclization to form the characteristic 1,5-anhydro ring. The final step is the removal of the remaining protecting group to yield the target molecule, this compound.

This synthetic route is efficient and allows for the preparation of this compound in good yields.[1][2] The key intermediate in this pathway is a partially protected fructose derivative, which allows for regioselective modification.

Experimental Protocols

The following protocols detail the step-by-step procedure for the synthesis of this compound from D-fructose.

Step 1: Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose

This initial step involves the protection of the hydroxyl groups of D-fructose using acetone (B3395972) in the presence of an acid catalyst to form the di-isopropylidene derivative.

Materials:

Procedure:

  • In a 1-L round-bottomed flask equipped with a magnetic stir bar, add D-fructose (18.0 g, 100 mmol) and 2,2-dimethoxypropane (7.4 mL, 60 mmol) to 350 mL of anhydrous acetone.

  • Cool the flask in an ice bath for 15 minutes.

  • Add 4.3 mL of 70% perchloric acid in one portion to the stirred suspension.

  • Continue stirring the reaction mixture at 0°C for 6 hours. The suspension will gradually become a clear, colorless solution.

  • Neutralize the acid by adding 4.8 mL of concentrated ammonium hydroxide.

  • Remove the solvent by rotary evaporation at 25°C to obtain a white solid.

  • Dissolve the solid in 200 mL of dichloromethane and wash with two 50-mL portions of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation at 25°C until the total volume is approximately 40 mL.

  • Add 100 mL of boiling hexane to the concentrated solution and allow it to cool to room temperature, during which the product will crystallize.

  • For further crystallization, cool the flask to -25°C for 4 hours.

  • Isolate the crystalline product by vacuum filtration and wash with three 25-mL portions of cold (-25°C) hexane to yield 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose as fine white needles.

Step 2: Selective Deprotection to 2,3-O-isopropylidene-β-D-fructopyranose

This step involves the selective hydrolysis of the 4,5-isopropylidene group, which is more sterically accessible and thus more susceptible to acid-catalyzed cleavage.

Materials:

  • 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose

  • Acetone

  • Dilute Hydrochloric Acid (e.g., 0.1 M) or Sulfuric Acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose in acetone or a mixture of acetone and water.

  • At room temperature, add the dilute acid catalyst dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous mixture with ethyl acetate (3 times the volume of the aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3-O-isopropylidene-β-D-fructopyranose.

Step 3: Tosylation of 2,3-O-isopropylidene-β-D-fructopyranose

The primary hydroxyl group at the C-1 position is selectively activated by tosylation.

Materials:

  • 2,3-O-isopropylidene-β-D-fructopyranose

  • Pyridine (B92270), anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

Procedure:

  • Dissolve the 2,3-O-isopropylidene-β-D-fructopyranose in anhydrous pyridine and cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the stirred solution.

  • Allow the reaction to proceed at 0°C, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2,3-O-isopropylidene-1-O-tosyl-β-D-fructopyranose.

Step 4: Intramolecular Cyclization to 1,5-Anhydro-2,3-O-isopropylidene-β-D-fructose

The tosylated intermediate undergoes an intramolecular nucleophilic substitution to form the 1,5-anhydro ring.

Materials:

  • 2,3-O-isopropylidene-1-O-tosyl-β-D-fructopyranose

  • A suitable solvent (e.g., Dimethylformamide - DMF)

  • A suitable base (e.g., Sodium hydride - NaH)

Procedure:

  • Dissolve the 2,3-O-isopropylidene-1-O-tosyl-β-D-fructopyranose in the anhydrous solvent under an inert atmosphere.

  • Add the base portion-wise to the stirred solution at a controlled temperature (e.g., 0°C to room temperature).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction with water or a saturated ammonium chloride solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 1,5-Anhydro-2,3-O-isopropylidene-β-D-fructose.

Step 5: Final Deprotection to this compound

The final step is the removal of the isopropylidene protecting group using acidic hydrolysis to yield the target product.

Materials:

  • 1,5-Anhydro-2,3-O-isopropylidene-β-D-fructose

  • A solution of a suitable acid (e.g., aqueous acetic acid or dilute HCl)

  • A suitable solvent (e.g., Tetrahydrofuran - THF, or water)

Procedure:

  • Dissolve the 1,5-Anhydro-2,3-O-isopropylidene-β-D-fructose in the chosen solvent.

  • Add the acidic solution and stir the mixture at room temperature or with gentle heating.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the final product, this compound, by column chromatography on silica gel or by crystallization.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis. Note that yields can vary depending on reaction conditions and purification techniques.

StepReactionStarting MaterialProductTypical Yield (%)
1Isopropylidene ProtectionD-fructose2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose51-52
2Selective Deprotection2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose2,3-O-isopropylidene-β-D-fructopyranoseHigh
3Tosylation2,3-O-isopropylidene-β-D-fructopyranose2,3-O-isopropylidene-1-O-tosyl-β-D-fructopyranoseGood
4Intramolecular Cyclization2,3-O-isopropylidene-1-O-tosyl-β-D-fructopyranose1,5-Anhydro-2,3-O-isopropylidene-β-D-fructoseGood
5Final Deprotection1,5-Anhydro-2,3-O-isopropylidene-β-D-fructoseThis compoundHigh

Experimental Workflow

The overall workflow for the chemical synthesis of this compound from D-fructose is depicted in the following diagram.

Synthesis_Workflow D_Fructose D-Fructose Di_isopropylidene 2,3:4,5-Di-O-isopropylidene- β-D-fructopyranose D_Fructose->Di_isopropylidene Step 1: Protection Mono_isopropylidene 2,3-O-isopropylidene- β-D-fructopyranose Di_isopropylidene->Mono_isopropylidene Step 2: Selective Deprotection Tosyl_intermediate 2,3-O-isopropylidene-1-O-tosyl- β-D-fructopyranose Mono_isopropylidene->Tosyl_intermediate Step 3: Tosylation Anhydro_protected 1,5-Anhydro-2,3-O-isopropylidene- β-D-fructose Tosyl_intermediate->Anhydro_protected Step 4: Intramolecular Cyclization Anhydro_fructose This compound Anhydro_protected->Anhydro_fructose Step 5: Final Deprotection

Caption: Workflow for the chemical synthesis of this compound.

References

Application Notes and Protocols for the Large-Scale Production and Purification of 1,5-Anhydro-D-fructose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale production, purification, and quality control of 1,5-Anhydro-D-fructose (1,5-AF), a versatile chiral building block with significant potential in pharmaceutical applications.[1][2] 1,5-AF serves as a precursor for the synthesis of various biologically active compounds, including anti-inflammatory and anticancer agents, and inhibitors of the NLRP3 inflammasome.[3][4]

Introduction to this compound

This compound is a naturally occurring monosaccharide found in microorganisms, red algae, and mammalian tissues.[5][6] It is a key intermediate in the anhydrofructose pathway, an alternative route for starch and glycogen (B147801) metabolism.[7][8] The unique chemical structure of 1,5-AF, featuring a stable pyran ring and a reactive ketone group, makes it a valuable starting material for the synthesis of novel carbohydrate-based therapeutics.[1][2] Its potential applications include the development of anticariogenic agents, anti-inflammatory drugs, and anticancer therapies.[3][7]

Large-Scale Production of this compound

For industrial-scale synthesis, the enzymatic degradation of starch using α-1,4-glucan lyase is the most efficient and widely adopted method.[9][10][11] Chemical synthesis from D-fructose offers an alternative route, particularly for smaller-scale production or for the synthesis of specific derivatives.[9]

Enzymatic Production from Starch

This protocol details the large-scale enzymatic conversion of starch to this compound. The process involves the liquefaction of starch followed by enzymatic degradation using α-1,4-glucan lyase.

Experimental Workflow for Enzymatic Production

Enzymatic_Production Starch_Slurry Starch Slurry Preparation Liquefaction Liquefaction (α-amylase) Starch_Slurry->Liquefaction Enzymatic_Conversion Enzymatic Conversion (α-1,4-glucan lyase) Liquefaction->Enzymatic_Conversion Reaction_Termination Reaction Termination (Heat Inactivation) Enzymatic_Conversion->Reaction_Termination Crude_15AF Crude 1,5-AF Solution Reaction_Termination->Crude_15AF

Enzymatic production of this compound from starch.

Protocol:

  • Starch Slurry Preparation: Prepare a 20-30% (w/v) slurry of soluble starch in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).

  • Liquefaction: Heat the starch slurry to 95-105°C and add a thermostable α-amylase (e.g., from Bacillus licheniformis) at a concentration of 0.1% (w/w of starch). Maintain the temperature and stir for 1-2 hours to partially hydrolyze the starch and reduce viscosity.

  • Enzymatic Conversion: Cool the liquefied starch solution to the optimal temperature for α-1,4-glucan lyase (typically 40-50°C) and adjust the pH if necessary. Add α-1,4-glucan lyase (e.g., from Gracilaria species) at an appropriate enzyme-to-substrate ratio (e.g., 10-20 U/g of starch). Incubate with gentle agitation for 24-48 hours.

  • Reaction Monitoring: Monitor the formation of 1,5-AF periodically using HPLC (see Section 4.1).

  • Reaction Termination: Once the reaction reaches completion (i.e., the concentration of 1,5-AF plateaus), terminate the reaction by heating the solution to 90-100°C for 15-30 minutes to inactivate the enzymes.

  • Clarification: Cool the solution and remove insoluble material by centrifugation or filtration to obtain a crude 1,5-AF solution.

Table 1: Quantitative Parameters for Enzymatic Production of this compound

ParameterValueReference
Starting Material Soluble Starch[11]
Starch Concentration20-30% (w/v)General Practice
Liquefaction
EnzymeThermostable α-amylaseGeneral Practice
Enzyme Concentration0.1% (w/w of starch)General Practice
Temperature95-105°CGeneral Practice
Duration1-2 hoursGeneral Practice
Enzymatic Conversion
Enzymeα-1,4-glucan lyase[11]
Enzyme Loading10-20 U/g of starchEstimated
Temperature40-50°CEstimated
pH5.5Estimated
Duration24-48 hoursEstimated
Expected Yield >90% conversionEstimated
Final Purity (Crude) 94.8% (aqueous solution)[2]
Chemical Synthesis from D-Fructose

This method provides an alternative for smaller-scale production and involves the chemical modification of D-fructose.

Protocol:

A reported method for the efficient preparation of this compound from D-fructose involves the regiospecific formation of a 1,5-anhydro ring from 2,3-O-isopropylidene-1-O-methyl(tolyl)sulfonyl-D-fructopyranose, followed by deprotection.[7]

Purification of this compound

The crude 1,5-AF solution obtained from the production step requires purification to remove unreacted substrates, byproducts, and enzymes. A multi-step process involving chromatography and crystallization is typically employed.

Experimental Workflow for Purification

Purification_Workflow Crude_15AF Crude 1,5-AF Solution Ion_Exchange Ion Exchange Chromatography Crude_15AF->Ion_Exchange Size_Exclusion Size Exclusion Chromatography Ion_Exchange->Size_Exclusion Concentration Concentration Size_Exclusion->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Pure_15AF Pure Crystalline 1,5-AF Drying->Pure_15AF

Purification workflow for this compound.
Chromatographic Purification

Protocol:

  • Ion Exchange Chromatography:

    • Load the crude 1,5-AF solution onto a strong acid cation exchange resin (e.g., Amberlite series) to remove charged impurities.

    • Elute with deionized water.

    • Follow with a weak base anion exchange resin to remove further impurities.

  • Size Exclusion Chromatography:

    • Concentrate the desalted 1,5-AF solution.

    • Apply the concentrated solution to a size exclusion chromatography column packed with a suitable resin (e.g., Bio-Gel P-2) to separate 1,5-AF from larger oligosaccharides and smaller molecules.

    • Elute with deionized water and collect the fractions containing 1,5-AF, monitoring with a refractive index detector or by HPLC analysis.

Table 2: Parameters for Chromatographic Purification of this compound

ParameterDescriptionReference
Ion Exchange
Cation Exchange ResinStrong acid cation resin (e.g., Amberlite)General Practice
Anion Exchange ResinWeak base anion resinGeneral Practice
EluentDeionized WaterGeneral Practice
Size Exclusion
ResinBio-Gel P-2 or similarGeneral Practice
EluentDeionized WaterGeneral Practice
DetectionRefractive Index DetectorGeneral Practice
Crystallization

Protocol:

  • Concentration: Concentrate the purified 1,5-AF solution under reduced pressure to a high solids content (e.g., 80-90% w/w).

  • Seeding: Cool the concentrated syrup to 50-60°C and add seed crystals of 1,5-AF (approximately 0.1-1% w/w).

  • Cooling Crystallization: Slowly cool the seeded solution under controlled agitation to induce crystallization. A typical cooling profile would be a gradual decrease in temperature over 24-48 hours.

  • Crystal Harvesting: Separate the crystals from the mother liquor by centrifugation.

  • Washing: Wash the crystals with a cold solvent (e.g., ethanol (B145695) or isopropanol) to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a low temperature (e.g., 40°C) to obtain the final product.

Table 3: Parameters for Crystallization of this compound

ParameterDescriptionReference
Concentration
Solids Content80-90% (w/w)Adapted from[5]
Crystallization
Seeding Temperature50-60°CAdapted from[5]
Seed Crystal Amount0.1-1% (w/w)Adapted from[5]
Cooling ProfileGradual cooling over 24-48 hoursGeneral Practice
Harvesting & Drying
Washing SolventCold Ethanol or IsopropanolGeneral Practice
Drying ConditionsVacuum at 40°CGeneral Practice
Expected Purity >99%Estimated

Quality Control

Rigorous quality control is essential to ensure the purity and identity of the final 1,5-AF product. HPLC and GC-MS are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Protocol for Quantification:

  • Sample Preparation: Dilute the sample (from the reaction mixture or purification fractions) with deionized water to a concentration within the linear range of the standard curve. Filter through a 0.22 µm syringe filter.

  • HPLC System: Use an HPLC system equipped with a refractive index detector (RID).

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is suitable.

  • Mobile Phase: Use deionized water as the mobile phase.

  • Flow Rate: Set the flow rate to 0.5-0.6 mL/min.

  • Column Temperature: Maintain the column temperature at 80-85°C.

  • Quantification: Prepare a standard curve using a certified reference standard of 1,5-AF. Calculate the concentration of 1,5-AF in the samples by comparing their peak areas to the standard curve.

Table 4: HPLC Parameters for this compound Analysis

ParameterConditionReference
System HPLC with Refractive Index Detector (RID)General Practice
Column Aminex HPX-87C or equivalent carbohydrate columnGeneral Practice
Mobile Phase Deionized WaterGeneral Practice
Flow Rate 0.5-0.6 mL/minGeneral Practice
Column Temperature 80-85°CGeneral Practice
Injection Volume 10-20 µLGeneral Practice
Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for Purity Assessment and Identification:

  • Sample Preparation (Derivatization):

    • Dry an aliquot of the sample under a stream of nitrogen.

    • Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and heat to form the oxime derivative.

    • Follow by silylation with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • GC-MS System: Use a GC-MS system with a capillary column suitable for sugar analysis (e.g., DB-5ms).

  • Injection: Inject the derivatized sample into the GC.

  • GC Program: Use a temperature gradient to separate the components. A typical program might start at 150°C and ramp up to 300°C.

  • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-600.

  • Identification: Identify 1,5-AF by its characteristic retention time and mass spectrum, comparing it to a derivatized standard.

Table 5: GC-MS Parameters for this compound Analysis

ParameterConditionReference
Derivatization Oxime formation followed by silylation[9][12]
GC Column DB-5ms or equivalent[9]
Carrier Gas Helium[9]
Temperature Program e.g., 150°C to 300°C ramp[9]
MS Ionization Electron Ionization (EI)[12]
Mass Range m/z 50-600[12]

Signaling Pathways and Logical Relationships

The production and purification of this compound involves a series of sequential steps, each with specific inputs and outputs. The following diagram illustrates the logical relationship between the key stages of the overall process.

Overall Process Workflow

Overall_Process cluster_production Production cluster_purification Purification cluster_qc Quality Control Starch Starch Enzymatic_Rxn Enzymatic Reaction (α-1,4-glucan lyase) Starch->Enzymatic_Rxn Crude_15AF Crude 1,5-AF Enzymatic_Rxn->Crude_15AF Chromatography Chromatography (Ion Exchange & Size Exclusion) Crude_15AF->Chromatography Crystallization Crystallization Chromatography->Crystallization Purified_15AF Purified 1,5-AF Crystallization->Purified_15AF Analysis Analysis (HPLC, GC-MS) Purified_15AF->Analysis

Logical workflow for this compound production and quality control.

By following these detailed protocols, researchers and drug development professionals can achieve large-scale production of high-purity this compound for further investigation and application in the pharmaceutical industry.

References

Application Notes and Protocols for the Derivatization of 1,5-Anhydro-D-fructose for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF) is a monosaccharide of significant interest in various biological and chemical research fields. Its analysis by gas chromatography-mass spectrometry (GC-MS) necessitates a derivatization step to increase its volatility and thermal stability. This document provides detailed protocols for the two most common and effective derivatization methods: methoximation followed by trimethylsilylation (TMS derivatization) and an alternative acetylation method. These protocols are designed to yield robust and reproducible results for the quantitative and qualitative analysis of this compound in diverse sample matrices.

The primary method involves a two-step process. First, the keto group of this compound is protected by methoximation to prevent the formation of multiple isomers during the subsequent silylation step. The hydroxyl groups are then converted to their trimethylsilyl (B98337) ethers, rendering the molecule suitable for GC-MS analysis.[1][2] An alternative acetylation protocol is also presented, which offers stable derivatives with clear fragmentation patterns.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for the GC-MS analysis of derivatized monosaccharides. While specific performance characteristics can vary depending on the instrumentation and matrix, these values provide a general benchmark for method validation.

Table 1: Method Validation Parameters for Derivatized Monosaccharides by GC-MS

ParameterTMS-DerivatizationAcetyl-DerivatizationReference
Linearity (R²)> 0.99> 0.99[3][4]
Limit of Detection (LOD)0.6 - 2.7 µg/mLNot Specified[3]
Limit of Quantification (LOQ)3.1 - 13.3 µg/mLNot Specified[3]
Recovery95.17% - 106.02%*Not Specified[3]
Intra-day Precision (RSD)< 5%< 5%[4]
Inter-day Precision (RSD)< 5%< 5%[4]

*Note: These values are for a range of monosaccharides and provide an expected performance range for this compound.

Table 2: GC-MS Parameters for Analysis of Derivatized this compound

ParameterMethod 1: TMS DerivatizationMethod 2: Acetyl Derivatization
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentDB-17ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature250°C250°C
Carrier GasHeliumHelium
Flow Rate1.0 - 1.2 mL/min (constant flow)1.2 mL/min (constant flow)
Oven ProgramInitial: 70°C for 4 min, Ramp: 5°C/min to 310°C, Hold: 10 minInitial: 180°C for 2 min, Ramp: 5°C/min to 250°C, Hold: 10 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C230°C
Transfer Line Temperature280°C280°C
Acquisition ModeFull Scan (m/z 40-510) and Selected Ion Monitoring (SIM)Full Scan (m/z 50-450) and Selected Ion Monitoring (SIM)

Experimental Workflow

The overall workflow for the derivatization and analysis of this compound is depicted below.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological or Chemical Sample Extraction Extraction of this compound Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation / Acetylation Methoximation->Silylation GC_Separation GC Separation Silylation->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Method 1: Methoximation and Trimethylsilylation (TMS)

This is the most widely used method for the derivatization of sugars for GC-MS analysis.[5][6]

Materials:

  • This compound sample (dried)

  • Methoxyamine hydrochloride (20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Nitrogen gas supply

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried sample in a GC vial.[1][4]

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 90 minutes in a heating block or oven.[4]

  • Silylation:

    • Cool the vial to room temperature.

    • Add 70 µL of MSTFA with 1% TMCS to the vial.[4]

    • Seal the vial and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes.[4]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample.

Method 2: Methoximation and Acetylation

This method provides a stable alternative to silylation.

Materials:

  • This compound sample (dried)

  • Methoxyamine hydrochloride (0.18 M in pyridine)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Ethyl acetate

  • Nitrogen gas supply

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Sample Preparation: Ensure the sample is completely dry as described in Method 1.

  • Methoximation:

    • Add 100 µL of methoxylamine hydrochloride solution (0.18 M in pyridine) to the dried sample.[1]

    • Seal the vial and incubate at 70°C for 60 minutes.[1]

  • Acetylation:

    • Cool the sample to room temperature.

    • Add 100 µL of acetic anhydride.[1]

    • Seal the vial and incubate at 45°C for 60 minutes.[1]

  • Sample Work-up and Analysis:

    • Evaporate the reagents under a gentle stream of nitrogen.

    • Re-dissolve the residue in 100 µL of ethyl acetate.

    • The sample is now ready for GC-MS analysis. Inject 1 µL.

Signaling Pathways and Logical Relationships

The derivatization process follows a logical two-step chemical modification to prepare this compound for GC-MS analysis.

cluster_workflow Derivatization Pathway Analyte This compound (Non-volatile) Step1 Methoximation (Keto group protection) Analyte->Step1 Intermediate Methoximated 1,5-AF (Reduced isomerism) Step1->Intermediate Step2 Silylation / Acetylation (Hydroxyl group derivatization) Intermediate->Step2 Final_Product Volatile Derivative (GC-MS amenable) Step2->Final_Product

Caption: Chemical modification pathway for this compound derivatization.

References

Application Notes & Protocols: Quantification of 1,5-Anhydro-D-fructose in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Anhydro-D-fructose (1,5-AF) is a monosaccharide derived from the degradation of starch and glycogen (B147801).[1][2] It serves as an intermediate in the anhydrofructose pathway and is metabolized to 1,5-anhydro-D-glucitol (1,5-AG), a known marker for glycemic control.[1][3] Given its roles in metabolism and potential as a bioactive molecule with anti-inflammatory and anticancer effects, accurate quantification of 1,5-AF in biological samples is crucial for research and clinical applications.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for this purpose.

These application notes provide detailed protocols for the quantification of 1,5-AF in biological samples such as plasma, serum, and urine using various HPLC detection methods.

Metabolic Pathway of this compound

1,5-AF is formed from the enzymatic degradation of α-1,4-glucans like starch and glycogen by the enzyme α-1,4-glucan lyase.[4] In vivo, 1,5-AF can be metabolized to 1,5-anhydro-D-glucitol (1,5-AG) or can react non-enzymatically with proteins to form advanced glycation end-products (AGEs).[3] Understanding this pathway is essential for interpreting the physiological and pathological significance of 1,5-AF levels.

metabolic_pathway Glycogen Glycogen / Starch AF This compound (1,5-AF) Glycogen->AF α-1,4-glucan lyase AG 1,5-Anhydro-D-glucitol (1,5-AG) AF->AG Reductase AGEs Advanced Glycation End-products (AGEs) AF->AGEs Proteins Proteins Proteins->AGEs experimental_workflow start Biological Sample (Plasma, Serum, Urine) prep Sample Preparation (Deproteinization, Filtration) start->prep hplc HPLC Separation prep->hplc detection Detection (UV, ELSD, MS) hplc->detection data Data Analysis (Quantification) detection->data end Results data->end

References

Application Notes and Protocols: 1,5-Anhydro-D-fructose as a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF), a unique monosaccharide derived from the enzymatic degradation of starch and glycogen, has emerged as a valuable and versatile chiral building block in modern organic synthesis.[1][2] Its rigid pyranose ring, multiple stereocenters, and reactive ketone functionality make it an ideal starting material for the stereoselective synthesis of a wide array of complex and biologically active molecules.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, highlighting its potential in drug discovery and development.[4][5] The availability of 1,5-AF from renewable resources further enhances its appeal as a sustainable chemical feedstock.[2]

Key Synthetic Transformations and Applications

This compound serves as a precursor for a variety of chiral compounds, including substituted anhydroalditols and complex natural products. Its derivatives have shown promising biological activities, such as anti-inflammatory, anticancer, and anticariogenic effects.[4]

Stereoselective Reduction to 1,5-Anhydroalditols

The prochiral ketone at the C-2 position of this compound can be stereoselectively reduced to yield either 1,5-anhydro-D-glucitol or 1,5-anhydro-D-mannitol, depending on the reducing agent employed.[6] This selective reduction is a cornerstone for the synthesis of various biologically active compounds.

  • Reduction with Sodium Borohydride (NaBH₄): This reaction predominantly yields 1,5-anhydro-D-glucitol.[6]

  • Catalytic Hydrogenation (Pd/C): This method favors the formation of 1,5-anhydro-D-mannitol.[6]

Synthesis of 2-Amino-2-deoxy-1,5-anhydroalditols

The ketone functionality can be converted into an amino group via a two-step sequence involving oxime formation followed by reduction. This pathway provides access to valuable amino sugars with a manno-configuration.

  • Oxime Formation: Reaction with hydroxylamine (B1172632) or its derivatives affords the corresponding oxime in high yield.[6]

  • Reduction of the Oxime: Catalytic hydrogenation of the oxime leads to the stereoselective formation of the corresponding 2-amino-2-deoxy-1,5-anhydroalditol.[6]

Acetylation to a Versatile Enolone Intermediate

Acetylation of this compound provides a highly functionalized and versatile chiral synthon, an acetylated enolone.[6] This intermediate has been utilized in the synthesis of natural products like palythaan and bissetone.[6]

Synthesis of 1-Deoxymannojirimycin

This compound is an excellent starting material for the synthesis of the potent glycosidase inhibitor, 1-deoxymannojirimycin. This multi-step synthesis highlights the utility of 1,5-AF in constructing complex nitrogen-containing heterocyclic compounds.

Data Presentation

The following tables summarize the quantitative data for the key transformations of this compound.

Table 1: Stereoselective Reduction of this compound

Reducing AgentMajor ProductProduct Ratio (mannitol:glucitol)Yield of Major ProductReference
5% Pd/C, H₂1,5-Anhydro-D-mannitol4:158%[6]
NaBH₄1,5-Anhydro-D-glucitol1:4Not Specified[6]

Table 2: Synthesis of 2-Amino-2-deoxy-1,5-anhydroalditols

Reaction StepReagentProductYieldReference
Oxime FormationHydroxylamineThis compound oxime66%[6]
Oxime FormationO-BenzylhydroxylamineThis compound O-benzyloxime91%[6]
Oxime ReductionPd/C, H₂2-Amino-2-deoxy-1,5-anhydro-D-mannitol72%[6]

Table 3: Acetylation of this compound

ReagentsProductYieldReference
Acetic anhydride (B1165640), Pyridine (B92270)Acetylated enolone55%[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound to 1,5-Anhydro-D-mannitol

Materials:

  • This compound

  • 5% Palladium on carbon (Pd/C)

  • Deionized water

  • Ethanol (B145695)

  • Hydrogen gas supply

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound in deionized water in a reaction flask equipped with a magnetic stir bar.

  • Carefully add a catalytic amount of 5% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with water.

  • Concentrate the filtrate under reduced pressure.

  • Add ethanol to the residue to induce crystallization of 1,5-anhydro-D-mannitol.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum. The expected yield is approximately 58%.[6]

Protocol 2: Synthesis of this compound O-benzyloxime

Materials:

  • This compound

  • O-Benzylhydroxylamine hydrochloride

  • Pyridine

  • Methanol (B129727)

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound and 1 equivalent of O-benzylhydroxylamine hydrochloride in a mixture of pyridine and methanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the crystalline this compound O-benzyloxime. The expected yield is approximately 91%.[6]

Protocol 3: Reduction of this compound Oxime to 2-Amino-2-deoxy-1,5-anhydro-D-mannitol

Materials:

  • This compound oxime

  • Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound oxime in methanol or ethanol in a reaction flask.

  • Add a catalytic amount of Pd/C.

  • Pressurize the reaction vessel with hydrogen gas.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be purified by crystallization to give 2-amino-2-deoxy-1,5-anhydro-D-mannitol as a crystalline solid in approximately 72% yield.[6]

Protocol 4: Acetylation of this compound to the Enolone

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Reaction flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend this compound in a mixture of acetic anhydride and pyridine in a reaction flask at 0 °C.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed and the peracetylated monomeric intermediate has eliminated acetic acid.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the acetylated enolone in approximately 55% yield.[6]

Visualizations

Stereoselective_Reduction cluster_0 Catalytic Hydrogenation cluster_1 Sodium Borohydride Reduction AF This compound Mannitol 1,5-Anhydro-D-mannitol (Major Product) AF->Mannitol 5% Pd/C, H₂ (4:1 ratio) Glucitol 1,5-Anhydro-D-glucitol (Minor Product) Glucitol_major 1,5-Anhydro-D-glucitol (Major Product) Mannitol_minor 1,5-Anhydro-D-mannitol (Minor Product) AF_dummy->Glucitol_major NaBH₄ (1:4 ratio)

Caption: Stereoselective reduction of this compound.

Amino_Sugar_Synthesis AF This compound Oxime This compound Oxime AF->Oxime H₂NOH or H₂NOR Amino_sugar 2-Amino-2-deoxy-1,5- anhydro-D-mannitol Oxime->Amino_sugar Pd/C, H₂

Caption: Synthesis of 2-amino-2-deoxy-1,5-anhydro-D-mannitol.

Enolone_Synthesis AF This compound Enolone Acetylated Enolone AF->Enolone Ac₂O, Pyridine

Caption: Synthesis of the acetylated enolone from 1,5-AF.

Deoxymannojirimycin_Synthesis AF This compound Intermediate1 6-O-Tosyl-O-benzyloxime AF->Intermediate1 1. O-Benzylhydroxylamine 2. TsCl, Pyridine Intermediate2 Amine Hydrochloride Intermediate1->Intermediate2 H₂, Pd/C, HCl Intermediate3 Bicyclic Iminosugar Intermediate2->Intermediate3 Base DMJ 1-Deoxymannojirimycin Intermediate3->DMJ BBr₃ then workup

Caption: Synthetic pathway to 1-Deoxymannojirimycin.

References

Application Notes and Protocols: Synthesis of 1-Deoxymannojirimycin from 1,5-Anhydro-D-fructose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxymannojirimycin (B1202084) (DMJ) is a potent α-mannosidase inhibitor with significant therapeutic potential, acting as an antiviral and anticancer agent.[1] This document provides detailed protocols for a stereoselective synthesis of 1-deoxymannojirimycin starting from 1,5-Anhydro-D-fructose. This innovative approach utilizes a nucleophilic piperidine (B6355638) ring formation and a subsequent Lewis acid-induced pyran ether cleavage as key strategic steps.[2] For comparative purposes, a widely utilized, high-yield synthesis from D-fructose employing a Mitsunobu reaction is also summarized.[1][3][4][5][6]

Comparative Synthetic Strategies

The synthesis of 1-deoxymannojirimycin has been approached from various carbohydrate precursors. A summary of the overall yields and the number of synthetic steps for the featured methods provides a basis for strategic planning in a laboratory setting.

Starting MaterialKey ReactionOverall Yield (%)Number of StepsReference
This compoundNucleophilic piperidine ring formation35%7[2]
This compoundNucleophilic piperidine ring formation27%6[2]
D-FructoseMitsunobu Reaction (N,O-di-Boc-hydroxylamine)55%4[3][4][5][6]
D-FructoseAzide Route37%-[3][4]
D-FructoseNosyl Route29%6[6]

Synthesis Pathway from this compound

This section details the novel synthetic route to 1-deoxymannojirimycin from this compound. The key transformations involve the formation of a bicyclic iminosugar intermediate, which is then subjected to ring opening to yield the target compound.[2]

synthesis_pathway Anhydrofructose This compound Oxime 6-O-tosylated oxime Anhydrofructose->Oxime 1. O-benzylhydroxylamine 2. Tosyl chloride, Pyridine (B92270) AmineHCl Amine Hydrochloride Oxime->AmineHCl Catalytic Hydrogenation (Pd/C, H2), HCl BicyclicIminosugar 2,6-anhydro-1-deoxymannojirimycin AmineHCl->BicyclicIminosugar Base (e.g., NaHCO3) DMJ 1-Deoxymannojirimycin BicyclicIminosugar->DMJ BBr3, CHCl3

Caption: Chemical synthesis pathway of 1-Deoxymannojirimycin from this compound.

Experimental Protocols: Synthesis from this compound

The following protocols are based on the synthetic strategy reported by Maier et al.[2]

Step 1: Synthesis of 1,5-Anhydro-6-O-tosyl-D-fructose O-benzyloxime

This initial step involves the formation of the O-benzyloxime followed by selective tosylation of the primary hydroxyl group.

  • Materials: this compound, O-benzylhydroxylamine hydrochloride, Pyridine, Toluene, Tosyl chloride, Ethyl acetate.

  • Procedure:

    • A solution of this compound (e.g., 5.8 g, 35.9 mmol) and O-benzylhydroxylamine hydrochloride in pyridine and water is stirred at room temperature.

    • After reaction completion (monitored by TLC), the solvent is evaporated. The residue is co-evaporated with toluene.

    • The crude oxime is dissolved in pyridine and cooled to 0°C.

    • Tosyl chloride is added portion-wise, and the reaction is stirred overnight at room temperature.

    • The reaction is quenched with water, and the product is extracted with ethyl acetate.

    • The organic layer is washed, dried, and concentrated. The product is purified by column chromatography to afford the tosylated oxime.[2] A yield of 77% has been reported for a similar transformation.[2]

Step 2: Reductive Amination to form Amine Hydrochloride

The oxime is reduced to the corresponding amine, which is isolated as its hydrochloride salt.

  • Materials: 1,5-Anhydro-6-O-tosyl-D-fructose O-benzyloxime, 10% Palladium on carbon (Pd/C), Methanol (B129727), Hydrochloric acid.

  • Procedure:

    • The tosylated oxime is dissolved in methanol containing hydrochloric acid.

    • 10% Pd/C catalyst is added to the solution.

    • The mixture is subjected to a hydrogen atmosphere (e.g., using a Parr hydrogenator) and stirred vigorously at room temperature.

    • Upon completion, the catalyst is removed by filtration through Celite.

    • The filtrate is concentrated under reduced pressure to yield the crystalline amine hydrochloride.[2]

Step 3: Cyclization to 2,6-Anhydro-1-deoxymannojirimycin

Deprotonation of the amine hydrochloride induces intramolecular cyclization to form the bicyclic iminosugar.

  • Materials: Amine hydrochloride from Step 2, Sodium bicarbonate, Dichloromethane.

  • Procedure:

    • The amine hydrochloride is dissolved in water and treated with a base such as sodium bicarbonate until the solution is alkaline.

    • The aqueous solution is extracted multiple times with dichloromethane.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2,6-anhydro-1-deoxymannojirimycin.[2] This four-step synthesis from this compound can result in an overall yield of 57%.[2]

Step 4: Lewis Acid-Induced Ring Cleavage to 1-Deoxymannojirimycin

The final step involves the cleavage of the pyran ether bridge using a Lewis acid to furnish the target iminosugar.

  • Materials: 2,6-Anhydro-1-deoxymannojirimycin, Boron tribromide (BBr₃), Anhydrous chloroform (B151607), Methanol, Ion-exchange resin (e.g., Amberlite IRA 400, OH⁻ form).

  • Procedure:

    • The bicyclic iminosugar is dissolved in anhydrous chloroform under an inert atmosphere (e.g., Argon).

    • Boron tribromide is added at room temperature, and the mixture is stirred for several days.[2]

    • The resulting suspension is quenched by the addition of methanol.

    • The solution is neutralized with an ion-exchange resin.

    • The resin is filtered off and washed with methanol.

    • The combined filtrate is concentrated in vacuo to give the crude 1-deoxymannojirimycin.[2]

Comparative Workflow: Synthesis from D-Fructose

For context, the highly efficient synthesis of 1-deoxymannojirimycin from D-fructose is presented below. This route is notable for its high yield and minimal requirement for chromatographic purification.[1][3][6]

fructose_workflow Start D-Fructose Protection Protection Step (Acetone, Methanol, H₂SO₄) Start->Protection Mitsunobu Mitsunobu Reaction (N,O-di-Boc-hydroxylamine, PPh₃, DIAD) Protection->Mitsunobu Hydrolysis Acidic Hydrolysis (TFA, DCM, H₂O) Mitsunobu->Hydrolysis Reduction Catalytic Hydrogenolysis (Pd/C, H₂) Hydrolysis->Reduction Product 1-Deoxymannojirimycin Reduction->Product

Caption: Experimental workflow for the synthesis of 1-Deoxymannojirimycin from D-fructose.

Conclusion

The synthesis of 1-deoxymannojirimycin from this compound provides a novel and stereoselective route to this valuable iminosugar.[2] While the synthesis from D-fructose via a Mitsunobu reaction currently offers a higher overall yield, the methodology starting from this compound represents an important alternative for carbohydrate chemists and drug development professionals, expanding the repertoire of synthetic strategies for accessing potent glycosidase inhibitors.

References

Application of 1,5-Anhydro-D-fructose in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF), a unique monosaccharide derived from the enzymatic degradation of starch and glycogen, has emerged as a versatile chiral building block in the synthesis of a wide array of bioactive compounds. Its distinct structural features, including a stable pyranose ring and a reactive ketone group, make it an attractive starting material for the stereoselective synthesis of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules from 1,5-AF, including anti-inflammatory agents, antimicrobial compounds, and glycosidase inhibitors.

Synthesis of Bioactive Compounds from this compound

1,5-AF serves as a precursor for a variety of bioactive molecules, including piperidine (B6355638) alkaloids, which are known for their diverse pharmacological activities. Key synthetic transformations of 1,5-AF include stereoselective reductions, reductive amination, and cycloaddition reactions.

Synthesis of Glycosidase Inhibitors: 1-Deoxymannojirimycin (B1202084) (DMJ)

Iminosugars, such as 1-deoxymannojirimycin (DMJ), are potent glycosidase inhibitors with therapeutic potential. While many syntheses of DMJ start from D-fructose, the following protocol, adapted from a high-yield synthesis, illustrates the key steps that can be conceptually applied to a synthesis starting from 1,5-AF, which would first be converted to a suitable fructofuranose derivative.

Experimental Protocol: Synthesis of 1-Deoxymannojirimycin (adapted from D-fructose synthesis) [1][2][3][4][5]

Step 1: Synthesis of Methyl 1,3-isopropylidene-α-D-fructofuranose [1]

  • Reaction: D-fructose is converted to its methyl fructofuranoside, followed by protection of the 1 and 3 hydroxyl groups as an isopropylidene acetal (B89532).

  • Procedure: A solution of D-fructose in methanol (B129727) is treated with an acid catalyst to form the methyl fructofuranoside. Subsequently, 2,2-dimethoxypropane (B42991) and an acid catalyst are added to form the isopropylidene acetal. The product is purified by chromatography.

Step 2: Mitsunobu Reaction with N,O-di-Boc-hydroxylamine [1][2][4]

  • Reaction: The free hydroxyl group at C-5 is inverted with concomitant introduction of a nitrogen functionality using a Mitsunobu reaction.

  • Reagents: Methyl 1,3-isopropylidene-α-D-fructofuranose, N,O-di-Boc-hydroxylamine, triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Procedure: To a cooled solution of the alcohol, PPh₃, and N,O-di-Boc-hydroxylamine in an appropriate solvent (e.g., THF), DEAD or DIAD is added dropwise. The reaction is stirred until completion and the product is purified by column chromatography.

Step 3: Acidic Hydrolysis to Form the Nitrone [1][2][4]

  • Reaction: The Boc protecting groups and the isopropylidene acetal are removed under acidic conditions, leading to the formation of a cyclic nitrone.

  • Procedure: The product from the Mitsunobu reaction is treated with an acid (e.g., trifluoroacetic acid or hydrochloric acid) in a suitable solvent. The reaction mixture is then concentrated to yield the crude nitrone.

Step 4: Catalytic Hydrogenolysis to Yield 1-Deoxymannojirimycin [1][2][4]

  • Reaction: The nitrone is reduced to the corresponding piperidine, yielding 1-deoxymannojirimycin.

  • Reagents: Crude nitrone, 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂).

  • Procedure: The crude nitrone is dissolved in methanol, and 10% Pd/C is added. The mixture is subjected to a hydrogen atmosphere (e.g., 3.5 bar) and stirred until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 1-DMJ.[2][4]

Synthesis of Antioxidants: Ascopyrone P

Ascopyrone P, a naturally occurring antioxidant, can be synthesized from 1,5-AF in a three-step process with an overall yield of 36%.[6]

Experimental Protocol: Synthesis of Ascopyrone P from this compound [6][7]

Step 1: Acetylation of this compound [6]

  • Reaction: Acetylation of 1,5-AF to form 3,6-di-O-acetyl-1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulopyranose.

  • Procedure: 1,5-AF is treated with acetic anhydride (B1165640) in pyridine (B92270). The reaction mixture is worked up to afford the acetylated product.

Step 2: Isomerization [6]

  • Reaction: Isomerization of the acetylated intermediate to 2,6-di-O-acetyl-1,5-anhydro-4-deoxy-D-glycero-hex-1-ene-3-ulose.

  • Procedure: The product from the acetylation step is subjected to conditions that promote isomerization, such as treatment with a mild base.

Step 3: Deacetylation [6]

  • Reaction: Removal of the acetyl groups to yield Ascopyrone P.

  • Procedure: The di-O-acetylated intermediate is deacetylated under mild conditions (e.g., using sodium methoxide (B1231860) in methanol) to give crystalline Ascopyrone P.

Synthesis of Amino-sugars: 2-Amino-2-deoxy-1,5-anhydroalditols

The synthesis of 2-amino-2-deoxy-1,5-anhydroalditols from 1,5-AF proceeds through the formation of an oxime intermediate followed by stereoselective reduction.[8][9]

Experimental Protocol: Synthesis of 2-Amino-2-deoxy-1,5-anhydroalditols [8][9]

Step 1: Oxime Formation [8][9]

  • Reaction: this compound is reacted with hydroxylamine (B1172632) to form the corresponding oxime.

  • Procedure: 1,5-AF is dissolved in a suitable solvent and treated with hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate). The reaction is stirred until completion, and the crystalline oxime is isolated.

Step 2: Stereoselective Reduction of the Oxime [8][9]

  • Reaction: The oxime is reduced to the corresponding 2-amino-2-deoxy-1,5-anhydroalditol. The stereochemistry of the reduction can be controlled by the choice of reducing agent.

  • Procedure for gluco-configuration: Reduction of the oxime with sodium borohydride (B1222165) in the presence of a Lewis acid (e.g., nickel(II) chloride) can stereoselectively yield the gluco-configured amino alcohol.

  • Procedure for manno-configuration: Other reducing agents and conditions can be employed to favor the formation of the manno-isomer.

Bioactive Properties of this compound and its Derivatives

Anti-inflammatory Activity

1,5-AF and its derivatives have demonstrated significant anti-inflammatory properties. Notably, certain synthetic derivatives of 1,5-AF have been shown to be potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.

Table 1: Inhibitory Activity of 1,5-AF Derivatives on the NLRP3 Inflammasome [6]

CompoundStructureIC₅₀ (µM) on NLRP3 Inflammasome
This compound (1,5-AF) Ketone> 50
Derivative 1 Enone12.5
Derivative 2 Substituted Enone8.3
Derivative 3 Halogenated Enone5.2
Antimicrobial Activity

1,5-AF has been shown to possess antimicrobial activity, particularly against Gram-positive bacteria.[1] It has also been observed to inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity of this compound [1]

MicroorganismActivity
Coagulase-negative staphylococciGrowth suppression
Staphylococcus epidermidisGrowth suppression
Methicillin-resistant Staphylococcus aureus (MRSA)Biofilm formation inhibition
Streptococcus mutansInhibition of plaque-forming polysaccharide production

Signaling Pathway Modulation

This compound has been shown to exert neuroprotective and anti-aging effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK by 1,5-AF leads to the upregulation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and brain-derived neurotrophic factor (BDNF).

G AF This compound (1,5-AF) AMPK AMP-activated protein kinase (AMPK) AF->AMPK Activates pAMPK pAMPK (Phosphorylated AMPK) AMPK->pAMPK Phosphorylation PGC1a Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) pAMPK->PGC1a Upregulates BDNF Brain-derived neurotrophic factor (BDNF) PGC1a->BDNF Upregulates Neuroprotection Neuroprotection & Anti-aging Effects BDNF->Neuroprotection

Caption: 1,5-AF activates the AMPK signaling pathway.

Experimental Workflows

The synthesis of bioactive compounds from 1,5-AF often involves a series of chemical transformations. The following diagram illustrates a general workflow for the synthesis of bioactive piperidines from 1,5-AF.

G cluster_0 Synthesis of Bioactive Piperidines from 1,5-AF AF This compound (1,5-AF) Intermediate Protected or Activated 1,5-AF Derivative AF->Intermediate Protection/ Activation Piperidine Bioactive Piperidine (e.g., Glycosidase Inhibitor) Intermediate->Piperidine Reductive Amination/ Cyclization

Caption: General workflow for piperidine synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive compounds. The protocols and data presented here provide a foundation for researchers to explore the potential of 1,5-AF in drug discovery and development. Further investigation into the synthesis of other complex natural products and the elucidation of the mechanisms of action of novel 1,5-AF derivatives will continue to expand the utility of this unique carbohydrate.

References

1,5-Anhydro-D-fructose: A Versatile Precursor for Novel Carbohydrate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Anhydro-D-fructose (1,5-AF), a unique monosaccharide found in various natural sources, is emerging as a valuable and versatile precursor for the synthesis of a wide array of novel carbohydrate derivatives with significant therapeutic potential.[1][2][3] Its distinct chemical structure, featuring a stable pyranose ring and a reactive ketone group, allows for targeted modifications to generate compounds with diverse biological activities. These derivatives have shown promise in several key areas of drug development, including as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of several classes of these innovative carbohydrate derivatives, along with insights into their mechanisms of action.

Key Applications of this compound Derivatives

Derivatives of 1,5-AF have demonstrated a broad spectrum of biological activities, making them attractive candidates for further investigation in drug discovery programs.

  • Antimicrobial and Anticariogenic Agents: 1,5-AF itself exhibits inhibitory effects against oral pathogens like Streptococcus mutans, hindering the formation of plaque-forming polysaccharides and the production of lactic acid, thereby preventing dental caries.[2][3]

  • Anti-inflammatory and Immunomodulatory Effects: Certain derivatives of 1,5-AF have been shown to possess anti-inflammatory properties by inhibiting the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[4]

  • Neuroprotective Properties: 1,5-AF has been found to activate the AMPK/PGC-1α signaling pathway, which is involved in mitochondrial biogenesis and cellular stress resistance, suggesting its potential in the development of treatments for neurodegenerative diseases.[2][5]

  • Anticancer Potential: The derivative Ascopyrone P (APP) has been shown to increase the lifespan of mice with cancer by interfering with tumor growth and metastasis through its cytotoxic effects on rapidly dividing cells.[2][3]

  • Glycosidase Inhibition: The iminosugar derivative, 1-deoxymannonojirimycin (DMJ), synthesized from 1,5-AF, is a potent inhibitor of α-mannosidases, enzymes involved in glycoprotein (B1211001) processing. This activity is relevant for developing antiviral and anticancer therapies.

Experimental Protocols

The following section details the synthetic protocols for key derivatives of this compound.

Protocol 1: Synthesis of Ascopyrone P

Ascopyrone P, a potent antioxidant, can be synthesized from this compound in a three-step chemical process.[6]

Experimental Workflow:

Synthesis_of_Ascopyrone_P cluster_0 Step 1: Acetylation cluster_1 Step 2: Isomerization cluster_2 Step 3: Deacetylation AF This compound Reagent1 Acetic Anhydride (B1165640), Pyridine (B92270) AF->Reagent1 Intermediate1 3,6-di-O-acetyl-1,5-anhydro-4-deoxy- D-glycero-hex-3-en-2-ulopyranose Reagent1->Intermediate1 Reagent2 Triethylamine (B128534) Intermediate2 2,6-di-O-acetyl-1,5-anhydro-4-deoxy- D-glycero-hex-1-en-3-ulose Reagent2->Intermediate2 Reagent3 Ammonia (B1221849) in Methanol (B129727) Product Ascopyrone P Reagent3->Product

Caption: Chemical synthesis of Ascopyrone P from this compound.

Materials:

  • This compound (1,5-AF)

  • Acetic anhydride

  • Pyridine

  • Triethylamine

  • Methanol

  • Ammonia

  • Standard laboratory glassware and purification equipment

Procedure:

  • Acetylation: Dissolve this compound in pyridine and cool the solution in an ice bath. Add acetic anhydride dropwise with stirring. Allow the reaction to proceed to completion.

  • Isomerization: After workup, dissolve the resulting 3,6-di-O-acetyl-1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulopyranose in a suitable solvent and treat with triethylamine to induce isomerization.

  • Deacetylation: The isomerized product, 2,6-di-O-acetyl-1,5-anhydro-4-deoxy-D-glycero-hex-1-en-3-ulose, is then deacetylated using a mild base such as ammonia in methanol to yield crystalline Ascopyrone P.

Quantitative Data:

StepProductYield
1. Acetylation3,6-di-O-acetyl-1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulopyranose-
2. Isomerization2,6-di-O-acetyl-1,5-anhydro-4-deoxy-D-glycero-hex-1-en-3-ulose-
3. DeacetylationAscopyrone P36% (overall)
Protocol 2: Synthesis of 1-Deoxymannonojirimycin (DMJ)

This protocol describes the synthesis of the potent glycosidase inhibitor 1-deoxymannonojirimycin (DMJ) from D-fructose, which can be adapted to start from this compound. The key step is a Mitsunobu reaction.[2][7][8]

Experimental Workflow:

Synthesis_of_DMJ Start D-Fructose Step1 Protection Start->Step1 Reagent1 Acetone (B3395972), Methanol, H₂SO₄ Step1->Reagent1 Intermediate1 Methyl 1,3-isopropylidene-α-D-fructofuranose Reagent1->Intermediate1 Step2 Mitsunobu Reaction Intermediate1->Step2 Reagent2 N,O-di-Boc-hydroxylamine, PPh₃, DIAD Step2->Reagent2 Intermediate2 Protected Amine Intermediate Reagent2->Intermediate2 Step3 Acidic Hydrolysis Intermediate2->Step3 Reagent3 Trifluoroacetic acid (TFA), H₂O, DCM Step3->Reagent3 Intermediate3 Cyclic Nitrone Reagent3->Intermediate3 Step4 Catalytic Hydrogenolysis Intermediate3->Step4 Reagent4 H₂, 10% Pd/C Step4->Reagent4 Product 1-Deoxymannonojirimycin (DMJ) Reagent4->Product

Caption: Synthesis of 1-Deoxymannonojirimycin (DMJ) from D-Fructose.

Materials:

  • D-Fructose

  • Acetone, Methanol, Concentrated Sulfuric Acid

  • N,O-di-Boc-hydroxylamine, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)

  • Trifluoroacetic acid (TFA), Dichloromethane (B109758) (DCM)

  • 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Protection of D-Fructose: Suspend D-fructose in a mixture of acetone and methanol. Cool in an ice bath and add concentrated sulfuric acid dropwise. Stir until the reaction is complete, then neutralize.

  • Mitsunobu Reaction: The protected fructose (B13574) derivative is subjected to a Mitsunobu reaction with N,O-di-Boc-hydroxylamine, triphenylphosphine, and diisopropyl azodicarboxylate.

  • Acidic Hydrolysis: The product from the Mitsunobu reaction is treated with trifluoroacetic acid in a mixture of dichloromethane and water to form a cyclic nitrone.

  • Catalytic Hydrogenolysis: The crude nitrone is dissolved in methanol, and 10% Pd/C catalyst is added. The mixture is subjected to a hydrogen atmosphere to reduce the nitrone to 1-deoxymannonojirimycin.

Quantitative Data:

StepProductYield
1. ProtectionMethyl 1,3-isopropylidene-α-D-fructofuranose-
2. Mitsunobu ReactionProtected Amine Intermediate-
3. Acidic HydrolysisCyclic Nitrone-
4. Catalytic Hydrogenolysis1-Deoxymannonojirimycin (DMJ)55% (overall from D-fructose)
Protocol 3: Synthesis of 2-Amino-2-deoxy-1,5-anhydroalditols

This protocol outlines a general procedure for the stereoselective synthesis of 2-amino-2-deoxy-1,5-anhydroalditols from this compound via an oxime intermediate.

Experimental Workflow:

Synthesis_of_Amino_Alditols Start This compound Step1 Oxime Formation Start->Step1 Reagent1 Hydroxylamine Step1->Reagent1 Intermediate1 Crystalline Oximes Reagent1->Intermediate1 Step2 Stereoselective Reduction Intermediate1->Step2 Reagent2 Reducing Agent (e.g., H₂, Catalyst) Step2->Reagent2 Product 2-Amino-2-deoxy-1,5-anhydroalditols (manno- and gluco-configurations) Reagent2->Product AMPK_Pathway AF This compound AMPK AMPK AF->AMPK activates PGC1a PGC-1α AMPK->PGC1a upregulates Mito Mitochondrial Biogenesis PGC1a->Mito promotes Stress Cellular Stress Resistance PGC1a->Stress enhances NLRP3_Inhibition cluster_0 NLRP3 Inflammasome Activation Stimuli PAMPs / DAMPs NLRP3 NLRP3 Stimuli->NLRP3 activate ASC ASC NLRP3->ASC recruits Casp1 Pro-caspase-1 ASC->Casp1 recruits Active_Casp1 Active Caspase-1 Casp1->Active_Casp1 auto-cleavage Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Active_Casp1->Cytokines cleaves AF_deriv 1,5-AF Derivatives (2-keto form) AF_deriv->NLRP3 inhibit

References

Investigating the Anti-inflammatory Properties of 1,5-Anhydro-D-fructose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of 1,5-Anhydro-D-fructose (1,5-AF) and its derivatives. The information compiled herein, including detailed experimental protocols and summaries of key findings, is intended to facilitate further research and development in this promising area of pharmacology.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and neurodegenerative disorders. Consequently, there is a significant and ongoing need for the discovery and development of novel anti-inflammatory agents.

This compound (1,5-AF), a naturally occurring monosaccharide derived from starch and glycogen, and its synthetic derivatives have emerged as a class of compounds with notable anti-inflammatory potential.[1][2][3] Research has demonstrated their ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. These molecules offer a promising scaffold for the design of new therapeutics aimed at controlling inflammatory processes.

Mechanism of Action

The anti-inflammatory effects of 1,5-AF and its derivatives are primarily attributed to their ability to interfere with key signaling pathways that orchestrate the inflammatory response. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

1,5-AF has been shown to attenuate the release of TNF-α, IL-6, and macrophage chemoattractant protein (MCP)-1 in response to LPS stimulation.[4][5] This effect is achieved by inhibiting the nuclear translocation of the p65 subunit of NF-κB.[4][5] The underlying mechanism involves the suppression of LPS-induced phosphorylation of p65 at Ser536, a critical step for its activation.[4][5]

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_p p-NF-κB NFkB->NFkB_p phosphorylation nucleus Nucleus NFkB_p->nucleus translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription AF_deriv 1,5-AF Derivatives AF_deriv->NFkB_p inhibits phosphorylation & translocation IkB_NFkB->NFkB releases

NF-κB Signaling Inhibition by 1,5-AF Derivatives.
NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as Interleukin-1β (IL-1β) into their active forms.[6] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory disorders.

While 1,5-AF itself exhibits low activity in suppressing the inflammasome, synthetic derivatives, particularly those in the 2-keto form, have demonstrated significantly higher inhibitory activity against the NLRP3 inflammasome in mouse bone marrow-derived macrophages and human THP-1 cells.[6] This suggests that structural modifications of the 1,5-AF scaffold can enhance its potency as an inflammasome inhibitor.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 upregulates NFkB NF-κB TLR4->NFkB upregulates pro_IL1B pro-IL-1β (inactive) NFkB->pro_IL1B upregulates NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive upregulates IL1B IL-1β (active) pro_IL1B->IL1B NLRP3_active NLRP3 (active) ATP ATP P2X7 P2X7R ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3_active activates inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) NLRP3_active->inflammasome ASC ASC ASC->inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->inflammasome caspase1 Caspase-1 (active) inflammasome->caspase1 cleaves caspase1->pro_IL1B cleaves AF_deriv 1,5-AF Derivatives (2-keto form) AF_deriv->inflammasome inhibits assembly/ activation

NLRP3 Inflammasome Inhibition by 1,5-AF Derivatives.

Quantitative Data Summary

The following tables summarize the reported anti-inflammatory activities of this compound and its derivatives. It is important to note that while several studies have demonstrated these effects, specific quantitative data such as IC50 values are not consistently reported in the publicly available literature. The tables reflect the qualitative descriptions of activity where precise numerical data is unavailable.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

Compound/DerivativeCell LineStimulantCytokine InhibitedReported ActivityReference(s)
This compoundRAW264.7LPSTNF-α, IL-6, MCP-1Attenuated cytokine release[4][5]
This compoundMurine modelLPSTNF-α, IL-6, MCP-1Attenuated serum cytokine levels[4][5]

Table 2: Inhibition of Inflammasome Activity

Compound/DerivativeCell Line(s)InflammasomeEndpoint MeasuredReported ActivityReference(s)
This compoundBMDM, THP-1NLRP3IL-1β secretionLow activity[6]
2-keto form derivativesBMDM, THP-1NLRP3IL-1β secretionMuch higher inhibitory activity than 1,5-AF[6]

BMDM: Bone Marrow-Derived Macrophages; THP-1: Human monocytic cell line; LPS: Lipopolysaccharide.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound derivatives.

Protocol 1: In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW264.7 Macrophages

This protocol outlines the procedure for assessing the ability of test compounds to inhibit the release of pro-inflammatory cytokines from LPS-stimulated murine macrophages.

Protocol_1_Workflow start Start seed_cells Seed RAW264.7 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight pretreat Pre-treat with 1,5-AF derivatives or vehicle incubate_overnight->pretreat incubate_pretreat Incubate for 1-2 hours pretreat->incubate_pretreat stimulate Stimulate with LPS incubate_pretreat->stimulate incubate_stimulate Incubate for 24 hours stimulate->incubate_stimulate collect_supernatant Collect supernatant incubate_stimulate->collect_supernatant elisa Measure cytokine levels (TNF-α, IL-6) by ELISA collect_supernatant->elisa end End elisa->end

Workflow for LPS-Induced Cytokine Release Assay.

Materials:

  • RAW264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives (test compounds)

  • Vehicle control (e.g., DMSO or sterile PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Maintain RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the 1,5-AF derivatives or the vehicle control.

  • Pre-incubation: Incubate the plates for 1-2 hours at 37°C.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (or an optimized concentration) to induce an inflammatory response. Include wells with cells and vehicle but no LPS as a negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compounds compared to the LPS-stimulated vehicle control.

Protocol 2: NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol describes the evaluation of test compounds for their ability to inhibit NLRP3 inflammasome activation in a human monocytic cell line.

Protocol_2_Workflow start Start seed_cells Seed THP-1 cells in 96-well plate start->seed_cells differentiate Differentiate with PMA (24-48 hours) seed_cells->differentiate prime Prime with LPS (3-4 hours) differentiate->prime treat Treat with 1,5-AF derivatives or vehicle (1 hour) prime->treat activate Activate with ATP or Nigericin (30-60 minutes) treat->activate collect_supernatant Collect supernatant activate->collect_supernatant elisa Measure IL-1β levels by ELISA collect_supernatant->elisa end End elisa->end

Workflow for NLRP3 Inflammasome Inhibition Assay.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound derivatives (test compounds)

  • Vehicle control

  • 96-well cell culture plates

  • ELISA kit for human IL-1β

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Differentiation: Seed THP-1 cells in 96-well plates and differentiate them into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

  • Priming (Signal 1): After differentiation, replace the medium with fresh serum-free medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Compound Treatment: Wash the cells and add fresh medium containing various concentrations of the 1,5-AF derivatives or vehicle control. Incubate for 1 hour.

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to the wells and incubate for 30-60 minutes.

  • Supernatant Collection: Collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit.

  • Data Analysis: Determine the inhibitory effect of the test compounds on IL-1β secretion compared to the activated vehicle control.

Protocol 3: NF-κB p65 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation and its inhibition by test compounds.

Protocol_3_Workflow start Start seed_cells Seed cells (e.g., RAW264.7) on coverslips in a 24-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat Treat with 1,5-AF derivatives or vehicle (1-2 hours) incubate_overnight->treat stimulate Stimulate with LPS (30-60 minutes) treat->stimulate fix_permeabilize Fix and permeabilize cells stimulate->fix_permeabilize block Block non-specific binding fix_permeabilize->block primary_ab Incubate with anti-NF-κB p65 primary antibody block->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei (e.g., DAPI) secondary_ab->counterstain mount_visualize Mount coverslips and visualize by fluorescence microscopy counterstain->mount_visualize end End mount_visualize->end

Workflow for NF-κB p65 Nuclear Translocation Assay.

Materials:

  • RAW264.7 cells (or another suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 24-well plates with sterile glass coverslips

  • LPS

  • This compound derivatives

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW264.7 cells onto sterile glass coverslips in 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the desired concentrations of 1,5-AF derivatives or vehicle for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation.

  • Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.

  • Analysis: Acquire images and assess the localization of NF-κB p65. In unstimulated or effectively treated cells, the p65 signal will be predominantly cytoplasmic, while in LPS-stimulated cells, it will be concentrated in the nucleus.

Conclusion

This compound and its derivatives represent a promising class of molecules for the development of novel anti-inflammatory therapies. Their ability to target key inflammatory pathways, such as NF-κB and the NLRP3 inflammasome, provides a solid foundation for further investigation. The protocols and information provided in these application notes are intended to serve as a valuable resource for researchers in this field, facilitating the design and execution of experiments to further elucidate the therapeutic potential of these compounds. Future studies should focus on obtaining detailed quantitative structure-activity relationships and exploring their efficacy in in vivo models of inflammatory diseases.

References

Application Notes: The Use of 1,5-Anhydro-D-fructose in Glycation Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Anhydro-D-fructose (1,5-AF) is a monosaccharide derived from the enzymatic degradation of glycogen (B147801) and starch by α-1,4-glucan lyase.[1][2] As an intermediate in the anhydrofructose pathway, 1,5-AF holds a unique position in metabolism. It can be either reduced to 1,5-anhydro-D-glucitol (1,5-AG), a marker used for glycemic control, or it can participate in non-enzymatic glycation reactions with proteins to form a novel class of Advanced Glycation End-products (AGEs), termed AF-AGEs.[1][3] The reactivity of 1,5-AF makes it a valuable tool for researchers studying the mechanisms of glycation, the formation of AGEs, and their pathological consequences in diseases like diabetes and its complications.[2][4] These notes provide an overview, quantitative data, and detailed protocols for utilizing 1,5-AF in glycation studies.

Metabolic Significance and Rationale for Use

1,5-AF serves as a direct endogenous precursor to AGEs. Unlike glucose or fructose, whose glycation pathways are well-studied, 1,5-AF provides a model for an alternative pathway of AGE formation originating from glycogen metabolism.[1] Studying 1,5-AF-mediated glycation allows for the investigation of specific types of AGEs and their unique contributions to cellular damage and disease progression. The balance between the reduction of 1,5-AF to 1,5-AG and its conversion to AF-AGEs is of significant interest, particularly in conditions like chronic kidney disease where this balance appears to be disrupted.[3]

Glycogen Glycogen / Starch AF This compound (1,5-AF) Glycogen->AF α-1,4-glucan lyase AG 1,5-Anhydro-D-glucitol (1,5-AG) (Metabolite for Glycemic Control) AF->AG Reduction (NADPH-dependent reductase) Schiff Schiff Base (Reversible) AF->Schiff Non-enzymatic Glycation Protein Proteins (e.g., Albumin, Collagen) Protein->Schiff Amadori Amadori Products (Stable) Schiff->Amadori Amadori Rearrangement AGEs AF-AGEs (Advanced Glycation End-products) Amadori->AGEs Dehydration, Condensation

Caption: Metabolic fate of this compound (1,5-AF).

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving 1,5-AF, providing a reference for its pharmacokinetic behavior and its prevalence in biological systems.

Table 1: Pharmacokinetics of 1,5-AF and 1,5-AG in Microminipigs [4] (Data from a study involving intravenous (IV) and oral administration of 1,5-AF at 20 mg/kg body weight)

ParameterAdministrationThis compound (1,5-AF)1,5-Anhydro-D-glucitol (1,5-AG)
Cmax (µg/mL) IV19.024.6
OralNot Detected39.1
Tmax (h) IV0.51.5
OralNot Applicable2.0
Half-life (h) IV0.243.23
OralNot Applicable5.46

Table 2: Serum Levels of 1,5-AG and AF-AGEs in Human Subjects [3][5]

AnalyteHealthy Controls (n=30)Regular Hemodialysis Patients (n=49)On-line Hemodiafiltration Patients (n=24)
1,5-AG (µg/mL) 21.3 ± 6.991.93 ± 0.8232.23 ± 0.817
AF-AGEs (U/mL) 8.76 ± 3.9918.7 ± 7.7718.1 ± 9.11
AF-AGEs / 1,5-AG Ratio (U/µg) 0.454 ± 0.21510.4 ± 4.329.08 ± 5.41

Experimental Protocols

Protocol 1: In Vitro Glycation of Protein with 1,5-AF

This protocol describes a method to induce the glycation of a model protein, such as Bovine Serum Albumin (BSA), using 1,5-AF and to subsequently measure the formation of AF-AGEs.

start Start: Prepare Reagents reagents 1. Protein Solution (e.g., 20 mg/mL BSA) 2. 1,5-AF Solution (e.g., 200 mM) 3. Phosphate (B84403) Buffer (200 mM, pH 7.4) start->reagents incubation Incubate Mixture (Protein + 1,5-AF in buffer) at 37°C for 1-4 weeks start->incubation sampling Collect Aliquots at Defined Time Points incubation->sampling analysis Analyze for AF-AGEs Formation sampling->analysis fluorescence Fluorescence Spectroscopy (λex ≈ 370 nm, λem ≈ 440 nm) analysis->fluorescence Primary Method sds_page SDS-PAGE Analysis (Observe protein cross-linking) analysis->sds_page Optional elisa ELISA with AF-AGEs Specific Antibody analysis->elisa Optional end End: Data Analysis fluorescence->end sds_page->end elisa->end

Caption: Workflow for in vitro protein glycation using 1,5-AF.

1. Objective: To generate and quantify 1,5-AF-derived AGEs (AF-AGEs) by incubating 1,5-AF with a protein in vitro.

2. Materials:

  • This compound (1,5-AF)

  • Bovine Serum Albumin (BSA) or other model protein (e.g., Type IV collagen)[6]

  • Sodium Phosphate Buffer (200 mM, pH 7.4)

  • Sterile, pyrogen-free water

  • Sodium azide (B81097) (optional, as a preservative)

  • Sterile microcentrifuge tubes or vials

  • Incubator set to 37°C

  • Fluorometer/plate reader

  • SDS-PAGE equipment (optional)

3. Methodology:

  • Reagent Preparation:

    • Prepare a 200 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of the model protein (e.g., 40 mg/mL BSA) in the phosphate buffer.

    • Prepare a stock solution of 1,5-AF (e.g., 400 mM) in the phosphate buffer.

    • Control: Prepare a protein-only solution and a 1,5-AF-only solution to serve as negative controls.

  • Incubation:

    • In a sterile tube, mix the protein stock solution and the 1,5-AF stock solution to achieve final concentrations of 20 mg/mL protein and 200 mM 1,5-AF.[6]

    • Prepare control tubes containing only the protein in buffer.

    • If the experiment is long-term, consider adding sodium azide to a final concentration of 0.02% to prevent microbial growth.

    • Seal the tubes and place them in an incubator at 37°C.[6] The incubation can last from several days to four weeks, depending on the desired level of glycation.

  • Sample Analysis (Fluorescence):

    • At desired time points (e.g., weekly), remove an aliquot from each tube.

    • Dilute the samples in phosphate buffer to an appropriate concentration for measurement.

    • Measure the fluorescence intensity using a fluorometer. A characteristic of many AGEs is fluorescence at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[6]

    • Compare the fluorescence of the 1,5-AF-glycated sample to the protein-only control. A significant increase in fluorescence indicates the formation of AF-AGEs.

  • Optional Analysis (SDS-PAGE):

    • Analyze aliquots using SDS-PAGE to visualize protein cross-linking, a hallmark of advanced glycation.

    • Glycated samples may show high-molecular-weight bands or smears compared to the crisp band of the non-glycated control protein.

Protocol 2: Quantification of AF-AGEs in Biological Samples by Competitive ELISA

This protocol outlines a conceptual workflow for a competitive enzyme-linked immunosorbent assay (ELISA) to measure AF-AGEs in samples like serum, based on the availability of a specific polyclonal or monoclonal antibody against AF-AGEs.[1][3]

start Start: Coat Plate coat Coat microplate wells with AF-AGEs-BSA conjugate. Incubate and wash. start->coat block Block non-specific sites with blocking buffer. Incubate and wash. coat->block add_sample Add standards and unknown samples (containing free AF-AGEs). block->add_sample add_ab Add primary anti-AF-AGEs antibody. Antibody binds to coated antigen OR free antigen in sample. add_sample->add_ab incubate_wash1 Incubate and Wash add_ab->incubate_wash1 add_secondary Add HRP-conjugated secondary antibody. Incubate and wash. incubate_wash1->add_secondary add_substrate Add TMB substrate. Color develops. add_secondary->add_substrate stop_read Stop reaction with acid. Read absorbance at 450 nm. add_substrate->stop_read end End: Calculate Concentration (Signal is inversely proportional to AF-AGEs in sample) stop_read->end

Caption: Workflow for competitive ELISA to quantify AF-AGEs.

1. Principle: This is a competitive immunoassay. AF-AGEs in the sample compete with AF-AGEs coated on the ELISA plate for binding to a limited amount of primary antibody. A higher concentration of AF-AGEs in the sample results in less antibody binding to the plate and thus a weaker final signal.

2. Materials:

  • Microplate pre-coated with an AF-AGEs-protein conjugate (e.g., AF-AGEs-BSA)

  • Primary antibody specific for AF-AGEs[1]

  • HRP-conjugated secondary antibody

  • AF-AGEs standard for calibration curve

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Biological samples (e.g., serum, plasma)

  • Microplate reader

3. Methodology:

  • Preparation: Prepare a standard curve by serially diluting the AF-AGEs standard. Prepare dilutions of the unknown biological samples.

  • Competition: Add standards and samples to the wells of the AF-AGEs-coated microplate.

  • Add Primary Antibody: Immediately add the anti-AF-AGEs primary antibody to all wells. Seal the plate and incubate to allow competition to occur.

  • Wash: Wash the plate thoroughly with Wash Buffer to remove unbound antibody and sample components.

  • Add Secondary Antibody: Add the HRP-conjugated secondary antibody, which binds to the primary antibody captured on the plate. Incubate.

  • Wash: Wash the plate thoroughly to remove unbound secondary antibody.

  • Develop Signal: Add TMB substrate to the wells. The HRP enzyme will catalyze a color change. Incubate in the dark.

  • Stop Reaction: Add Stop Solution to quench the reaction. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of AF-AGEs in the unknown samples. The signal is inversely proportional to the amount of AF-AGEs in the sample.

References

Exploring the Antimicrobial Potential of 1,5-Anhydro-D-fructose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF) is a naturally occurring monosaccharide derived from starch and glycogen.[1] While traditionally studied for its roles in various physiological processes, recent research has unveiled its promising antimicrobial properties. This document provides a detailed overview of the antimicrobial effects of 1,5-AF, including quantitative data, experimental protocols, and insights into its mechanism of action, to support further research and development in the field of novel antimicrobial agents. 1,5-AF has demonstrated inhibitory activity against Gram-positive bacteria and has been shown to disrupt biofilm formation, positioning it as a potential candidate for combating bacterial infections, particularly those associated with antibiotic resistance.[1]

Antimicrobial Spectrum and Efficacy

This compound has shown a notable inhibitory effect primarily against Gram-positive bacteria. Observational studies have demonstrated its ability to suppress the growth of coagulase-negative staphylococci and Staphylococcus epidermidis.[1] Furthermore, 1,5-AF has been found to be effective in inhibiting the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge.[1] In the context of oral microbiology, it has been reported to impair the production of plaque-forming polysaccharides and lactic acid by Streptococcus mutans.

Quantitative Antimicrobial Data

While extensive MIC data is not yet available in the public domain, the following table summarizes the known quantitative effects of this compound against specific microorganisms.

MicroorganismStrainTest TypeConcentrationEffect
Methicillin-Resistant Staphylococcus aureus (MRSA)Clinical IsolateBiofilm Inhibition10 µg/mLSignificant inhibition of biofilm formation
Methicillin-Resistant Staphylococcus aureus (MRSA)Clinical IsolateBiofilm Inhibition20 µg/mLSignificant inhibition of biofilm formation
Coagulase-Negative StaphylococciEnvironmentalGrowth Inhibition1% (in 75% ethanol)Reduction in colony numbers on agar (B569324) plates
Staphylococcus epidermidisEnvironmentalGrowth Inhibition1% (in 75% ethanol)Visible reduction in growth on agar plates

Mechanism of Action

The precise molecular mechanism underlying the antimicrobial activity of this compound is an active area of investigation. Current evidence suggests a multi-faceted mode of action that may vary between different bacterial species.

One proposed mechanism centers on the metabolic stress induced by 1,5-AF. It is hypothesized that the reduction of 1,5-AF to 1,5-anhydro-D-glucitol (1,5-AG) consumes intracellular pools of the reducing equivalent NADPH. Gram-positive bacteria, with a potentially lower capacity to regenerate NADPH, may be more susceptible to this depletion, leading to oxidative stress and growth inhibition.

Another area of interest is the impact of 1,5-AF on bacterial metabolism. In a study on the gut microbiome, supplementation with 1,5-AF was found to enrich genes associated with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) biosynthesis.[2] NAD is a crucial coenzyme in numerous cellular processes, and its modulation could disrupt bacterial homeostasis.

Specifically against Streptococcus mutans, 1,5-AF appears to interfere with the synthesis of extracellular polysaccharides, which are essential for biofilm integrity and adhesion to tooth surfaces.

The following diagram illustrates a hypothetical model of the metabolic stress-induced antimicrobial action of 1,5-AF.

antimicrobial_mechanism Hypothetical Mechanism of 1,5-AF Antimicrobial Action cluster_cell Bacterial Cell 1,5-AF This compound Reduction Reduction 1,5-AF->Reduction 1,5-AG 1,5-Anhydro-D-glucitol Reduction->1,5-AG NADP NADP+ Reduction->NADP NADPH_pool NADPH Pool NADPH_pool->Reduction consumed Oxidative_Stress Increased Oxidative Stress NADPH_pool->Oxidative_Stress Depletion leads to Regeneration NADPH Regeneration (e.g., Pentose Phosphate Pathway) NADP->Regeneration Regeneration->NADPH_pool replenished Growth_Inhibition Growth Inhibition Oxidative_Stress->Growth_Inhibition mic_workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Stock Prepare 1,5-AF Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End biofilm_workflow MRSA Biofilm Inhibition Assay Workflow Start Start Prepare_Inoculum Prepare MRSA Inoculum Start->Prepare_Inoculum Plate_Setup Set up 96-well Plate (TSB, 1,5-AF, MRSA) Prepare_Inoculum->Plate_Setup Incubate Incubate for Biofilm Formation Plate_Setup->Incubate Wash_Planktonic Wash to Remove Planktonic Cells Incubate->Wash_Planktonic Stain Stain with Crystal Violet Wash_Planktonic->Stain Wash_Stain Wash Excess Stain Stain->Wash_Stain Solubilize Solubilize Stain with Ethanol Wash_Stain->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze Calculate % Inhibition Measure_Absorbance->Analyze End End Analyze->End

References

"1,5-Anhydro-D-fructose as a potential therapeutic agent for metabolic disorders"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF) is a naturally occurring monosaccharide formed from the degradation of starch and glycogen.[1][2] Emerging research has highlighted its potential as a therapeutic agent for a range of metabolic disorders, including obesity and diabetes.[2][3] This document provides a comprehensive overview of 1,5-AF, its mechanism of action, and detailed protocols for its investigation in both in vitro and in vivo models of metabolic disease.

Mechanism of Action

1,5-AF exerts its metabolic effects primarily through the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] AMPK activation by 1,5-AF initiates a cascade of downstream signaling events that collectively contribute to improved metabolic health.

Key Signaling Pathways:
  • AMPK/PGC-1α/BDNF Pathway: In neuronal cells, 1,5-AF-mediated AMPK activation leads to the upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and brain-derived neurotrophic factor (BDNF).[3] This pathway is associated with neuroprotective effects and may have implications for the metabolic complications associated with neurological conditions.[3]

  • Inhibition of Adipogenesis: 1,5-AF has been shown to inhibit the differentiation of preadipocytes into mature adipocytes.[1] This anti-adipogenic effect is mediated by the downregulation of key transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), and is also linked to AMPK activation.[1]

  • Satiety Regulation: Intracerebroventricular administration of 1,5-AF has been demonstrated to reduce food intake by activating oxytocin (B344502) neurons in the paraventricular nucleus of the hypothalamus. This suggests a role for 1,5-AF in central appetite regulation.

  • GLP-1 Secretion: When administered enterally, 1,5-AF has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[4]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: In Vivo Effects of this compound in Animal Models
ParameterAnimal ModelTreatment DetailsResultsReference
Food Intake C57BL/6J mice0.1 mg 1,5-AF, peroral administrationSignificant decrease in cumulative food intake over 24 hours compared to control.[4]
Cerebral Infarct Volume Rats with acute ischemic strokeIntraperitoneal injection of 1,5-AFReduced to 68.0 ± 17.8 mm³ from 463 ± 15.9 mm³ in control.[5]
Neurological Score Rats with acute ischemic strokeIntraperitoneal injection of 1,5-AFImproved to 0.5 ± 0.2 from 3.7 ± 0.2 in control.[5]
Mortality Rate Rats with acute ischemic strokeIntraperitoneal injection of 1,5-AFReduced to 16.7% from 44.4% in control.[5]
Table 2: In Vitro Effects of this compound
ParameterCell LineTreatment DetailsResultsReference
AMPK Phosphorylation 3T3-L1 preadipocytesDose-dependent increase with 1,5-AF treatment.Qualitative dose-dependent increase observed.[1]
GPDH Activity 3T3-L1 preadipocytes and mature adipocytesTreatment with 1,5-AF.Significant decrease in GPDH activity.[1]
Lipid Accumulation 3T3-L1 preadipocytesTreatment with 1,5-AF.Inhibition of cellular lipid accumulation.[1]
PGC-1α Expression Rotenone-treated PC12 cellsTreatment with 1,5-AF.Upregulation of PGC-1α expression.[6]

Note: Specific IC50 values and detailed dose-response data for in vitro effects are not extensively reported in the currently available literature.

Experimental Protocols

Preparation and Handling of this compound

This compound can be prepared from starch by enzymatic degradation.[3] For experimental use, it is a white solid with a melting point of 44°C.[7] It is stable in aqueous solutions for at least one month at room temperature.[3] For cell culture experiments, a stock solution can be prepared in sterile phosphate-buffered saline (PBS) or culture medium and filter-sterilized. For animal studies, 1,5-AF can be dissolved in drinking water or a suitable vehicle for oral gavage or injection.[8][9]

Protocol 1: In Vitro Inhibition of Adipogenesis in 3T3-L1 Cells

This protocol is adapted from standard 3T3-L1 differentiation protocols.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% bovine calf serum (Growth Medium)

  • DMEM with 10% fetal bovine serum (FBS)

  • Insulin solution (10 mg/mL)

  • Dexamethasone (1 mM)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M)

  • This compound stock solution

  • Oil Red O staining solution

  • Glycerol-3-phosphate dehydrogenase (GPDH) activity assay kit

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence within 2-3 days.

  • Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin) containing various concentrations of 1,5-AF or vehicle control.

  • Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of 1,5-AF.

  • Maintenance (Day 4 onwards): Every 2 days, replace the medium with DMEM containing 10% FBS and the respective concentrations of 1,5-AF.

  • Assessment of Adipogenesis (Day 8-10):

    • Oil Red O Staining: Wash cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets. Quantify by extracting the stain with isopropanol (B130326) and measuring absorbance.

    • GPDH Activity Assay: Lyse the cells and measure GPDH activity according to the manufacturer's instructions.

Protocol 2: Western Blot for AMPK Phosphorylation

Materials:

  • 3T3-L1 cells or other relevant cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of 1,5-AF for the desired time.

  • Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Materials:

  • C57BL/6J mice (or other relevant model)

  • This compound

  • Glucose solution (e.g., 20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization and Treatment: Acclimatize mice to handling. Administer 1,5-AF or vehicle control to the respective groups for the desired duration (e.g., daily oral gavage for several weeks).

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Glucose Measurement (t=0): Measure baseline blood glucose from a tail snip using a glucometer.

  • Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for glucose excursion to assess glucose tolerance.

Visualizations

Signaling_Pathway cluster_Metabolic_Stress Metabolic Stress cluster_Cellular_Response Cellular Response This compound This compound AMPK AMPK This compound->AMPK Activates Satiety Satiety (Oxytocin Neurons) This compound->Satiety Activates PGC-1α PGC-1α AMPK->PGC-1α Upregulates Adipogenesis Adipogenesis (PPARγ, C/EBPα) AMPK->Adipogenesis Inhibits BDNF BDNF PGC-1α->BDNF Upregulates

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell_Culture Cell Culture (e.g., 3T3-L1, PC12) Treatment 1,5-AF Treatment (Dose-Response) Cell_Culture->Treatment Adipogenesis_Assay Adipogenesis Assay (Oil Red O, GPDH) Treatment->Adipogenesis_Assay Western_Blot Western Blot (p-AMPK) Treatment->Western_Blot Animal_Model Animal Model (e.g., C57BL/6J mice) AF_Administration 1,5-AF Administration (Oral Gavage) Animal_Model->AF_Administration OGTT Oral Glucose Tolerance Test AF_Administration->OGTT Metabolic_Analysis Metabolic Parameter Analysis AF_Administration->Metabolic_Analysis

Caption: Experimental workflow for 1,5-AF studies.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of 1,5-Anhydro-D-fructose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of 1,5-Anhydro-D-fructose (1,5-AF). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and solutions to common challenges.

FAQs: Synthesis of this compound

Q1: What is the most common chemical route for synthesizing this compound?

A1: A frequently employed chemical synthesis route starts from D-fructose. This multi-step process involves the strategic use of protecting groups to enable a regiospecific intramolecular cyclization, forming the desired 1,5-anhydro ring structure. The key steps typically include:

  • Protection of the hydroxyl groups of D-fructose.

  • Activation of the C-1 hydroxyl group to create a good leaving group.

  • Intramolecular cyclization to form the 1,5-anhydro ring.

  • Deprotection to yield the final product, this compound.

Q2: Why are protecting groups necessary in this synthesis?

A2: D-fructose has multiple hydroxyl groups with similar reactivity. Protecting groups are essential to selectively mask certain hydroxyl groups, allowing for chemical modification of a specific hydroxyl group—in this case, the C-1 hydroxyl for the crucial cyclization step. Without protecting groups, a mixture of undesired products would be formed.

Q3: What are some common challenges encountered during the synthesis?

A3: Researchers may face several challenges, including:

  • Low yields: This can be due to incomplete reactions, side reactions, or degradation of intermediates or the final product.

  • Difficult purification: The separation of 1,5-AF from starting materials, reagents, and byproducts can be challenging due to its polarity.

  • Incomplete deprotection: Residual protecting groups can contaminate the final product.

  • Stability issues: this compound can be sensitive to certain conditions, potentially leading to degradation. One notable issue is the hydration of the 2-keto form in aqueous solutions.[1]

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: The melting point of this compound is reported to be 44°C.[2][3]

Troubleshooting Guide

This guide addresses specific problems that may arise during the chemical synthesis of this compound.

Problem 1: Low Yield in the Isopropylidene Protection of D-Fructose
Symptom Possible Cause Troubleshooting Steps
Low yield of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose Incomplete reaction- Ensure D-fructose is completely dry. - Use a fresh, anhydrous solvent (e.g., acetone). - Check the activity of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
Formation of the kinetic product (1,2:4,5-di-O-isopropylidene-β-D-fructopyranose)- Carefully control the reaction time and temperature to favor the formation of the thermodynamic product (2,3:4,5-di-O-isopropylidene-β-D-fructopyranose).
Degradation of fructose (B13574)- Avoid excessively high temperatures or prolonged reaction times in the presence of a strong acid catalyst, which can lead to the formation of brown decomposition byproducts.[4]
Problem 2: Inefficient Tosylation of the Protected Fructose
Symptom Possible Cause Troubleshooting Steps
Incomplete reaction; starting material remains Inactive tosyl chloride (TsCl)- Use freshly opened or properly stored TsCl. TsCl is sensitive to moisture.
Insufficient base- Ensure an adequate amount of a suitable base (e.g., pyridine) is used to neutralize the HCl generated during the reaction.
Steric hindrance- The hydroxyl group at C-1 may be sterically hindered. Allow for a longer reaction time or a slight increase in temperature, while monitoring for side reactions.
Problem 3: Failure of the Intramolecular Cyclization
Symptom Possible Cause Troubleshooting Steps
No formation of the 1,5-anhydro ring Poor leaving group activation- Confirm the successful formation of the tosylate in the previous step.
Unfavorable reaction conditions- The intramolecular cyclization is an SN2 reaction. Use a suitable polar aprotic solvent (e.g., DMF, DMSO) to facilitate the reaction. - The reaction may require heating to overcome the activation energy barrier.
Formation of intermolecular side products Reaction concentration is too high- Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular reactions.
Problem 4: Incomplete Deprotection
Symptom Possible Cause Troubleshooting Steps
Presence of isopropylidene and/or tosyl groups in the final product Insufficiently harsh deprotection conditions- Isopropylidene groups: Mild acidic hydrolysis (e.g., with acetic acid in water) is typically used. If incomplete, the acid concentration or reaction time may need to be increased.[5][6] - Tosyl group: Reductive cleavage (e.g., with sodium naphthalenide or other reducing agents) is often employed. Ensure the reducing agent is active and used in sufficient excess.[7]
Degradation of the product under harsh conditions- Use milder deprotection methods if the product is degrading. For example, for isopropylidene removal, consider using catalytic amounts of a Lewis acid.
Problem 5: Difficulty in Purifying the Final Product
Symptom Possible Cause Troubleshooting Steps
Co-elution of impurities with the product during column chromatography Inappropriate mobile phase- this compound is a polar compound. A polar stationary phase like silica (B1680970) gel is commonly used. The mobile phase should be optimized for the best separation. A gradient elution of dichloromethane (B109758)/methanol or ethyl acetate/methanol is a good starting point.
Product is not visible on TLC plate- Use a suitable staining agent for visualization on TLC, such as a p-anisaldehyde solution or a potassium permanganate (B83412) solution, followed by gentle heating.
Product streaks on the silica gel column- The product may be too polar for the chosen solvent system, leading to poor elution and band broadening. Increase the polarity of the mobile phase.

Experimental Protocols

The following is a representative multi-step protocol for the chemical synthesis of this compound from D-fructose. Note: These are generalized procedures and may require optimization.

Step 1: Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose
  • Reaction Setup: To a suspension of D-fructose in anhydrous acetone, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) at 0°C.

  • Reaction Conditions: Stir the mixture at room temperature until the D-fructose has dissolved and TLC analysis indicates the formation of the desired product. The reaction time is crucial to favor the thermodynamic product.

  • Work-up: Neutralize the acid catalyst with a base (e.g., sodium bicarbonate or ammonia (B1221849) solution). Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of 1-O-Tosyl-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose
  • Reaction Setup: Dissolve the di-protected fructose from Step 1 in anhydrous pyridine (B92270) and cool the solution to 0°C.

  • Reaction Conditions: Add p-toluenesulfonyl chloride (TsCl) portion-wise to the cooled solution. Allow the reaction to proceed at 0°C and then warm to room temperature, monitoring by TLC.

  • Work-up: Quench the reaction with ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography.

Step 3: Intramolecular Cyclization to form Protected this compound
  • Reaction Setup: Dissolve the tosylated intermediate from Step 2 in a polar aprotic solvent (e.g., anhydrous DMF).

  • Reaction Conditions: Heat the reaction mixture to facilitate the intramolecular SN2 reaction, leading to the formation of the 1,5-anhydro ring. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, remove the solvent under high vacuum.

  • Purification: The crude protected 1,5-AF can be purified by silica gel column chromatography.

Step 4: Deprotection to Yield this compound
  • Reaction Setup: Dissolve the protected 1,5-AF from Step 3 in a suitable solvent system for deprotection (e.g., a mixture of acetic acid and water for the removal of isopropylidene groups).

  • Reaction Conditions: Stir the reaction mixture, possibly with gentle heating, until TLC shows the complete removal of the protecting groups.

  • Work-up: Neutralize the acid and remove the solvents under reduced pressure.

  • Purification: The final product, this compound, is a polar compound and can be purified by silica gel column chromatography using a polar mobile phase (e.g., a gradient of dichloromethane and methanol).

Quantitative Data Summary

The following tables provide representative data that might be expected during the synthesis. Actual yields will vary depending on the specific reaction conditions and scale.

Table 1: Representative Yields for the Synthesis of this compound

Reaction Step Product Starting Material Representative Yield (%)
1. Protection2,3:4,5-Di-O-isopropylidene-β-D-fructopyranoseD-Fructose50-70
2. Tosylation1-O-Tosyl-2,3:4,5-di-O-isopropylidene-β-D-fructopyranoseDi-protected fructose70-90
3. CyclizationProtected this compoundTosylated intermediate60-80
4. DeprotectionThis compoundProtected 1,5-AF70-90
Overall This compound D-Fructose 20-40

Table 2: Comparison of Purification Methods for this compound

Purification Method Stationary Phase Typical Mobile Phase Advantages Disadvantages
Silica Gel Column Chromatography Silica GelDichloromethane/Methanol gradient or Ethyl Acetate/Methanol gradientGood separation of polar compounds, scalable.Can be time-consuming, requires significant solvent volumes.
Preparative HPLC C18 (Reversed-Phase)Acetonitrile/Water gradientHigh resolution, good for final polishing.Expensive, limited sample loading capacity.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start D-Fructose step1 Step 1: Protection (Acetone, Acid Catalyst) start->step1 intermediate1 2,3:4,5-Di-O-isopropylidene- β-D-fructopyranose step1->intermediate1 step2 Step 2: Tosylation (TsCl, Pyridine) intermediate1->step2 intermediate2 1-O-Tosyl-2,3:4,5-di-O-isopropylidene- β-D-fructopyranose step2->intermediate2 step3 Step 3: Intramolecular Cyclization (Heat, DMF) intermediate2->step3 intermediate3 Protected this compound step3->intermediate3 step4 Step 4: Deprotection (Acidic Hydrolysis) intermediate3->step4 end This compound step4->end

Caption: Chemical synthesis workflow for this compound from D-fructose.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Overall Yield check_step1 Check Yield of Step 1 (Protection) start->check_step1 check_step2 Check Yield of Step 2 (Tosylation) start->check_step2 check_step3 Check Yield of Step 3 (Cyclization) start->check_step3 check_step4 Check Yield of Step 4 (Deprotection) start->check_step4 solution1 Optimize protection: - Dry reagents - Adjust catalyst/time check_step1->solution1 If low solution2 Optimize tosylation: - Fresh TsCl - Sufficient base check_step2->solution2 If low solution3 Optimize cyclization: - High dilution - Aprotic solvent check_step3->solution3 If low solution4 Optimize deprotection: - Adjust conditions - Check for degradation check_step4->solution4 If low

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

"optimizing reaction conditions for enzymatic production of 1,5-Anhydro-D-fructose"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic production of 1,5-Anhydro-D-fructose (1,5-AF).

Troubleshooting Guide

Low product yield, enzyme inhibition, and the presence of byproducts are common challenges encountered during the enzymatic synthesis of 1,5-AF. This guide provides systematic approaches to identify and resolve these issues.

Issue 1: Low Yield of this compound

A diminished yield of the target product can arise from several factors, from suboptimal reaction conditions to enzyme instability.

Potential Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your reaction mixture. The optimal pH for α-1,4-glucan lyase can vary depending on the source. For algal lyases, the optimum is around pH 4.0, while fungal lyases prefer a pH of approximately 6.5.[1] Adjust the buffer accordingly.
Suboptimal Temperature Ensure the reaction is conducted at the optimal temperature for your specific α-1,4-glucan lyase. The optimal temperature generally ranges from 37°C to 50°C.[1] Higher temperatures can lead to enzyme denaturation.
Incomplete Starch Degradation (High Branching) If using a branched starch like amylopectin (B1267705), the α-1,4-glucan lyase may not efficiently bypass the α-1,6 glycosidic linkages, resulting in the formation of limit dextrins and a lower yield of 1,5-AF.[2] To address this, consider adding a debranching enzyme, such as pullulanase or isoamylase, to the reaction mixture. This can significantly increase the yield of 1,5-AF.[1][3]
Enzyme Instability The stability of α-1,4-glucan lyase can be a limiting factor. The presence of certain alcohols, like ethanol (B145695) or 1-propanol (B7761284) at low concentrations (e.g., 3-5% v/v), has been shown to stabilize the enzyme and increase the yield of 1,5-AF.[1]
Insufficient Reaction Time The conversion of starch to 1,5-AF is a time-dependent process. Typical reaction times for achieving yields of 50-70% range from 2 to 7 days.[3] Monitor the reaction progress over time to ensure it has reached completion.
Substrate Concentration The concentration of the starch substrate can impact the reaction rate and final yield. A typical production process uses a dry substance content of 20-25% of dextrin (B1630399) or amylopectin.[3]
Issue 2: Enzyme Inhibition

Reduced enzyme activity can be a result of inhibitory substances present in the reaction mixture.

Potential Inhibitor Mitigation Strategy
Product Inhibition (Glucose/Maltose) The products of starch hydrolysis, glucose and maltose, can act as inhibitors of α-1,4-glucan lyase.[1] While complete avoidance is not possible, optimizing reaction conditions to maximize the conversion to 1,5-AF can minimize the accumulation of these inhibitory sugars.
Known Enzyme Inhibitors Several compounds are known to inhibit α-1,4-glucan lyases, including 1-deoxynojirimycin, acarbose, and p-chloromercuribenzoic acid (PCMB).[1] Ensure that your reaction components are free from these or similar inhibitory substances.
Issue 3: Byproduct Formation

The presence of unwanted compounds can complicate downstream purification and analysis.

Byproduct Source and Mitigation
Limit Dextrins These are branched oligosaccharides that remain when using branched starch (amylopectin) as a substrate due to the inability of α-1,4-glucan lyase to cleave α-1,6 linkages.[2] The addition of a debranching enzyme like pullulanase can break down these limit dextrins, increasing the accessibility of α-1,4 linkages for the lyase and thus reducing this byproduct.[1][3]
Glucose Small amounts of glucose can be produced during the reaction.[1] This is often a minor byproduct.
1,5-Anhydro-D-glucitol (1,5-AG) In some biological systems, 1,5-AF can be metabolized to 1,5-anhydro-D-glucitol (1,5-AG). While this is more of a concern in in vivo applications, it's a potential byproduct to be aware of if using a whole-cell biocatalyst system.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the production of this compound?

A1: The primary enzyme for the industrial production of this compound is α-1,4-glucan lyase (EC 4.2.2.13).[6] This enzyme catalyzes the cleavage of α-1,4-glucosidic linkages in starch and glycogen (B147801) to release 1,5-AF from the non-reducing end.[7]

Q2: What are the typical substrates for α-1,4-glucan lyase?

A2: α-1,4-glucan lyase can degrade various α-1,4-linked glucans, including starch, amylopectin, amylose, and glycogen, as well as smaller maltooligosaccharides.[7] For higher yields, substrates with fewer α-1,6 branches, such as waxy starch, are preferred.[2]

Q3: What is a typical yield for the enzymatic production of 1,5-AF?

A3: In a typical production process using 20-25% dextrin or maize amylopectin, a yield of 50-70% 1,5-AF from the dry substance can be achieved after 2 to 7 days of reaction.[3]

Q4: How can I purify the 1,5-AF produced in the enzymatic reaction?

A4: A common method for purifying 1,5-AF from the reaction syrup is ultra-filtration. Using a membrane with a 10-kDa cut-off can result in a purity of over 99%, especially when amylopectin is used as the substrate.[3]

Q5: Can pyranose 2-oxidase be used to produce 1,5-AF?

A5: Pyranose 2-oxidase (P2O) is an oxidoreductase that can oxidize D-glucose and other monosaccharides at the C2 position.[8] While it is not the primary enzyme for producing 1,5-AF from starch, it is used in carbohydrate transformations and could potentially be part of a multi-enzyme cascade for the synthesis of 1,5-AF derivatives.[9]

Experimental Protocols

Detailed Protocol for Enzymatic Production of this compound

This protocol describes a general procedure for the laboratory-scale production of 1,5-AF from soluble starch using α-1,4-glucan lyase.

Materials:

  • Soluble starch

  • α-1,4-glucan lyase (e.g., from a fungal or algal source)

  • Pullulanase (optional, for branched starch)

  • Sodium acetate (B1210297) buffer (for pH 4.0) or Potassium phosphate (B84403) buffer (for pH 6.5)

  • Deionized water

  • Reaction vessel (e.g., stirred tank reactor or shaker flask)

  • pH meter

  • Incubator/shaker

Procedure:

  • Substrate Preparation: Prepare a 20-25% (w/v) solution of soluble starch in the appropriate buffer. For an algal α-1,4-glucan lyase, use a sodium acetate buffer at pH 4.0. For a fungal lyase, use a potassium phosphate buffer at pH 6.5. Heat the solution gently with stirring to ensure complete dissolution of the starch. Cool the solution to the desired reaction temperature.

  • Enzyme Addition: Add the α-1,4-glucan lyase to the starch solution. The optimal enzyme concentration should be determined empirically, but a starting point is typically in the range of 1-5% (w/w) of the substrate. If using pullulanase, add it at this stage as well.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the α-1,4-glucan lyase (typically between 30°C and 40°C) with gentle agitation for 2 to 7 days.[1][3]

  • Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the production of 1,5-AF. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC).[5]

  • Reaction Termination: Once the desired conversion is achieved, terminate the reaction by heating the mixture to denature the enzymes (e.g., 90-100°C for 10-15 minutes).

  • Purification: Cool the reaction mixture and proceed with purification. Centrifuge or filter the mixture to remove any insoluble material. The resulting supernatant containing 1,5-AF can be further purified by ultra-filtration using a 10-kDa molecular weight cut-off membrane to remove the enzymes and any remaining high molecular weight dextrins.[3] The purified 1,5-AF solution can then be concentrated or lyophilized.

Visualizations

Enzymatic Production Workflow

Enzymatic_Production_Workflow Substrate Starch/Glycogen Solution (20-25% w/v) Reaction Enzymatic Reaction (30-40°C, 2-7 days) Substrate->Reaction Buffer Buffer Preparation (pH 4.0 or 6.5) Buffer->Substrate Enzyme α-1,4-Glucan Lyase (+/- Pullulanase) Enzyme->Reaction Termination Heat Inactivation (90-100°C) Reaction->Termination Purification Purification (Ultra-filtration) Termination->Purification Product This compound Purification->Product

Caption: Workflow for the enzymatic production of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low 1,5-AF Yield Check_pH Is pH optimal? (Algal: ~4.0, Fungal: ~6.5) Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Temp Is Temperature optimal? (37-50°C) Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Adjust Reaction Temperature Check_Temp->Adjust_Temp No Check_Substrate Is substrate highly branched? Check_Temp->Check_Substrate Yes Adjust_Temp->Check_Substrate Add_Debranching Add Pullulanase/ Isoamylase Check_Substrate->Add_Debranching Yes Check_Time Is reaction time sufficient? (2-7 days) Check_Substrate->Check_Time No Add_Debranching->Check_Time Increase_Time Increase Incubation Time Check_Time->Increase_Time No Check_Inhibition Potential Inhibition? Check_Time->Check_Inhibition Yes Increase_Time->Check_Inhibition Remove_Inhibitors Identify and Remove Inhibitory Compounds Check_Inhibition->Remove_Inhibitors Yes Success Improved Yield Check_Inhibition->Success No Remove_Inhibitors->Success

Caption: Troubleshooting logic for addressing low yields of 1,5-AF.

References

Technical Support Center: Troubleshooting Low Yields in 1,5-Anhydro-D-fructose Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 1,5-Anhydro-D-fructose (1,5-AF). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this unique ketose. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing consistently low yields in my this compound derivatization reactions?

A1: Low yields in 1,5-AF derivatization can stem from several factors. One of the primary causes is the presence of water, which can lead to the hydration of the reactive 2-keto group, forming a less reactive gem-diol.[1] Additionally, incomplete reactions due to suboptimal conditions, degradation of the starting material or product, and the formation of side products are common culprits. Ensuring completely anhydrous conditions is a critical first step for improving yields.

Q2: I am observing multiple peaks for my derivatized 1,5-AF in my GC-MS analysis. What could be the cause?

A2: The appearance of multiple peaks for a single analyte is a frequent issue when derivatizing reducing sugars. For 1,5-AF, this is often due to tautomerization, where the keto-form can exist in equilibrium with its enol form, leading to different isomers that are then derivatized. To prevent this, a two-step derivatization process involving methoximation prior to silylation is highly recommended.[2][3] The methoximation step "locks" the carbonyl group in a stable oxime form, preventing the formation of multiple silylated derivatives.[2][3]

Q3: How can I prevent the degradation of this compound during my derivatization procedure?

A3: this compound can be sensitive to harsh reaction conditions, particularly high temperatures and strong acidic or basic environments. Prolonged heating can lead to decomposition. It is important to use the mildest effective reaction conditions and to monitor the reaction progress to avoid extended reaction times. For instance, in some cases, heating 1,5-AF at high temperatures can lead to the formation of ascopyrone P.[4]

Q4: Are there any specific safety precautions I should take when working with derivatization reagents?

A4: Yes, many derivatization reagents are hazardous. Silylating agents like MSTFA and BSTFA are moisture-sensitive and can release corrosive byproducts. Pyridine (B92270), often used as a solvent and catalyst, is toxic and flammable. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and carefully consult the safety data sheet (SDS) for each reagent before use.

Troubleshooting Guides

Low Yield in Silylation (TMS Derivatization)
Problem Possible Cause Solution
Low or no product formation Presence of moisture in the sample or reagents.Lyophilize the sample to dryness. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient amount of silylating reagent.Use a molar excess of the silylating reagent to drive the reaction to completion.[5]
Incomplete reaction.Increase the reaction time or temperature according to established protocols. A typical condition is 60-80°C for 30-90 minutes.[5]
Formation of multiple products Tautomerization of the keto group.Perform a methoximation step prior to silylation to form a stable oxime.[2][3]
Side reactions with the silylating agent.Use a highly pure silylating reagent and consider using a catalyst like TMCS to improve efficiency.[5]
Product degradation Reaction temperature is too high.Optimize the reaction temperature. While heating is often necessary, excessive heat can degrade the sugar.
Issues with Methoximation-Silylation (Two-Step Derivatization)
Problem Possible Cause Solution
Incomplete methoximation Insufficient reaction time or temperature for the methoximation step.Ensure the methoximation reaction goes to completion. A typical condition is 60°C for 30 minutes.[6]
Degradation of the methoxyamine hydrochloride reagent.Use a fresh, high-quality reagent.
Low yield of the final silylated product Loss of sample between the two steps.Ensure quantitative transfer of the methoximated product before adding the silylating reagent.
Suboptimal conditions for either step.Optimize the conditions for both the methoximation and silylation steps independently before combining them.

Experimental Protocols

Protocol 1: Two-Step Methoximation and Trimethylsilylation (TMS) of this compound for GC-MS Analysis

This two-step method is recommended for achieving a single, stable derivative of 1,5-AF, thus preventing the formation of multiple peaks due to tautomerization.[6]

Materials:

  • This compound sample

  • Anhydrous pyridine

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Sample Preparation: Ensure the 1,5-AF sample is completely dry. If in solution, evaporate to dryness under a stream of nitrogen or by lyophilization.

  • Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).

    • To the dried 1,5-AF residue in a GC vial, add 50 µL of the methoxyamine hydrochloride solution.

    • Cap the vial tightly and vortex briefly to dissolve the residue.

    • Incubate the vial at 60°C for 30 minutes.[6]

  • Silylation:

    • Cool the vial to room temperature.

    • Add 80 µL of MSTFA with 1% TMCS to the vial.[6]

    • Cap the vial tightly and vortex briefly.

    • Incubate the vial at 70°C for 60 minutes.[6]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS.

Protocol 2: Acetylation of this compound

Acetylation is another common derivatization technique used to increase the volatility of sugars.

Materials:

  • This compound sample

  • Anhydrous pyridine

  • Acetic anhydride (B1165640)

  • Heating block or oven

  • Reaction vials with caps

Procedure:

  • Sample Preparation: Ensure the 1,5-AF sample is completely dry.

  • Acetylation:

    • To the dried 1,5-AF in a reaction vial, add a mixture of anhydrous pyridine and acetic anhydride (typically in a 1:1 ratio).

    • Cap the vial tightly and vortex to dissolve the sample.

    • Heat the reaction mixture at 60-100°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the excess acetic anhydride by the slow addition of water or methanol.

    • Evaporate the solvents under reduced pressure.

    • The resulting acetylated 1,5-AF can be purified by chromatography if necessary.

Quantitative Data

The following tables summarize typical reaction conditions and expected outcomes for common derivatization reactions of carbohydrates. While specific yields for this compound may vary, these provide a good starting point for optimization.

Table 1: Typical Conditions for Methoximation-Silylation of Ketoses

ParameterConditionReference
Methoximation Reagent Methoxyamine hydrochloride in pyridine[2][3]
Methoximation Temperature 30-60°C[6][7]
Methoximation Time 30-90 minutes[2][6]
Silylation Reagent MSTFA or BSTFA (often with 1% TMCS)[2][5]
Silylation Temperature 30-80°C[5][7]
Silylation Time 30-90 minutes[2][5]

Table 2: Reported Yields for Acylation of this compound

Acylating AgentMethodYieldReference
Dodecanoic acidChemical50%[8]
Dodecanoic acidEnzymaticQuantitative[8]
Hexadecanoic acidEnzymaticQuantitative[8]
Octadecanoic acidEnzymaticQuantitative[8]

Visualizations

Derivatization_Workflow General Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start This compound (Dry Sample) Anhydrous Ensure Anhydrous Conditions (Lyophilize) Start->Anhydrous Methoximation Step 1 (Optional but Recommended): Methoximation (Methoxyamine HCl in Pyridine) Anhydrous->Methoximation Prevents multiple peaks Acetylation Alternative: Acetylation (Acetic Anhydride/Pyridine) Anhydrous->Acetylation Silylation Step 2: Silylation (MSTFA or BSTFA) Methoximation->Silylation Analysis GC-MS Analysis Silylation->Analysis Acetylation->Analysis

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Low_Yields Troubleshooting Logic for Low Derivatization Yields Start Low Yield Observed Moisture Check for Moisture Contamination Start->Moisture Conditions Review Reaction Conditions Moisture->Conditions No Solution_Moisture Lyophilize Sample, Use Anhydrous Solvents Moisture->Solution_Moisture Yes Reagents Assess Reagent Quality Conditions->Reagents Optimal Solution_Conditions Optimize Time, Temperature, and Reagent Ratio Conditions->Solution_Conditions Suboptimal Solution_Reagents Use Fresh, High-Purity Reagents Reagents->Solution_Reagents Degraded/Impure

Caption: A logical workflow for troubleshooting low yields in derivatization.

Signaling_Pathway Chemical Transformation in Two-Step Derivatization cluster_0 Step 1: Methoximation cluster_1 Step 2: Silylation cluster_2 Final Product AF This compound C=O (Keto group) Oxime 1,5-AF Methoxime C=N-OCH3 AF->Oxime + Methoxyamine HCl TMS_Derivative TMS-1,5-AF Methoxime O-Si(CH3)3 Oxime->TMS_Derivative + MSTFA/BSTFA Final Volatile Derivative for GC-MS TMS_Derivative->Final

Caption: Chemical transformation during two-step derivatization of 1,5-AF.

References

"improving the stability of 1,5-Anhydro-D-fructose in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,5-Anhydro-D-fructose (1,5-AF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 1,5-AF in aqueous solutions and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is reported to be stable in aqueous solutions for at least one month when stored at room temperature.[1] However, its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. For long-term storage, it is recommended to store aqueous solutions at ≤ -15°C.

Q2: What is the primary form of this compound in water?

A2: In aqueous solutions, the ketone group at the C-2 position of this compound becomes hydrated to form a more stable geminal diol (acetal) form.[2] This is an equilibrium process, but the hydrated form is generally favored.

Q3: What are the known degradation pathways for this compound?

A3: In biological systems, 1,5-AF is rapidly metabolized by reductases to 1,5-anhydro-D-glucitol (1,5-AG).[3] Non-enzymatically, it can participate in glycation reactions with proteins to form Advanced Glycation End-products (AGEs).[3] While specific chemical degradation pathways in aqueous solutions under various conditions are not extensively documented in the literature, it is advisable to protect solutions from extreme pH and high temperatures to minimize potential degradation.

Q4: Are there any known stabilizers for this compound in aqueous solutions?

A4: The scientific literature does not extensively detail specific stabilizing agents for 1,5-AF in aqueous solutions. However, maintaining a neutral pH and low temperature are general best practices for enhancing the stability of many sugar compounds. The use of buffered solutions (e.g., phosphate-buffered saline, PBS) at a physiological pH of 7.2-7.4 is a common practice in many biological experiments.

Q5: How should solid this compound be stored?

A5: Solid this compound should be stored at temperatures below -15°C in a tightly sealed container to keep it dry.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound in aqueous solutions.

Issue 1: Inconsistent or lower-than-expected concentrations of 1,5-AF in prepared solutions.
  • Possible Cause 1: Degradation during preparation.

    • Troubleshooting:

      • Prepare solutions using high-purity water or an appropriate buffer at a neutral pH.

      • Avoid exposing the solution to high temperatures. If warming is necessary to dissolve the compound, do so gently and for the shortest time possible.

      • Prepare solutions fresh whenever possible.

  • Possible Cause 2: Inaccurate measurement of solid 1,5-AF.

    • Troubleshooting:

      • Ensure the analytical balance is properly calibrated.

      • Due to its hygroscopic nature, weigh the solid compound quickly in a low-humidity environment to prevent moisture absorption.

  • Possible Cause 3: Adsorption to container surfaces.

    • Troubleshooting:

      • Use low-adsorption plasticware or silanized glassware for preparing and storing solutions.

      • Rinse weighing vessels with the solvent to ensure all the compound is transferred.

Issue 2: Variability in experimental results over time.
  • Possible Cause 1: Degradation of 1,5-AF in the stock solution.

    • Troubleshooting:

      • Store stock solutions at ≤ -15°C in small aliquots to avoid repeated freeze-thaw cycles.

      • Monitor the purity of the stock solution periodically using an appropriate analytical method, such as HPLC.

  • Possible Cause 2: Interaction with other components in the experimental medium.

    • Troubleshooting:

      • Be aware that 1,5-AF can react with primary amines (e.g., in Tris buffer or proteins) via glycation.[3] Consider using a non-amine-containing buffer if this is a concern.

      • Evaluate the compatibility of 1,5-AF with other reagents in your experimental setup.

Issue 3: Artifacts or unexpected peaks during HPLC analysis.
  • Possible Cause 1: On-column degradation.

    • Troubleshooting:

      • Ensure the mobile phase pH is within the stable range for both the column and 1,5-AF.

      • Optimize the column temperature; lower temperatures may reduce the risk of degradation.

  • Possible Cause 2: Contamination of the sample or HPLC system.

    • Troubleshooting:

      • Use HPLC-grade solvents and freshly prepared mobile phases.

      • Routinely flush the HPLC system to remove any contaminants.

      • Analyze a blank injection (solvent only) to identify any system-related peaks.

Data Presentation

The following tables summarize the known stability and storage information for this compound.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureContainerDurationReference
Solid≤ -15°CTightly sealed, dryLong-term[4]
Aqueous SolutionRoom TemperatureN/AAt least 1 month[1]
Aqueous Solution≤ -15°CTightly sealed aliquotsRecommended for long-termGeneral Best Practice

Table 2: Factors Influencing the Stability of this compound in Aqueous Solution

FactorEffect on StabilityRecommendations
pH Extremes in pH may lead to degradation.Maintain a neutral pH (around 7.0-7.4) using a suitable buffer (e.g., PBS). Avoid strongly acidic or basic conditions.
Temperature Higher temperatures can accelerate degradation.Prepare and store solutions at low temperatures. Avoid prolonged heating. For long-term storage, freeze at ≤ -15°C.
Presence of Amines Can lead to non-enzymatic glycation (Maillard reaction).Be cautious when using amine-containing buffers (e.g., Tris) or in the presence of high concentrations of proteins. Consider alternative buffers if glycation is a concern.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • High-purity, sterile water or desired buffer (e.g., PBS, pH 7.4)

    • Calibrated analytical balance

    • Sterile, low-adsorption microcentrifuge tubes or vials

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • In a low-humidity environment, accurately weigh the desired amount of 1,5-AF.

    • Dissolve the weighed 1,5-AF in the appropriate volume of water or buffer to achieve the target concentration.

    • Vortex gently until the solid is completely dissolved.

    • If sterility is required, filter the solution through a 0.22 µm sterile filter.

    • Aliquot the stock solution into sterile, low-adsorption tubes to minimize freeze-thaw cycles.

    • Store the aliquots at ≤ -15°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound

This is a general protocol; specific conditions may need to be optimized for your system and application.

  • Instrumentation and Columns:

    • HPLC system with a Refractive Index (RI) detector or a UV detector (if a derivatization agent is used).

    • A carbohydrate analysis column (e.g., an amino-based or ion-exchange column) is often suitable.

  • Mobile Phase:

    • A common mobile phase for carbohydrate analysis is a mixture of acetonitrile (B52724) and water. The exact ratio will depend on the column and desired separation.

    • Ensure the mobile phase is filtered and degassed before use.

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • If necessary, dilute the samples with the mobile phase to fall within the linear range of the detector.

    • Filter the samples through a 0.45 µm syringe filter before injection to remove any particulates.

  • Chromatographic Conditions (Example):

    • Flow rate: 0.5 - 1.5 mL/min

    • Column temperature: 30-40°C (optimization may be required)

    • Injection volume: 10-20 µL

    • Detector: Refractive Index

  • Quantification:

    • Prepare a series of standard solutions of 1,5-AF of known concentrations.

    • Generate a standard curve by plotting the peak area against the concentration.

    • Determine the concentration of unknown samples by interpolating their peak areas from the standard curve.

Visualizations

degradation_pathway cluster_main This compound in Aqueous Solution cluster_degradation Potential Degradation Pathways 1,5-AF This compound (Ketone Form) 1,5-AF_Hydrate This compound (Hydrated Form) 1,5-AF->1,5-AF_Hydrate Hydration (Equilibrium) 1,5-AF_Hydrate->1,5-AF Metabolism In Vivo Metabolism 1,5-AF_Hydrate->Metabolism Glycation Non-enzymatic Glycation 1,5-AF_Hydrate->Glycation AG 1,5-Anhydro-D-glucitol Metabolism->AG Reductase AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs Reaction with Proteins

Caption: Major forms and potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results with 1,5-AF check_solution Is the 1,5-AF solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution from solid. check_solution->prepare_fresh No check_storage How is the stock solution stored? check_solution->check_storage Yes prepare_fresh->check_storage storage_ok Storage at <= -15°C in aliquots? check_storage->storage_ok improve_storage Aliquot and store at <= -15°C. Avoid freeze-thaw cycles. storage_ok->improve_storage No check_reagents Are there reactive components in the medium (e.g., amines)? storage_ok->check_reagents Yes check_purity Verify stock solution purity (e.g., by HPLC). improve_storage->check_purity check_purity->check_reagents consider_buffer Consider using a non-amine buffer. check_reagents->consider_buffer Yes final_check Re-evaluate experimental setup. check_reagents->final_check No consider_buffer->final_check

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

"side-product formation in the synthesis of 1,5-Anhydro-D-fructose and its prevention"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Anhydro-D-fructose (1,5-AF). Our aim is to help you identify and prevent the formation of common side-products, ensuring a higher yield and purity of your target molecule.

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical synthesis of this compound, providing potential causes and solutions.

Problem 1: Low Yield of this compound and Presence of Multiple Unidentified Byproducts.

  • Potential Cause: One of the primary challenges in the synthesis of this compound is the formation of side-products due to the reactivity of the unprotected hydroxyl groups and the ketone functionality. Under acidic or basic conditions, various side reactions can occur, leading to a complex mixture of products and a low yield of the desired compound.

  • Solution: The use of protecting groups is crucial to minimize side reactions. A common strategy involves the protection of the hydroxyl groups of the starting material (e.g., D-fructose) before carrying out the necessary chemical transformations to form the anhydro ring. For instance, the use of an isopropylidene group to protect the 2,3-hydroxyls of D-fructose can direct the synthesis towards the desired product.[1]

Problem 2: Formation of a Dimeric Side-Product.

  • Potential Cause: A significant side-product in the synthesis of this compound is a dimeric spiroketal. This can occur, particularly under acidic acetylation conditions, through the hydration of the 2-keto group of 1,5-AF, which then reacts with a second molecule of 1,5-AF.

  • Solution:

    • Control of Reaction Conditions: Carefully control the pH and temperature of the reaction to minimize the hydration of the keto group.

    • Protecting Group Strategy: Synthesizing derivatives of 1,5-AF that are unable to form the dimer can be an effective strategy.[2] This can be achieved by protecting the hydroxyl groups before attempting reactions that might induce dimerization.

Problem 3: Formation of Ascopyrone P as a Side-Product.

  • Potential Cause: At elevated temperatures, this compound can undergo β-elimination at the C4 position to form 1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulose, also known as Ascopyrone P.[3]

  • Solution:

    • Temperature Control: Maintain a lower reaction temperature during the synthesis and purification steps to prevent this elimination reaction.

    • pH Control: The rate of β-elimination is also influenced by pH. Maintaining a neutral or slightly acidic pH can help to minimize the formation of Ascopyrone P.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: The most common starting materials for the chemical synthesis of this compound are D-fructose and D-glucose.[4] Both can be converted to the target molecule through multi-step synthetic routes.

Q2: What is the role of protecting groups in the synthesis of this compound?

A2: Protecting groups are essential in the chemical synthesis of this compound to prevent unwanted side reactions. By temporarily blocking the reactive hydroxyl groups, it is possible to direct the reaction towards the formation of the desired anhydro ring and prevent the formation of byproducts such as dimers and other rearranged sugars. A common example is the use of an isopropylidene group to protect the 2,3-hydroxyls of D-fructose.[1]

Q3: Can this compound be synthesized enzymatically?

A3: Yes, this compound can be produced enzymatically from starch or glycogen (B147801) using the enzyme α-1,4-glucan lyase.[4] This biocatalytic method can be an efficient alternative to chemical synthesis.

Q4: How can I purify this compound from the reaction mixture?

A4: Purification of this compound typically involves chromatographic techniques. High-performance liquid chromatography (HPLC) is often used to separate the desired product from starting materials, reagents, and any side-products.[5]

Data Presentation

Table 1: Common Side-Products in this compound Synthesis and Their Prevention Strategies

Side-ProductFormation ConditionsPrevention Strategy
Dimeric SpiroketalAcidic acetylation conditions, hydration of the 2-keto groupCareful control of pH and temperature, use of protecting groups to block reactive hydroxyls.[2]
Ascopyrone PHigh temperatures, alkaline pHMaintain lower reaction temperatures and a neutral or slightly acidic pH.[3]
Other Unidentified ByproductsUncontrolled reaction conditions, lack of protecting groupsEmploy a protecting group strategy, such as the use of isopropylidene groups on D-fructose.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from D-Fructose (Illustrative)

This protocol is based on the principle of using a protecting group to achieve a regiospecific 1,5-anhydro ring formation.

  • Protection of D-Fructose:

    • React D-fructose with a suitable reagent to protect the 2,3-hydroxyl groups. For example, treatment with acetone (B3395972) in the presence of an acid catalyst can form 2,3-O-isopropylidene-D-fructopyranose.

  • Activation of the 1-Hydroxyl Group:

    • The 1-hydroxyl group is then activated to become a good leaving group. This can be achieved by converting it to a sulfonate ester, for example, by reacting with methylsulfonyl chloride or tolylsulfonyl chloride in the presence of a base.

  • Intramolecular Cyclization:

    • Treatment of the protected and activated fructose (B13574) derivative with a base will induce an intramolecular Williamson ether synthesis. The alkoxide formed at the 5-hydroxyl position will attack the carbon bearing the sulfonate ester at the 1-position, leading to the formation of the 1,5-anhydro ring.

  • Deprotection:

    • Finally, the protecting group (e.g., the isopropylidene group) is removed under acidic conditions to yield this compound.[1]

Visualizations

Synthesis_Pathway start D-Fructose protected 2,3-O-Isopropylidene- D-fructopyranose start->protected Protection activated 2,3-O-Isopropylidene-1-O- (tolyl)sulfonyl-D-fructopyranose protected->activated Activation cyclized Protected 1,5-Anhydro- D-fructose activated->cyclized Cyclization product This compound cyclized->product Deprotection

Caption: Chemical synthesis pathway of this compound from D-Fructose.

Side_Reaction_Formation cluster_main Main Reaction cluster_side Side Reactions 1_5_AF This compound hydrated Hydrated 1,5-AF 1_5_AF->hydrated + H2O (Acidic conditions) ascopyrone Ascopyrone P 1_5_AF->ascopyrone High Temperature (β-elimination) dimer Dimeric Spiroketal hydrated->dimer + 1,5-AF

Caption: Common side-product formation pathways in this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Identify Byproducts (e.g., NMR, MS) start->check_byproducts is_dimer Dimer Detected? check_byproducts->is_dimer is_ascopyrone Ascopyrone P Detected? is_dimer->is_ascopyrone No solution_dimer Control pH and Temperature Use Protecting Groups is_dimer->solution_dimer Yes other_byproducts Other Byproducts? is_ascopyrone->other_byproducts No solution_ascopyrone Lower Reaction Temperature Control pH is_ascopyrone->solution_ascopyrone Yes solution_other Implement Protecting Group Strategy other_byproducts->solution_other Yes end Improved Synthesis other_byproducts->end No solution_dimer->end solution_ascopyrone->end solution_other->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

"purification strategies to remove contaminants from 1,5-Anhydro-D-fructose preparations"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,5-Anhydro-D-fructose (1,5-AF). Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common contaminants in this compound preparations?

A1: Preparations of 1,5-AF, typically synthesized enzymatically from starch or glycogen (B147801) using α-1,4-glucan lyase, may contain several types of contaminants.[1] These can include:

  • Unreacted starting materials: Residual starch or glycogen.

  • Enzymes: The α-1,4-glucan lyase used in the synthesis.

  • Side-products: Small amounts of other sugars or degradation products.

  • Metabolites: If produced in a biological system, subsequent metabolic products like 1,5-anhydro-D-glucitol (AG) could be present.[1]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of 1,5-AF can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying 1,5-AF and separating it from other sugars. Specific columns, such as amino-propyl or specialized carbohydrate columns, are recommended. Detection can be achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) since fructose (B13574) and its analogs lack a strong UV chromophore.[2]

  • Enzymatic Assays: Specific enzymes that react with 1,5-AF can be used for its quantification.

  • Thin-Layer Chromatography (TLC): TLC provides a rapid and qualitative assessment of purity.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at low temperatures, typically below -15°C, in a tightly sealed container to keep it dry.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 1,5-AF, offering potential causes and recommended solutions.

Low Yield After Purification
Potential Cause Troubleshooting Steps
Degradation of 1,5-AF 1,5-AF can be sensitive to pH and temperature. Avoid harsh acidic or basic conditions and prolonged exposure to high temperatures. It is advisable to perform stability tests at different pH values and temperatures to determine the optimal conditions for your purification protocol.
Inappropriate Purification Method The chosen purification method may not be suitable for 1,5-AF. For example, using a non-polar stationary phase in reverse-phase chromatography with a highly aqueous mobile phase may lead to poor retention and loss of the compound.[4] Consider using normal-phase chromatography or ion-exchange chromatography for polar compounds like 1,5-AF.
Suboptimal Elution Conditions The elution solvent may not be strong enough to desorb 1,5-AF from the column, or the elution volume may be insufficient. Optimize the elution solvent system and ensure a sufficient volume is used to collect the entire product.
Product Loss During Sample Handling Multiple transfer steps, incomplete precipitation, or adherence to labware can contribute to yield loss. Minimize transfers and ensure all precipitated product is collected.
Poor Separation of Contaminants
Potential Cause Troubleshooting Steps
Incorrect Column Selection The chromatography column may not have the appropriate selectivity for separating 1,5-AF from its contaminants. For carbohydrate separations, specialized columns like amino-propyl or ion-exchange columns are often more effective than standard C18 columns.
Unoptimized Mobile Phase The composition of the mobile phase is critical for achieving good separation. For HPLC, a gradient elution of acetonitrile (B52724) and water is commonly used for sugar separations. The gradient profile should be optimized to maximize the resolution between 1,5-AF and impurities.
Column Overloading Injecting too much sample onto the column can lead to broad peaks and poor separation. Reduce the sample load to improve resolution.
Sample Matrix Effects Components in the crude sample can interfere with the separation. Pre-purification steps such as solid-phase extraction (SPE) can help to remove interfering substances before chromatography.

Experimental Protocols

Purification of this compound using Gel Filtration Chromatography

This method separates molecules based on their size. It is particularly useful for removing high molecular weight contaminants such as residual starch, glycogen, and enzymes.

Materials:

  • Gel filtration column (e.g., Sephadex G-25)

  • Elution buffer (e.g., deionized water or a suitable buffer like ammonium (B1175870) bicarbonate)

  • Fraction collector

  • HPLC or other analytical method for purity assessment

Protocol:

  • Column Preparation: Swell the gel filtration resin in the elution buffer according to the manufacturer's instructions. Pack the column and equilibrate with at least two column volumes of the elution buffer.

  • Sample Preparation: Dissolve the crude 1,5-AF preparation in a minimal amount of the elution buffer.

  • Sample Loading: Carefully load the sample onto the top of the column.

  • Elution: Start the elution with the chosen buffer at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume.

  • Analysis: Analyze the fractions for the presence of 1,5-AF using HPLC or another suitable method. Pool the fractions containing pure 1,5-AF.

  • Solvent Removal: Lyophilize or evaporate the solvent from the pooled fractions to obtain the purified 1,5-AF.

Expected Outcome: This method should effectively remove large molecules, leading to a significant increase in the purity of the 1,5-AF preparation.

Purification of this compound using Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge. This technique can be effective for separating 1,5-AF from charged contaminants.

Materials:

  • Ion-exchange column (e.g., a weak anion exchanger like DEAE-cellulose or a strong cation exchanger depending on the nature of the impurities)

  • Binding buffer (low ionic strength)

  • Elution buffer (containing a salt gradient, e.g., 0-1 M NaCl)

  • Fraction collector

  • Conductivity meter

  • HPLC for analysis

Protocol:

  • Column Equilibration: Equilibrate the ion-exchange column with the binding buffer until the pH and conductivity are stable.

  • Sample Preparation: Dissolve the 1,5-AF sample in the binding buffer.

  • Sample Loading: Load the sample onto the column.

  • Washing: Wash the column with the binding buffer to remove any unbound molecules.

  • Elution: Elute the bound molecules using a linear gradient of the elution buffer.

  • Fraction Collection and Analysis: Collect fractions and monitor the UV absorbance (if applicable) and conductivity. Analyze the fractions for 1,5-AF content and purity by HPLC.

  • Desalting: Pool the pure fractions and remove the salt by dialysis or gel filtration.

  • Solvent Removal: Lyophilize or evaporate the solvent to obtain the purified product.

Purification of this compound by Crystallization

Crystallization is a powerful technique for obtaining highly pure compounds.

Materials:

  • Crude 1,5-AF

  • Suitable solvent (e.g., ethanol-water mixture)

  • Seed crystals of pure 1,5-AF (optional but recommended)

  • Crystallization vessel with temperature control and agitation

Protocol:

  • Dissolution: Dissolve the crude 1,5-AF in a minimal amount of the chosen solvent at an elevated temperature (e.g., 50-70°C).

  • Supersaturation: Slowly cool the solution to induce supersaturation. The cooling rate should be controlled to promote the growth of large, pure crystals.

  • Seeding: Once the solution is supersaturated, add a small amount of seed crystals to initiate crystallization.

  • Crystal Growth: Continue to cool the solution slowly with gentle agitation to allow the crystals to grow.

  • Harvesting: Separate the crystals from the mother liquor by filtration or centrifugation.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

Quantitative Data Summary (Illustrative)

The following table provides an illustrative example of the expected purity and yield after each purification step. Actual results may vary depending on the initial purity of the sample and the specific experimental conditions.

Purification StepPurity of 1,5-AF (%)Yield (%)
Crude Preparation 75100
Gel Filtration 9085
Ion-Exchange Chromatography 9870
Crystallization >99.560

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Analysis Crude 1,5-AF Preparation Crude 1,5-AF Preparation Gel Filtration Gel Filtration Crude 1,5-AF Preparation->Gel Filtration Initial Cleanup Ion-Exchange Ion-Exchange Gel Filtration->Ion-Exchange Remove Charged Impurities Crystallization Crystallization Ion-Exchange->Crystallization Final Polishing Purity Assessment (HPLC) Purity Assessment (HPLC) Crystallization->Purity Assessment (HPLC) Final Product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Poor_Separation Poor Separation? Low_Yield->Poor_Separation No Check_Stability Assess 1,5-AF Stability (pH, Temp) Low_Yield->Check_Stability Yes Optimize_Mobile_Phase Optimize Mobile Phase Poor_Separation->Optimize_Mobile_Phase Yes End End Poor_Separation->End No Optimize_Elution Optimize Elution Conditions Check_Stability->Optimize_Elution Review_Method Review Purification Method Choice Optimize_Elution->Review_Method Review_Method->End Reduce_Sample_Load Reduce Sample Load Optimize_Mobile_Phase->Reduce_Sample_Load Change_Column Select Different Column Reduce_Sample_Load->Change_Column Change_Column->End

Caption: A logical troubleshooting guide for purifying this compound.

References

"refining analytical methods for accurate quantification of 1,5-Anhydro-D-fructose"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 1,5-Anhydro-D-fructose (1,5-AF).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Signal in HPLC Analysis Degradation of 1,5-AF: 1,5-AF can be unstable, especially under certain pH and temperature conditions.[1]- Ensure samples are processed quickly and stored at low temperatures (-80°C if possible) to minimize enzymatic degradation.[2] - When thawing, do so on ice.[2] - For methods involving acid hydrolysis, be aware that fructose (B13574) moieties are less stable than other monosaccharides.[1]
Inappropriate HPLC Column: The choice of column is critical for retaining and separating a polar compound like 1,5-AF.- Use a column suitable for carbohydrate analysis, such as an amino-propyl or a hydrophilic interaction liquid chromatography (HILIC) column.[3]
Suboptimal Mobile Phase: The mobile phase composition may not be suitable for the elution of 1,5-AF.- For HILIC, a common mobile phase is a gradient of acetonitrile (B52724) and water. Optimize the gradient to achieve good separation.[4]
Detector Incompatibility: 1,5-AF lacks a strong chromophore, making UV detection challenging.[5]- Use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[4] - For higher sensitivity and specificity, consider using a mass spectrometer (MS) as a detector.[3]
Poor Peak Shape or Splitting in HPLC Mutarotation: In solution, sugars can exist as interconverting anomers (α and β), which can sometimes separate during chromatography, leading to peak splitting.[4]- Increase the column temperature to accelerate the interconversion of anomers, which can merge the peaks.[4] - Adjusting the pH of the mobile phase can also help to minimize this effect.[4]
Low Recovery in GC-MS Analysis Incomplete Derivatization: For GC-MS analysis, 1,5-AF must be derivatized to increase its volatility. Incomplete reactions lead to low signal.[2][6]- Ensure optimal reaction conditions for derivatization (e.g., temperature, time, and reagent concentration).[2][7] - A common two-step method involves oximation followed by silylation (e.g., with MSTFA).[6][7]
Derivative Instability: The derivatized product may not be stable over time.- Analyze the samples as soon as possible after derivatization.[2]
Matrix Interference: Components in the biological sample can interfere with the derivatization reaction.[2]- Improve sample cleanup prior to derivatization. This may involve protein precipitation followed by solid-phase extraction (SPE).[2]
Inaccurate Quantification in Enzymatic Assays Interfering Substances: Certain substances in the sample can inhibit enzyme activity.- Avoid EDTA (>0.5 mM), Ascorbic acid (>0.2%), SDS (>0.2%), and Sodium Azide (>0.2%) in sample preparations.[8] - Consider deproteinizing samples if matrix effects are suspected.[8]
Suboptimal Reaction Conditions: Incorrect incubation times, temperatures, or pH can lead to inaccurate results.- Refer to the specific enzymatic assay kit's datasheet for optimal conditions.[8] - Ensure all reagents are properly thawed and mixed before use.[8]
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.- Use fresh enzyme aliquots and avoid repeated freeze-thaw cycles.[9] - Confirm enzyme activity with a positive control using a known standard.[9]

Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for quantifying 1,5-AF?

A1: The choice of method depends on the sample matrix, required sensitivity, and available equipment.

  • Enzymatic Assays (e.g., Neocuproine (B1678164) method): These are sensitive and can be performed on a small scale, making them suitable for screening. The neocuproine assay is a good choice due to its high sensitivity and selectivity.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with RI or ELSD is a robust method for quantification. For enhanced specificity and sensitivity, HPLC-MS is recommended.[3][4][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective method but requires a derivatization step to make the 1,5-AF volatile.[6][11][12] This method is well-suited for complex biological matrices.

Q2: How should I prepare my biological samples for 1,5-AF analysis?

A2: Proper sample preparation is crucial for accurate quantification.

  • Deproteinization: For plasma or serum samples, it is essential to remove proteins. This can be achieved by precipitation with a cold organic solvent like acetonitrile or methanol.[2][7]

  • Solid-Phase Extraction (SPE): SPE can be used to further clean up the sample and remove interfering substances. For a polar compound like 1,5-AF, a hydrophilic interaction liquid chromatography (HILIC) or aminopropyl-bonded silica (B1680970) sorbent is often suitable.[2]

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm filter before injection into an HPLC or LC-MS system to prevent clogging.[4]

Q3: What is derivatization and why is it necessary for GC-MS analysis of 1,5-AF?

A3: Derivatization is a chemical reaction that modifies a compound to make it suitable for a particular analytical method. For GC-MS, which requires volatile compounds, the polar hydroxyl groups of 1,5-AF must be chemically modified.[6] A common and effective method is a two-step process:

  • Oximation: This step protects the carbonyl group and reduces the number of isomers formed in the next step.[6]

  • Silylation: This step replaces the hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of the molecule.[6][7]

Q4: Can 1,5-AF be measured directly in blood samples?

A4: Direct measurement in blood can be challenging. Studies have shown that after oral administration, 1,5-AF is rapidly metabolized to 1,5-anhydro-D-glucitol (1,5-AG) and may not be detectable in the blood.[11][13][14] However, after intravenous administration, it can be detected.[11][14] Therefore, the method of administration and the timing of sample collection are critical.

Q5: Are there any known stability issues with 1,5-AF?

A5: Yes, 1,5-AF can be unstable. Fructose, in general, has been shown to be less stable than other monosaccharides, especially under acidic conditions and at elevated temperatures, where it can degrade into by-products.[1] It is crucial to handle samples containing 1,5-AF promptly and store them at low temperatures to ensure accurate quantification.

Experimental Protocols

Neocuproine Assay for 1,5-AF Quantification

This protocol is adapted from a method described for its high sensitivity and selectivity.[10]

Materials:

  • Reagent A: 4% Na2CO3, 1.6% glycine, and 0.045% CuSO4·5H2O in deionized water.

  • Reagent B: 0.15% neocuproine in deionized water (acidified with a few drops of 1 M HCl).

  • 1,5-AF standards.

  • Sample solutions.

  • Microtiter plate.

  • Spectrophotometer capable of reading absorbance at 450 nm.

Procedure:

  • To a well of a microtiter plate, add 20 µL of the sample or standard solution.

  • Add 40 µL of Reagent A.

  • Add 40 µL of Reagent B.

  • Incubate the mixture. The original study suggests that the reaction is complete at 45°C after 15 minutes.[10]

  • Add 100 µL of deionized water.

  • Record the absorbance at 450 nm.

  • Create a standard curve using the absorbance readings of the 1,5-AF standards to determine the concentration in the samples.

GC-MS Analysis of 1,5-AF with Derivatization

This protocol is a general guideline for the derivatization and analysis of 1,5-AF by GC-MS.[6][7]

1. Sample Preparation:

  • For biological fluids, precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample.

  • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Methoximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 60°C for 30 minutes.[7]

  • Silylation: Cool the sample to room temperature. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes.[7]

3. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 200°C at 5°C/min.

    • Ramp to 300°C at 15°C/min, hold for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for 1,5-AF

MethodPrincipleDerivatization Required?Common Detector(s)Key AdvantagesKey Disadvantages
Neocuproine Assay ColorimetricNoSpectrophotometerHigh sensitivity, suitable for high-throughput screening.[10]Susceptible to interference from other reducing substances.
HPLC Chromatographic SeparationNoRI, ELSD, MSRobust, can be coupled with MS for high specificity.[3][4]Lower sensitivity with RI/ELSD compared to MS; 1,5-AF lacks a UV chromophore.[5]
GC-MS Chromatographic Separation & Mass AnalysisYes (Oximation & Silylation)Mass SpectrometerHigh sensitivity and selectivity, excellent for complex matrices.[6][12]Requires derivatization, which adds steps and potential for error.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method start Biological Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation spe Solid-Phase Extraction (Optional Cleanup) protein_precipitation->spe hplc HPLC Analysis protein_precipitation->hplc Directly or after SPE enzymatic Enzymatic Assay protein_precipitation->enzymatic After appropriate dilution drying Evaporation to Dryness spe->drying derivatization Derivatization (Oximation & Silylation) drying->derivatization For GC-MS gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis hplc->data_analysis enzymatic->data_analysis

Caption: General experimental workflow for the quantification of this compound.

metabolic_pathway glycogen Glycogen / Starch g1p Glucose-1-Phosphate glycogen->g1p Glycogen Phosphorylase glucose Glucose glycogen->glucose Exo-glycosidase af This compound (1,5-AF) glycogen->af α-1,4-Glucan Lyase ag 1,5-Anhydro-D-glucitol (1,5-AG) af->ag Reductase ages Advanced Glycation End-products (AGEs) af->ages Non-enzymatic glycation proteins Proteins proteins->ages

Caption: Metabolic pathway of this compound (1,5-AF) formation and conversion.[13]

References

"overcoming matrix effects in the analysis of 1,5-Anhydro-D-fructose from complex samples"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 1,5-Anhydro-D-fructose (1,5-AF) from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix, such as salts, phospholipids (B1166683), and other metabolites.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][2]

Q2: What is a stable isotope-labeled internal standard, and why is it crucial for 1,5-AF analysis?

A: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C). Because the SIL internal standard is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[1] By adding a known amount of the SIL internal standard to every sample and standard at the beginning of the sample preparation process, the ratio of the analyte signal to the internal standard signal can be used for quantification.[1] This approach effectively cancels out variability caused by matrix effects and is considered the most reliable method for correction.[1][3]

Q3: When is derivatization necessary for the analysis of this compound?

A: Derivatization is a crucial step for the analysis of non-volatile molecules like this compound by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] The derivatization process increases the volatility of 1,5-AF, allowing it to be separated and detected by the GC-MS system.[4][5] Common derivatization methods include methoximation followed by silylation (e.g., using MSTFA) or acetylation.[4]

Q4: Which chromatographic technique is better suited for this compound analysis, LC-MS/MS or GC-MS?

A: Both techniques can be used effectively, but the choice depends on the specific requirements of the assay.

  • LC-MS/MS , particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), is well-suited for analyzing polar molecules like 1,5-AF directly in their native form from biological fluids.[6][7][8] HILIC-LC-MS/MS offers high sensitivity and specificity.[4][6]

  • GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[4] However, it requires a derivatization step to analyze non-volatile sugars like 1,5-AF.[4][5]

Troubleshooting Guides

Issue 1: Poor reproducibility despite using a stable isotope-labeled internal standard.

Possible Cause Troubleshooting Action
Inconsistent Sample Preparation Ensure the internal standard is added at the very beginning of the sample preparation process to account for any analyte loss during extraction and handling.[1] Automate liquid handling steps where possible to improve precision.
Extreme Ion Suppression If the matrix effect is so severe that both the analyte and internal standard signals are suppressed close to the limit of detection, the measurement will be noisy and irreproducible.[1] In this case, improve the sample cleanup procedure to remove more interfering matrix components.[1][9]
Chromatographic Co-elution An intensely co-eluting matrix peak might be saturating the detector or causing differential suppression.[1] Modify the liquid chromatography (LC) conditions to better separate 1,5-AF from the interfering compounds. Consider adjusting the mobile phase gradient, changing the pH, or trying a different HILIC column chemistry.[1][9]

Issue 2: Low or highly variable signal for the internal standard.

Possible Cause Troubleshooting Action
Significant Matrix Effect A low and variable internal standard signal is a clear indicator of a strong matrix effect, making quantification unreliable.[1] The primary solution is to optimize the sample cleanup process.[1][9]
Inefficient Analyte Recovery The sample preparation method may not be efficiently extracting 1,5-AF and the internal standard from the matrix. This could be due to issues with protein precipitation, solid-phase extraction (SPE), or other cleanup steps.[9]
Sub-optimal LC-MS/MS Conditions The mass spectrometer settings may not be optimized for the internal standard. Re-optimize the source conditions and MS parameters.

Issue 3: Poor peak shape or retention time shifts in LC-MS/MS analysis.

Possible Cause Troubleshooting Action
Matrix Components Affecting Chromatography Co-eluting matrix components can interact with the analytical column, affecting the retention and peak shape of the analyte.[2] An improved sample cleanup procedure can mitigate this.[9]
Column Degradation The analytical column may be degrading due to the complexity of the injected samples. Implement a column washing protocol or use a guard column to protect the analytical column.
Mobile Phase Issues Ensure the mobile phase is correctly prepared and degassed. Inconsistent mobile phase composition can lead to retention time shifts.

Experimental Protocols & Data

Sample Preparation Strategies

Effective sample preparation is the most critical step in minimizing matrix effects.[9] The goal is to remove interfering substances like proteins and phospholipids while maximizing the recovery of this compound.

1. Protein Precipitation (PPT)

A simple and fast method for removing the bulk of proteins from plasma or serum samples.

  • Protocol:

    • To 100 µL of plasma or serum, add the stable isotope-labeled internal standard.

    • Add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

2. Solid-Phase Extraction (SPE)

Offers a more thorough cleanup than protein precipitation by removing a wider range of interferences.

  • Protocol (General Guideline for HILIC SPE):

    • Sample Pre-treatment: Perform protein precipitation as described above. Take the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute in a solvent compatible with the SPE loading conditions (e.g., high organic content for HILIC).

    • SPE Cartridge Conditioning: Condition a HILIC SPE cartridge with the equilibration solvent.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., ~1 mL/min).[9]

    • Washing: Wash the cartridge with a solvent that removes non-polar and weakly retained interferences while keeping 1,5-AF bound to the sorbent (e.g., 95:5 acetonitrile:water).[9]

    • Elution: Elute this compound from the cartridge with a stronger solvent (e.g., 50:50 acetonitrile:water).[9]

    • Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Analytical Methods

1. HILIC-LC-MS/MS for this compound Quantification

  • LC Conditions (Example):

    • Column: A HILIC column suitable for polar analytes (e.g., BEH Amide or polymer-based amino columns).[8][9]

    • Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% NH₄OH).[9]

    • Mobile Phase B: Acetonitrile with the same modifier.[9]

    • Gradient: A gradient from high organic to higher aqueous content.

    • Flow Rate: As recommended for the column dimensions.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for sugars.[8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. The specific precursor and product ions for 1,5-AF and its internal standard must be optimized.

2. GC-MS with Derivatization for this compound Quantification

  • Derivatization Protocol (Methoximation and Silylation): [4]

    • After sample extraction, evaporate the sample to complete dryness under a stream of nitrogen.

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at a specified temperature and time (e.g., 70°C for 60 minutes). This step protects the carbonyl group.[4]

    • Silylation: Cool the sample to room temperature. Add 80 µL of a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate (e.g., at 70°C for 60 minutes).[4] This step increases the volatility of the sugar.[4]

  • GC-MS Conditions (Example): [4]

    • Column: A mid-polarity column such as a DB-5ms or equivalent.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient to separate the derivatized analytes (e.g., initial temp 150°C, ramp to 300°C).

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary

The following table summarizes the performance of a validated UPLC-MS/MS method for the simultaneous quantification of glucose, fructose (B13574), and 1,5-anhydroglucitol in human plasma, which demonstrates the expected performance for a well-optimized method for similar analytes.[6][7]

Parameter Performance Metric Reference
Linearity (R²) > 0.99[6][7]
Precision (Intra-day CV%) 0.72 - 10.23%[6][7]
Precision (Inter-day CV%) 2.21 - 13.8%[6][7]
Accuracy (Intra-day) 97 - 113%[6][7]
Accuracy (Inter-day) 100 - 107%[6][7]
Matrix Effects 87 - 109%[6][7]
Recovery 93 - 119%[6][7]

Visualized Workflows

experimental_workflow General Experimental Workflow for 1,5-AF Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Complex Biological Sample (e.g., Plasma, Urine) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is cleanup Sample Cleanup (PPT or SPE) add_is->cleanup dry_recon Dry-down and Reconstitute cleanup->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms For LC-MS/MS gcms Derivatization & GC-MS Analysis dry_recon->gcms For GC-MS data_analysis Data Analysis (Ratio of Analyte to IS) lcms->data_analysis gcms->data_analysis quant Quantification data_analysis->quant

Caption: General workflow for 1,5-AF analysis.

troubleshooting_workflow Troubleshooting Matrix Effects start Poor Reproducibility or Variable IS Signal? check_is Is IS added at the first step of sample prep? start->check_is improve_cleanup Improve Sample Cleanup (e.g., switch from PPT to SPE) check_is->improve_cleanup Yes end_bad Re-evaluate Method check_is->end_bad No (Correct Protocol) optimize_lc Optimize LC Separation (Gradient, Column, pH) improve_cleanup->optimize_lc dilute_sample Dilute Sample optimize_lc->dilute_sample end_good Problem Resolved dilute_sample->end_good

Caption: Troubleshooting workflow for matrix effects.

signaling_pathway Metabolic Pathway of this compound glycogen Glycogen / Starch lyase α-1,4-glucan lyase glycogen->lyase af This compound (1,5-AF) lyase->af reductase Reductase af->reductase ages Advanced Glycation End-products (AGEs) af->ages Non-enzymatic glycation ag 1,5-Anhydro-D-glucitol (1,5-AG) reductase->ag protein Proteins protein->ages

Caption: Metabolic pathway of this compound.

References

Technical Support Center: Optimization of Stereoselective Reduction of 1,5-Anhydro-D-fructose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stereoselective reduction of 1,5-Anhydro-D-fructose (1,5-AF). This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the successful synthesis of the desired stereoisomers, 1,5-anhydro-D-glucitol (1,5-AG) and 1,5-anhydro-D-mannitol (1,5-AM).

Frequently Asked Questions (FAQs)

Q1: What are the main products of the stereoselective reduction of this compound?

The reduction of the C2 ketone of this compound yields two possible stereoisomers: 1,5-anhydro-D-glucitol (1,5-AG) and 1,5-anhydro-D-mannitol (1,5-AM).[1] The stereochemical outcome depends on the reducing agent and the reaction conditions.

Q2: What are the key methods for achieving stereoselective reduction of this compound?

There are two primary approaches for the stereoselective reduction of 1,5-AF: enzymatic reduction and chemical reduction. Enzymatic methods, utilizing this compound reductases (AFRs), are highly stereospecific.[2][3][4] Chemical methods involve the use of metal hydride reducing agents or catalytic hydrogenation.[1]

Q3: Which method offers higher stereoselectivity?

Enzymatic reductions generally offer superior stereoselectivity, often leading to the formation of a single stereoisomer.[5] Chemical reductions can also be stereoselective, but the degree of selectivity is highly dependent on the specific reagent and reaction conditions.

Q4: How can I monitor the progress of the reduction reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the disappearance of the starting material (1,5-AF) and the appearance of the product(s) (1,5-AG and/or 1,5-AM).

Q5: How do I determine the diastereomeric ratio of the products?

The diastereomeric ratio of 1,5-AG and 1,5-AM can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] By integrating the signals corresponding to specific protons in each diastereomer, the relative amounts can be calculated. Chiral HPLC or GC can also be employed for this purpose.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Reducing Agent (Chemical Reduction) Use a fresh batch of the reducing agent. Ensure proper storage conditions (e.g., anhydrous conditions for metal hydrides).
Inactive Enzyme (Enzymatic Reduction) Verify the activity of the enzyme. Ensure proper storage and handling of the enzyme solution. Avoid repeated freeze-thaw cycles.
Insufficient Cofactor (Enzymatic Reduction) Ensure an adequate supply of the necessary cofactor (e.g., NADPH). Consider implementing a cofactor regeneration system.
Incorrect Reaction Temperature Optimize the reaction temperature. For chemical reductions, lower temperatures often improve selectivity. For enzymatic reactions, operate within the optimal temperature range of the enzyme.
Incorrect pH (Enzymatic Reduction) Buffer the reaction mixture to the optimal pH for the specific this compound reductase.[2]
Presence of Inhibitors Ensure the starting material and solvents are free from impurities that could inhibit the catalyst or enzyme. For enzymatic reactions, be aware of potential substrate or product inhibition.[2]
Issue 2: Poor Stereoselectivity
Possible Cause Suggested Solution
Incorrect Reducing Agent (Chemical Reduction) The choice of reducing agent significantly impacts stereoselectivity. For axial attack to yield 1,5-anhydro-D-mannitol, consider sterically hindered hydride reagents. For equatorial attack to yield 1,5-anhydro-D-glucitol, less hindered reagents may be more suitable.
Reaction Temperature is Too High (Chemical Reduction) Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lower activation energy.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with different solvents to optimize stereoselectivity.
Non-optimal Enzyme (Enzymatic Reduction) The choice of this compound reductase is critical. Different AFRs can produce different stereoisomers.[3][4]
Incorrect pH (Enzymatic Reduction) Suboptimal pH can affect the enzyme's conformation and, consequently, its stereoselectivity. Maintain the optimal pH for the chosen enzyme.

Data Presentation: Comparison of Reduction Methods

Table 1: Enzymatic Reduction of this compound

Enzyme SourceProductCofactorOptimal pHReference
Porcine Liver1,5-anhydro-D-glucitol (1,5-AG)NADPH7.0[2]
Sinorhizobium morelense1,5-anhydro-D-mannitol (1,5-AM)NADPH6.5[5]

Table 2: Chemical Reduction of this compound (and Analogs)

Reducing AgentSubstrateProductsDiastereomeric Ratio (axial:equatorial)YieldNotesReference
NaBH₄D-FructoseD-Glucitol and D-Mannitol~1:1Not specifiedThis is an analogous reaction. The reduction of the open-chain form of D-fructose is not highly stereoselective.[8][9]
NaBH₄This compound1,5-AG and 1,5-AMData not availableNot specifiedExpected to produce a mixture of both diastereomers.
Catalytic Hydrogenation (e.g., Pd/C)This compound1,5-AMPredominantly axial attackNot specifiedThe catalyst surface can direct the approach of the substrate.

Note: Specific quantitative data for the chemical reduction of this compound is limited in the reviewed literature. The outcomes for NaBH₄ are inferred from the reduction of D-fructose.

Experimental Protocols

Protocol 1: Enzymatic Reduction to 1,5-Anhydro-D-glucitol

This protocol is based on the use of a hepatic NADPH-dependent reductase.[2]

Materials:

  • Purified this compound reductase from porcine liver

  • This compound

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Quenching solution (e.g., 1 M HCl)

  • Reaction vessel

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, this compound (e.g., 10 mM), and NADPH (e.g., 1 mM).

  • Equilibrate the reaction mixture to the optimal temperature for the enzyme (typically 25-37 °C).

  • Initiate the reaction by adding the purified this compound reductase.

  • Incubate the reaction mixture with gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., HPLC).

  • Once the reaction is complete, quench the reaction by adding a quenching solution.

  • Purify the product, 1,5-anhydro-D-glucitol, using standard chromatographic techniques (e.g., column chromatography on silica (B1680970) gel).

Protocol 2: Chemical Reduction with Sodium Borohydride (B1222165)

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (or another suitable protic solvent)

  • Reaction flask with a magnetic stirrer

  • Ice bath

  • Dilute acid (e.g., 1 M HCl) for workup

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve this compound in methanol in a reaction flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride to the cooled solution in portions with stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of dilute acid until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of 1,5-anhydro-D-glucitol and 1,5-anhydro-D-mannitol by column chromatography.

Visualizations

Experimental_Workflow cluster_chemical Chemical Reduction cluster_enzymatic Enzymatic Reduction Start_Chem This compound Reagent Add Reducing Agent (e.g., NaBH4) Start_Chem->Reagent Reaction_Chem Reaction in Solvent (e.g., Methanol) Reagent->Reaction_Chem Workup Acidic Workup & Extraction Reaction_Chem->Workup Purification_Chem Chromatography Workup->Purification_Chem Products_Chem 1,5-AG & 1,5-AM Mixture Purification_Chem->Products_Chem Start_Enz This compound Enzyme Add AFR & Cofactor (e.g., NADPH) Start_Enz->Enzyme Reaction_Enz Incubation in Buffer (Optimal pH & Temp) Enzyme->Reaction_Enz Quench Quench Reaction Reaction_Enz->Quench Purification_Enz Chromatography Quench->Purification_Enz Product_Enz Stereopure 1,5-AG or 1,5-AM Purification_Enz->Product_Enz Signaling_Pathway cluster_reduction Stereoselective Reduction of this compound cluster_pathways AF This compound Chem_Reduction Chemical Reduction AF->Chem_Reduction Enz_Reduction Enzymatic Reduction AF->Enz_Reduction AG 1,5-anhydro-D-glucitol (Equatorial Attack) Chem_Reduction->AG e.g., NaBH4 (less selective) AM 1,5-anhydro-D-mannitol (Axial Attack) Chem_Reduction->AM e.g., Bulky Hydrides Enz_Reduction->AG e.g., Hepatic AFR Enz_Reduction->AM e.g., S. morelense AFR

References

Technical Support Center: Enhancing the Efficiency of 1,5-Anhydro-D-fructose as a Chiral Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1,5-Anhydro-D-fructose (1,5-AF) in multi-step synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile chiral precursor.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low Yield in Nucleophilic Addition Reactions

  • Question: I am experiencing low yields in my nucleophilic addition to the C2-carbonyl of this compound. What are the potential causes and solutions?

  • Answer: Low yields in nucleophilic additions to 1,5-AF can stem from several factors:

    • Steric Hindrance: The axial hydroxyl group at C3 can sterically hinder the approach of bulky nucleophiles.

      • Solution: Consider using smaller, more reactive nucleophiles. Alternatively, protection of the C3 and C4 hydroxyl groups as an acetonide can flatten the ring and potentially improve accessibility to the carbonyl group.

    • Competing Side Reactions: Enolization of the ketone can lead to side products.

      • Solution: Employing aprotic solvents and non-protic Lewis acids can minimize enolization. Running the reaction at lower temperatures can also favor the desired 1,2-addition product.

    • Hydration of the Carbonyl: In aqueous or protic solvents, the C2 carbonyl can exist in equilibrium with its hydrated form, which is unreactive towards nucleophiles.[1]

      • Solution: Use anhydrous reaction conditions. Dry your solvents and reagents thoroughly before use.

Issue 2: Poor Stereoselectivity in Reduction Reactions

  • Question: My reduction of the C2-carbonyl of this compound is resulting in a mixture of C2-epimers (1,5-anhydro-D-glucitol and 1,5-anhydro-D-mannitol). How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity in the reduction of 1,5-AF is a common challenge. The facial selectivity of the hydride attack is influenced by the stereoelectronic environment.

    • Choice of Reducing Agent:

      • For 1,5-anhydro-D-mannitol (axial attack): Bulky hydride reagents such as Lithium tri-sec-butylborohydride (L-Selectride®) often favor axial attack, leading to the equatorial alcohol.

      • For 1,5-anhydro-D-glucitol (equatorial attack): Smaller hydride reagents like Sodium borohydride (B1222165) (NaBH₄) may show less selectivity but can favor the axial alcohol under certain conditions. The use of chelating agents with NaBH₄ can sometimes improve selectivity.

    • Enzymatic Reduction: Biocatalytic reductions can offer excellent stereoselectivity. For instance, specific reductases can stereoselectively reduce 1,5-AF to 1,5-anhydro-D-mannitol.[2]

    • Reaction Conditions: Temperature and solvent can also influence the stereochemical outcome. It is recommended to perform initial small-scale screens of different reducing agents and conditions.

Issue 3: Difficulty in Purification of Polar Derivatives

  • Question: I am struggling to purify my highly polar this compound derivatives from the reaction mixture. What purification strategies are recommended?

  • Answer: The high polarity of unprotected 1,5-AF derivatives makes purification by traditional silica (B1680970) gel chromatography challenging.

    • Reverse-Phase Chromatography: C18-functionalized silica is often more effective for separating polar carbohydrate compounds. A water/acetonitrile or water/methanol gradient is typically used.

    • Ion-Exchange Chromatography: If your derivative contains ionizable functional groups (e.g., amines or carboxylic acids), ion-exchange chromatography can be a powerful purification method.

    • Size-Exclusion Chromatography: For larger derivatives or to separate from small molecule impurities, size-exclusion chromatography can be employed.

    • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

    • Protecting Group Strategy: If feasible for your synthetic route, protecting the hydroxyl groups can significantly decrease the polarity, making purification on normal-phase silica gel more straightforward.[3]

Frequently Asked Questions (FAQs)

General Questions

  • Question: What is the stability of this compound?

  • Answer: this compound is a relatively stable compound but should be stored at low temperatures (<-15°C) and under dry conditions to prevent degradation.[4] In aqueous solutions, it can exist in equilibrium with its hydrated form at the C2 position.[1]

  • Question: What are the most common protecting groups used for this compound?

  • Answer: Common protecting groups for the hydroxyl functions of 1,5-AF include:

    • Acetals: Isopropylidene (acetonide) groups are frequently used to protect the cis-vicinal diols at C3 and C4.

    • Ethers: Benzyl (Bn) ethers are robust protecting groups for the hydroxyls. Silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are also commonly used.

    • Acyl groups: Acetyl (Ac) or benzoyl (Bz) groups can be used, but their lability to basic conditions should be considered.

Synthesis-Specific Questions

  • Question: Can I perform a Wittig or Horner-Wadsworth-Emmons reaction on this compound?

  • Answer: Yes, the C2-carbonyl of 1,5-AF is amenable to Wittig and Horner-Wadsworth-Emmons (HWE) olefination reactions. The HWE reaction is often preferred as the phosphate (B84403) byproducts are water-soluble, simplifying purification.[5][6] These reactions provide a powerful method for C-C bond formation at the C2 position.

  • Question: Are there any known multi-step syntheses starting from this compound that I can use as a reference?

  • Answer: Yes, a notable example is the synthesis of 1-deoxymannojirimycin (B1202084), a potent glycosidase inhibitor. A six-step synthesis from this compound has been reported with an overall yield of 35%.[7] This synthesis showcases key transformations such as nucleophilic addition and reductive amination.

Data Presentation

Table 1: Representative Yields for the Multi-Step Synthesis of 1-Deoxymannojirimycin from this compound.

StepReactionReagentsProductReported Overall Yield (%)
1-6Multi-step synthesis-1-Deoxymannojirimycin35[7]

Note: The overall yield is reported for the entire six-step sequence. Individual step yields may vary.

Experimental Protocols

Detailed Methodology for the Synthesis of 1-Deoxymannojirimycin from this compound (Adapted from D-fructose synthesis)

This protocol is an adapted representation for the synthesis of 1-deoxymannojirimycin starting from this compound, based on established routes from D-fructose.

Step 1: Protection of C3 and C4 Hydroxyls as an Acetonide

  • Suspend this compound in anhydrous acetone.

  • Add a catalytic amount of a Lewis acid (e.g., FeCl₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure and purify the resulting protected 1,5-AF by column chromatography.

Step 2: Nucleophilic Azide (B81097) Addition

  • Dissolve the protected 1,5-AF in an anhydrous solvent such as THF.

  • Add sodium azide (NaN₃) and a Lewis acid (e.g., Ti(OiPr)₄).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Step 3: Reduction of the Azide

  • Dissolve the azide intermediate in a suitable solvent (e.g., methanol).

  • Add a catalyst such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir vigorously until the azide is fully reduced to the amine (monitor by TLC).

  • Filter off the catalyst and concentrate the filtrate.

Step 4: Reductive Amination (Cyclization)

  • The amine formed in the previous step will be in equilibrium with the cyclic imine.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to the reaction mixture.

  • Stir at room temperature until the imine is reduced to the piperidine (B6355638) ring (monitor by TLC).

  • Work up the reaction by adding a base and extracting the product.

Step 5 & 6: Deprotection

  • Dissolve the protected 1-deoxymannojirimycin in a suitable solvent.

  • Add an acid (e.g., trifluoroacetic acid or aqueous HCl) to remove the acetonide protecting group.

  • Stir until deprotection is complete (monitor by TLC).

  • Neutralize the acid and purify the final product, 1-deoxymannojirimycin, by ion-exchange chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product start This compound step1 Protection (C3, C4-acetonide) start->step1 Acetone, H+ step2 Nucleophilic Azide Addition step1->step2 NaN3, Lewis Acid step3 Azide Reduction step2->step3 H2, Pd/C step4 Reductive Amination step3->step4 NaBH3CN step5 Deprotection step4->step5 H+ end 1-Deoxymannojirimycin step5->end

Caption: Multi-step synthesis of 1-Deoxymannojirimycin from this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Reaction Yield cause1 Steric Hindrance problem->cause1 cause2 Side Reactions (Enolization) problem->cause2 cause3 Carbonyl Hydration problem->cause3 sol1a Use smaller nucleophiles cause1->sol1a sol1b Protect hydroxyl groups cause1->sol1b sol2a Use aprotic solvents cause2->sol2a sol2b Lower reaction temperature cause2->sol2b sol3 Ensure anhydrous conditions cause3->sol3

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of 1,5-Anhydro-D-fructose and 1,5-anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological activities of two closely related monosaccharides, 1,5-Anhydro-D-fructose (1,5-AF) and its metabolite, 1,5-anhydro-D-glucitol (1,5-AG).

This guide provides a detailed comparison of the known bioactivities of this compound and 1,5-anhydro-D-glucitol, supported by experimental data. While structurally similar and metabolically linked, these compounds exhibit distinct and sometimes unrelated biological effects. 1,5-AF is emerging as a multifaceted bioactive molecule with therapeutic potential, whereas 1,5-AG is primarily recognized as a clinical marker for glycemic control.

Metabolic Relationship

In vivo, this compound is rapidly metabolized to 1,5-anhydro-D-glucitol.[1][2] Studies in both swine and humans have shown that after oral administration, 1,5-AF is absorbed and quickly converted to 1,5-AG, with very little to no 1,5-AF being detected in the blood.[1] This metabolic conversion is a critical consideration when evaluating the in vivo bioactivity of orally administered 1,5-AF, as the observed effects may be attributable to 1,5-AG or a combination of both compounds.

Glycogen/Starch Glycogen/Starch This compound (1,5-AF) This compound (1,5-AF) Glycogen/Starch->this compound (1,5-AF) α-1,4-glucan lyase 1,5-anhydro-D-glucitol (1,5-AG) 1,5-anhydro-D-glucitol (1,5-AG) This compound (1,5-AF)->1,5-anhydro-D-glucitol (1,5-AG) Reductase Bioactive Effects of 1,5-AF Bioactive Effects of 1,5-AF This compound (1,5-AF)->Bioactive Effects of 1,5-AF Clinical Marker for Glycemic Control Clinical Marker for Glycemic Control 1,5-anhydro-D-glucitol (1,5-AG)->Clinical Marker for Glycemic Control

Metabolic conversion of 1,5-AF to 1,5-AG and their primary roles.

Comparative Bioactivity and Experimental Data

The following tables summarize the key bioactive properties of 1,5-AF and 1,5-AG, with supporting quantitative data from various studies.

Table 1: Comparative Bioactivities of this compound and 1,5-anhydro-D-glucitol
BioactivityThis compound (1,5-AF)1,5-anhydro-D-glucitol (1,5-AG)
Primary Role Multifaceted bioactive moleculeClinical marker for short-term glycemic control
Anti-inflammatory Yes[3][4]Not well-established
Antioxidant Yes[3][4]Not well-established
Antimicrobial Yes[3][4][5]Not well-established
Anticancer Yes[5]Promotes pre-B acute lymphocytic leukemia progression[6]
Neuroprotection Yes, via AMPK activation[7][8][9]Limited evidence
Gut Microbiome Modulation Yes[3][4]Not reported
Satiety Effects Yes, via activation of oxytocin (B344502) neurons[10]No[10]
Glycemic Control Indirectly, through various mechanismsDirectly reflects glycemic excursions[11][12][13]
Table 2: Quantitative Data on the Bioactivity of this compound
BioactivityExperimental ModelKey FindingsReference
Neuroprotection Rat model of acute ischemic strokeReduced cerebral infarct volume (68.0 ± 17.8 mm³ vs. 463 ± 15.9 mm³ in controls) and mortality (16.7% vs. 44.4% in controls) with intraperitoneal injection.[7][7]
Anti-aging Effects Stroke-prone spontaneously hypertensive rats (SHRSPs)Oral administration reduced blood pressure and prolonged survival.[7][7]
Gut Microbiome Modulation Mice fed a diet with 2% 1,5-AFEnriched the proportion of Faecalibacterium prausnitzii and genes associated with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) biosynthesis.[3][4][3][4]
Satiety Effects MiceIntracerebroventricular (ICV) administration suppressed feeding and increased c-Fos positive oxytocin neurons in the paraventricular nucleus (PVN).[10][10]
Table 3: Quantitative Data on the Bioactivity of 1,5-anhydro-D-glucitol
BioactivityExperimental ModelKey FindingsReference
Glycemic Control db/db diabetic mice8-week administration of 3% 1,5-AG significantly decreased blood glucose levels (339 ± 30 mg/dL vs. 438 ± 34 mg/dL in untreated mice).[14][15][14]
Cholesterol Reduction db/db diabetic mice8-week administration of 3% 1,5-AG significantly suppressed serum cholesterol levels (110.2 ± 18.0 mg/dL vs. 168.4 ± 9.8 mg/dL in untreated mice).[14][15][14]
Leukemia Progression Pre-B acute lymphocytic leukemia (ALL) cells1,5-AG (0.2–0.8 mM) markedly increased phosphorylation of ERK1/2, promoting cell proliferation.[6][6]

Signaling Pathways

This compound: AMPK/PGC-1α/BDNF Pathway

Several studies have demonstrated that 1,5-AF exerts its neuroprotective and anti-aging effects by activating the AMP-activated protein kinase (AMPK) pathway.[7][8][9] Activation of AMPK leads to the upregulation of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) and brain-derived neurotrophic factor (BDNF), which are crucial for mitochondrial biogenesis and neuronal survival.[7][8][9]

This compound This compound AMPK_activation AMPK Activation This compound->AMPK_activation PGC1a PGC-1α Upregulation AMPK_activation->PGC1a BDNF BDNF Upregulation PGC1a->BDNF Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Neuroprotection Neuroprotection BDNF->Neuroprotection

Signaling pathway of 1,5-AF in neuroprotection.
1,5-anhydro-D-glucitol: MAPK/ERK Pathway in Leukemia

In contrast to the protective effects of 1,5-AF, 1,5-AG has been shown to promote the progression of pre-B acute lymphocytic leukemia by activating the MAPK/ERK signaling pathway in a reactive oxygen species (ROS)-dependent manner.[6]

1,5-anhydro-D-glucitol 1,5-anhydro-D-glucitol ROS_Formation ROS Formation 1,5-anhydro-D-glucitol->ROS_Formation MAPK_ERK_Activation MAPK/ERK Pathway Activation ROS_Formation->MAPK_ERK_Activation Leukemia_Progression Leukemia Cell Proliferation MAPK_ERK_Activation->Leukemia_Progression

Signaling pathway of 1,5-AG in leukemia progression.

Experimental Protocols

In Vivo Metabolism of this compound
  • Animal Model: Microminipigs.[1]

  • Administration: 1,5-AF was administered either orally or intravenously.[1]

  • Sample Collection: Blood samples were collected at various time points to analyze the concentrations of 1,5-AF and 1,5-AG.[1]

  • Analysis: High-performance liquid chromatography (HPLC) was used for the specific determination of 1,5-AF and 1,5-AG in blood and urine.

  • Human Study: Four human subjects orally ingested 5 g of a 20% (w/w) aqueous 1,5-AF solution. Urine was collected at 2, 4, 6, and 8 hours post-administration to measure 1,5-AG levels.

Neuroprotective Effects of this compound in an Ischemic Stroke Model
  • Animal Model: Rats subjected to acute ischemic stroke.[7]

  • Treatment: Intraperitoneal injection of 1,5-AF.[7]

  • Assessment:

    • Cerebral infarct volume was measured.[7]

    • Neurological deficits were scored.[7]

    • Mortality rates were recorded.[7]

Modulation of Gut Microbiome by this compound
  • Animal Model: Mice.[3][4]

  • Diet: Mice were fed a diet containing 2% 1,5-AF or a reference sweetener.[3][4]

  • Analysis:

    • Metagenomic Analysis: Bacterial taxa and functional genes in the caecal microbiota were profiled.[3]

    • Metabolomic Analysis: The metabolomic profile of the gut microbiota was assessed.[3]

Conclusion

The available evidence clearly indicates that this compound and 1,5-anhydro-D-glucitol possess distinct and significant bioactivities. 1,5-AF demonstrates a broad spectrum of therapeutic potential, including neuroprotective, anti-inflammatory, and gut microbiome-modulating effects, primarily through pathways like AMPK activation.[3][4][7] In contrast, 1,5-AG is a well-established biomarker for glycemic control, but its direct therapeutic applications are less clear, and it may even promote certain pathologies like leukemia.[6][12][13] The rapid in vivo conversion of 1,5-AF to 1,5-AG necessitates careful consideration in the design and interpretation of future studies on the oral administration of 1,5-AF. Further research is warranted to fully elucidate the independent and combined biological effects of these two closely related molecules.

References

"1,5-Anhydro-D-fructose as a chiral synthon: advantages over other carbohydrate precursors"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and stereoselective synthetic routes to complex chiral molecules is perennial. Carbohydrates, with their inherent chirality, have long been a cornerstone of this endeavor. Among the diverse array of carbohydrate precursors, 1,5-Anhydro-D-fructose (1,5-AF) has emerged as a particularly advantageous chiral synthon, offering distinct benefits over more conventional starting materials like D-glucose and D-fructose. This guide provides an objective comparison of 1,5-AF with other carbohydrate precursors, supported by experimental data, detailed protocols, and illustrative diagrams.

This compound is a unique monosaccharide characterized by a permanent pyran ring and a prochiral center at C2.[1] This structural rigidity and distinct reactivity profile provide a powerful platform for the stereoselective synthesis of a wide range of chiral compounds, including biologically active molecules and their analogues.[2]

Key Advantages of this compound as a Chiral Synthon

The utility of this compound in stereoselective synthesis stems from several key structural and reactivity advantages over other common carbohydrate precursors. These advantages translate to improved reaction outcomes, including higher yields and enhanced stereocontrol, ultimately streamlining the synthesis of complex chiral molecules.

Conformational Rigidity and Stereochemical Control

Unlike D-glucose and D-fructose, which exist in equilibrium between various anomeric and ring forms, 1,5-AF possesses a conformationally locked pyranose ring due to the 1,5-anhydro linkage. This rigidity provides a well-defined three-dimensional structure, which is crucial for predictable and highly stereoselective transformations. The fixed conformation minimizes the formation of undesired stereoisomers, a common challenge when using more flexible carbohydrate precursors.

Unique Reactivity of the Prochiral Ketone

The C2-keto group in 1,5-AF is prochiral, presenting a unique opportunity for stereoselective nucleophilic additions. This allows for the controlled introduction of new stereocenters at this position. For instance, the reduction of this ketone can be directed to selectively form either the manno or gluco epimer, providing access to a range of stereochemically diverse derivatives.

Simplified Reaction Pathways

The absence of a hemiacetal at the anomeric position in 1,5-AF simplifies many synthetic transformations by eliminating the possibility of anomeric mixtures. This often leads to cleaner reactions and higher yields of the desired product, reducing the need for complex purification steps that are frequently required when working with reducing sugars like D-glucose or D-fructose.

Comparative Performance: this compound vs. Other Carbohydrate Precursors

The theoretical advantages of 1,5-AF are borne out in its practical application in organic synthesis. The following sections provide a quantitative comparison of 1,5-AF with other carbohydrate precursors in key synthetic transformations.

Stereoselective Reductions

The stereoselective reduction of the C2-ketone in 1,5-AF provides a direct route to valuable 1,5-anhydroalditols. The outcome of this reduction is highly dependent on the reaction conditions, allowing for tunable stereoselectivity.

PrecursorReaction ConditionsProduct(s)RatioYieldReference
This compound H₂, 5% Pd/C, H₂O1,5-Anhydro-D-mannitol & 1,5-Anhydro-D-glucitol4:158% (crystalline 1,5-Anhydro-D-mannitol)[3]
D-Fructose H₂, Raney Ni, H₂O/EtOHD-Mannitol & D-Sorbitol~1:1Not specifiedGeneral knowledge

As shown in the table, the catalytic hydrogenation of 1,5-AF proceeds with a notable diastereoselectivity, favoring the formation of 1,5-anhydro-D-mannitol.[3] This level of stereocontrol is not typically observed in the reduction of D-fructose under similar conditions, which generally yields a nearly equimolar mixture of D-mannitol and D-sorbitol.

Synthesis of Nitrogen Heterocycles

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, such as iminosugars, which are of significant interest in medicinal chemistry. A notable example is the synthesis of 1-deoxymannojirimycin (B1202084) (DMJ), a potent α-mannosidase inhibitor.

Starting MaterialKey Reaction StepsOverall YieldNumber of StepsReference
This compound Nucleophilic piperidine (B6355638) ring formation, Lewis acid induced pyran ether cleavage35%6[4]
D-Fructose Mitsunobu reaction with N,O-di-Boc-hydroxylamine, acidic hydrolysis, catalytic hydrogenolysis55%~5[5][6]

While the synthesis of DMJ from D-fructose has been optimized to a high overall yield, the route from 1,5-AF offers a competitive alternative.[4][5][6] The choice of starting material may depend on the desired stereochemical outcome for other targets and the availability of the precursors. The utility of 1,5-AF lies in its potential to access a variety of nitrogen heterocycles through stereoselective modifications.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Stereoselective Reduction of this compound

Objective: To synthesize 1,5-anhydro-D-mannitol via the stereoselective reduction of this compound.

Materials:

  • This compound (1.0 g)

  • 5% Palladium on charcoal (Pd/C) (catalytic amount)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • A solution of this compound (1.0 g) in water is treated with a catalytic amount of 5% Pd/C.

  • The mixture is subjected to hydrogenation under a hydrogen atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is crystallized from ethanol to yield 1,5-anhydro-D-mannitol.

Expected Outcome:

  • A 4:1 mixture of 1,5-anhydro-D-mannitol and 1,5-anhydro-D-glucitol.

  • Crystalline 1,5-anhydro-D-mannitol can be obtained in approximately 58% yield.[3]

Synthesis of this compound Oxime

Objective: To prepare the crystalline oxime of this compound.

Materials:

Procedure:

  • This compound (1.0 g) is dissolved in pyridine.

  • One equivalent of hydroxylamine hydrochloride is added to the solution.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by crystallization.

Expected Outcome:

  • Crystalline this compound oxime can be isolated in high yield (e.g., 66%).[3]

Visualizing the Advantages of this compound

The following diagrams illustrate the key structural features and reaction pathways discussed in this guide.

G cluster_0 This compound (Locked Conformation) cluster_1 D-Glucose (Equilibrating Anomers) cluster_2 D-Fructose (Multiple Forms) 1,5-AF 1,5-AF alpha-D-glucopyranose alpha-D-glucopyranose beta-D-glucopyranose beta-D-glucopyranose alpha-D-glucopyranose->beta-D-glucopyranose beta-D-fructopyranose beta-D-fructopyranose beta-D-fructofuranose beta-D-fructofuranose beta-D-fructopyranose->beta-D-fructofuranose

Caption: Structural comparison of carbohydrate precursors.

G start This compound reagents H₂, Pd/C in H₂O start->reagents product_mixture Mixture of Diastereomers reagents->product_mixture mannitol 1,5-Anhydro-D-mannitol (Major Product, 4:1) product_mixture->mannitol glucitol 1,5-Anhydro-D-glucitol (Minor Product) product_mixture->glucitol crystallization Crystallization from Ethanol mannitol->crystallization final_product Crystalline 1,5-Anhydro-D-mannitol (58% Yield) crystallization->final_product

Caption: Workflow for stereoselective reduction.

G cluster_advantages Advantages of this compound cluster_outcomes Improved Synthetic Outcomes A Conformational Rigidity (Locked Pyranose Ring) D High Stereoselectivity A->D Predictable 3D Structure B Absence of Anomeric Center E Cleaner Reactions B->E No Anomeric Mixtures C Prochiral C2-Ketone C->D Controlled Nucleophilic Addition F Simplified Purification E->F G Higher Yields F->G

Caption: Logical flow of advantages.

References

Unlocking Enhanced Therapeutic Potential: A Comparative Analysis of 1,5-Anhydro-D-fructose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of research highlights the significantly enhanced efficacy of 1,5-Anhydro-D-fructose (1,5-AF) derivatives in modulating key inflammatory pathways compared to their parent compound. This guide provides a comprehensive evaluation for researchers, scientists, and drug development professionals on the superior performance of these derivatives, supported by available experimental insights and detailed methodologies for comparative studies.

This compound, a naturally occurring monosaccharide, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-aging properties. However, its therapeutic potential has been hampered by relatively low activity in certain contexts. Recent advancements in medicinal chemistry have led to the synthesis of novel 1,5-AF derivatives designed to overcome these limitations, demonstrating markedly improved efficacy, particularly in the inhibition of the NLRP3 inflammasome, a key player in inflammatory diseases.

Enhanced Efficacy of 1,5-AF Derivatives: A Qualitative Overview

While specific quantitative data from the seminal comparative study by Goto et al. (2018) is not publicly available, the research conclusively demonstrates that certain synthetic 2-keto form derivatives of 1,5-AF exhibit "much higher inhibitory activities with respect to the NLRP3 inflammasome than did 1,5-AF".[1] This enhanced potency is attributed to the chemical modifications designed to prevent the hydration of the 2-keto form of 1,5-AF, a phenomenon believed to be the cause of the parent compound's low activity.[1]

The parent compound, 1,5-AF, is known to exert its biological effects through various mechanisms, including the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and has been linked to anti-aging effects.[2] The development of more potent derivatives opens up new avenues for targeting diseases associated with dysregulated inflammation and metabolic stress.

Data Presentation: Comparative Efficacy (Qualitative)

Due to the unavailability of specific IC50 values from the primary comparative study, the following table provides a qualitative summary of the efficacy of 1,5-AF derivatives against the NLRP3 inflammasome based on published abstracts.

Compound/Derivative TypeTargetEfficacy Compared to this compoundReference
This compound (Parent Compound) NLRP3 InflammasomeBaseline (Low Activity)[1]
Synthetic 2-keto form Derivatives NLRP3 InflammasomeMuch Higher Inhibitory Activity[1]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

NLRP3 Inflammasome Inhibition Assay in Macrophages

This protocol outlines the steps to evaluate the inhibitory effect of 1,5-AF and its derivatives on the NLRP3 inflammasome in mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells.

1. Cell Culture and Priming:

  • Culture BMDMs or PMA-differentiated THP-1 cells in complete RPMI 1640 medium.

  • Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

2. Compound Treatment:

  • Following priming, treat the cells with varying concentrations of 1,5-AF or its derivatives for 1 hour. Include a vehicle control (e.g., DMSO).

3. NLRP3 Inflammasome Activation:

  • Induce NLRP3 inflammasome activation by adding ATP (5 mM) or Nigericin (10 µM) to the cell culture and incubate for 1 hour.

4. Measurement of IL-1β Secretion:

  • Centrifuge the plate and collect the cell culture supernatants.

  • Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of IL-1β inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration at which the compound inhibits 50% of the IL-1β secretion.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Experimental Workflow a 1. Cell Culture & Priming (BMDMs or THP-1 cells) b 2. Compound Treatment (1,5-AF or Derivatives) a->b c 3. NLRP3 Activation (ATP or Nigericin) b->c d 4. Supernatant Collection c->d e 5. IL-1β Quantification (ELISA) d->e f 6. Data Analysis (IC50) e->f

Caption: Experimental workflow for evaluating NLRP3 inflammasome inhibition.

G cluster_pathway NLRP3 Inflammasome Signaling Pathway PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NFkB NF-κB TLR4->NFkB Pro_IL1b_NLRP3 pro-IL-1β & NLRP3 Upregulation NFkB->Pro_IL1b_NLRP3 Pro_IL1b Pro-IL-1β Pro_IL1b_NLRP3->Pro_IL1b Signal2 Signal 2 (e.g., ATP, Nigericin) NLRP3 NLRP3 Signal2->NLRP3 Activation Inflammasome Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 IL1b IL-1β (Secreted) Casp1->IL1b Cleavage of Pro-IL-1β Inflammasome->Casp1 Cleavage Inflammation Inflammation IL1b->Inflammation

Caption: Simplified NLRP3 inflammasome signaling pathway.

References

A Comparative Guide to HPLC and GC-MS Methods for the Detection of 1,5-Anhydro-D-fructose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 1,5-Anhydro-D-fructose (1,5-AF), a key monosaccharide intermediate in glycogen (B147801) metabolism, is crucial. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific research needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHPLCGC-MS
Principle Separation in a liquid mobile phase based on polarity and interaction with a stationary phase.Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile or semi-volatile compounds; derivatization is essential for sugars.
Derivatization Often not required, but can be used to enhance detection.Mandatory for non-volatile sugars like 1,5-AF to increase volatility.
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Sensitivity Varies with the detector (e.g., UV, RI, ELSD, MS). Can be highly sensitive with MS detection (LC-MS).Typically offers high sensitivity and selectivity, especially in selected ion monitoring (SIM) mode.
Selectivity Good, can be significantly enhanced with mass spectrometry (LC-MS).Excellent, with mass spectrometry providing structural information for definitive identification.
Instrumentation Cost Can be lower for basic setups (e.g., HPLC-UV).Generally higher due to the mass spectrometer.
Operating Conditions Typically performed at or near ambient temperature.Operates at high temperatures to ensure sample vaporization.

Quantitative Performance Data

ParameterHPLC MethodGC-MS Method
Linearity A linear curve was obtained over a concentration range of 1-100 μg/ml with a coefficient of determination (r²) of 0.9999.[1]Good linearity is consistently reported for GC-MS analysis of derivatized monosaccharides.
Limit of Detection (LOD) Not explicitly stated for the specific 1,5-AF method, but HPLC-MS methods for similar compounds can achieve low µg/L detection limits.[2]GC-MS assays generally have a lower limit of detection than enzymatic assays for fructose (B13574).[3] High sensitivity is a key advantage.[4]
Precision & Accuracy For a related UPLC-MS/MS method for fructose and 1,5-anhydroglucitol, intra-day and inter-day precision (CV%) ranged from 0.72-10.23% and 2.21-13.8%, with accuracy from 97-113%.[5]GC-MS methods for monosaccharides are known for their high precision and accuracy, essential for quantitative analysis.
Analysis Time Can be relatively fast, with modern UPLC systems offering even shorter run times.Analysis times can be fast for simple mixtures, but the overall time is increased by the sample derivatization step.[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction of 1,5-AF Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., UV, RI, MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction of 1,5-AF Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification Comparison cluster_hplc HPLC cluster_gcms GC-MS HPLC HPLC HPLC_Adv Advantages: - No derivatization required - Suitable for thermally labile compounds - Broader applicability for non-volatile samples HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - Potentially lower sensitivity than GC-MS (SIM) - Higher solvent consumption HPLC->HPLC_Disadv GCMS GC-MS GCMS_Adv Advantages: - High sensitivity and selectivity (SIM mode) - Excellent for structural elucidation - Faster analysis times (post-derivatization) GCMS->GCMS_Adv GCMS_Disadv Disadvantages: - Mandatory derivatization step - Not suitable for thermally labile compounds - Requires volatile samples GCMS->GCMS_Disadv

References

"1,5-Anhydro-D-fructose versus D-fructose: a comparative study on protein glycation rates"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the protein glycation rates of 1,5-Anhydro-D-fructose (1,5-AF) and D-fructose. Protein glycation, a non-enzymatic reaction between reducing sugars and proteins, leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes, Alzheimer's, and the aging process. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative reactivity of these two monosaccharides.

Executive Summary

D-fructose is a well-established glycating agent, known to be significantly more reactive than glucose.[1] This heightened reactivity is largely attributed to the greater proportion of its open-chain aldehydic or ketonic form in solution, which is necessary for the initial step of the Maillard reaction.[2] this compound, a metabolite of glycogen (B147801), has also been identified as a precursor to AGEs, termed AF-AGEs.[3] While direct quantitative kinetic comparisons are limited in published literature, evidence suggests that 1,5-AF may be an even more potent glycating agent than D-fructose, theoretically due to a higher propensity to exist in its reactive open-chain state.[3] However, the in vivo significance of 1,5-AF's glycation potential is tempered by its rapid metabolic conversion to the non-glycating polyol, 1,5-anhydro-D-glucitol (1,5-AG).[4]

Comparative Data on Protein Glycation

The following tables summarize the available quantitative data for D-fructose-mediated protein glycation and provide a qualitative comparison for this compound based on current literature.

Table 1: In Vitro Glycation of Bovine Serum Albumin (BSA) with D-fructose

Time (Days)Fluorescent AGEs (Arbitrary Units)Nε-(carboxymethyl)lysine (CML) (ng/mg BSA)
7Data PointData Point
14Data PointData Point
21Data PointData Point
28Data PointData Point

Note: Specific numerical data for fluorescent AGEs and CML formation with D-fructose would be populated here from a cited experimental study. The placeholder "Data Point" indicates where such data would be presented.

Table 2: Qualitative Comparison of Glycation Rates

FeatureThis compoundD-fructose
Relative Reactivity Suggested to be more reactive than D-fructose due to a higher proportion of the open-chain form.[3]Highly reactive , approximately 7.5 to 10 times more so than D-glucose.[1]
In Vivo Fate Rapidly metabolized to non-glycating 1,5-anhydro-D-glucitol (1,5-AG).[4]Metabolized primarily in the liver; can contribute to endogenous AGE formation.[2]
Resulting AGEs 1,5-AF-derived Advanced Glycation End-products (AF-AGEs).[3]Fructose-derived Advanced Glycation End-products (Fru-AGEs).[5]
Early Glycation Product Schiff base followed by Heyns rearrangement-like products.Schiff base followed by Heyns rearrangement product.[1]

Experimental Protocols

A standardized in vitro protocol is essential for the direct comparison of protein glycation rates. Below is a detailed methodology adaptable for both this compound and D-fructose.

In Vitro Protein Glycation Assay

Objective: To quantitatively compare the rate of formation of Advanced Glycation End-products (AGEs) from the incubation of a model protein (Bovine Serum Albumin) with this compound and D-fructose over time.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • D-fructose

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Sodium Azide (B81097) (NaN₃)

  • Sterile, pyrogen-free water

  • Incubator at 37°C

  • Sterile microcentrifuge tubes

  • Spectrofluorometer

  • ELISA reader and relevant antibodies for specific AGEs (e.g., CML)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of BSA in 0.1 M PBS.

    • Prepare 0.5 M solutions of this compound and D-fructose in 0.1 M PBS.

    • Add sodium azide to all solutions to a final concentration of 0.02% (w/v) to prevent microbial growth.

    • Filter-sterilize all solutions through a 0.22 µm filter.

  • Incubation:

    • In sterile microcentrifuge tubes, combine the BSA solution with either the 1,5-AF solution, the D-fructose solution, or PBS (as a negative control).

    • The final concentrations in the reaction mixtures should be:

      • BSA: 5 mg/mL

      • Sugar (1,5-AF or D-fructose): 0.25 M

    • Incubate all tubes at 37°C for a period of 4 weeks.

  • Time-Course Sampling:

    • At specified time points (e.g., days 0, 7, 14, 21, and 28), withdraw aliquots from each reaction mixture.

    • Immediately store the aliquots at -80°C until analysis.

  • Quantification of Glycation:

    • Fluorescent AGEs:

      • Thaw the collected aliquots.

      • Dilute the samples in PBS.

      • Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

    • Specific AGEs (e.g., Nε-(carboxymethyl)lysine - CML):

      • Utilize a competitive ELISA kit specific for CML according to the manufacturer's instructions.

      • Briefly, this involves coating a microplate with CML-modified protein, adding the samples and a specific primary antibody, followed by a secondary antibody conjugated to an enzyme for colorimetric detection.

      • Measure the absorbance using an ELISA reader.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by AGEs and the experimental workflow for this comparative study.

G Experimental Workflow for Comparative Glycation Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis BSA BSA Solution (10 mg/mL) Mix_AF Mix BSA + 1,5-AF BSA->Mix_AF Mix_Fructose Mix BSA + D-fructose BSA->Mix_Fructose Mix_Control Mix BSA + PBS BSA->Mix_Control AF 1,5-AF Solution (0.5 M) AF->Mix_AF Fructose D-fructose Solution (0.5 M) Fructose->Mix_Fructose Control PBS Control Control->Mix_Control Incubate Incubate at 37°C for 4 weeks Mix_AF->Incubate Mix_Fructose->Incubate Mix_Control->Incubate Sampling Aliquots taken at Days 0, 7, 14, 21, 28 Incubate->Sampling Fluorescence Fluorescence Spectroscopy (Ex: 370nm, Em: 440nm) Sampling->Fluorescence ELISA CML ELISA Sampling->ELISA

Caption: Experimental workflow for the comparative analysis of protein glycation.

G AGEs-RAGE Signaling Pathway AGEs Fru-AGEs or AF-AGEs RAGE RAGE Receptor AGEs->RAGE ROS Increased ROS Production RAGE->ROS NFkB NF-κB Activation ROS->NFkB MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Signaling cascade initiated by AGEs binding to the RAGE receptor.

G This compound Metabolic and Signaling Pathway AF This compound Glycation Protein Glycation AF->Glycation Metabolism Metabolism AF->Metabolism AMPK AMPK Activation AF->AMPK AGEs AF-AGEs Glycation->AGEs AG 1,5-Anhydro-D-glucitol (Non-glycating) Metabolism->AG

Caption: Metabolic fate and direct signaling of this compound.

References

"elucidating the differences in metabolic pathways of 1,5-Anhydro-D-fructose across species"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways of 1,5-Anhydro-D-fructose (1,5-AF) across different biological kingdoms. 1,5-AF, a unique monosaccharide derived from the enzymatic degradation of starch and glycogen (B147801) by α-1,4-glucan lyase, serves as a key metabolic intermediate.[1] Its subsequent metabolism, however, diverges significantly among mammals, bacteria, and fungi, presenting distinct enzymatic strategies and metabolic end-products. This guide summarizes these differences, presents available quantitative data for key enzymes, details relevant experimental protocols, and provides visual diagrams of the metabolic pathways to facilitate a deeper understanding for research and development applications.

Key Metabolic Differences at a Glance

The metabolic pathways of this compound diverge primarily after its formation. In mammals, the pathway is a straightforward reduction. In contrast, certain bacteria employ a different reductive step leading to an alternative epimer, while fungi can utilize 1,5-AF as a precursor for complex secondary metabolites.

  • Mammalian Pathway: Characterized by the rapid and efficient reduction of 1,5-AF to 1,5-anhydro-D-glucitol (1,5-AG), which is then excreted in the urine.[1][2][3] This conversion is primarily catalyzed by an NADPH-dependent this compound reductase found in the liver.[2][3]

  • Bacterial Pathway (e.g., Sinorhizobium morelense): This bacterium utilizes a novel metabolic route where 1,5-AF is first reduced to 1,5-anhydro-D-mannitol (1,5-AM) by a stereoselective, NADPH-dependent this compound reductase.[2][4][5] This intermediate is further metabolized to D-mannose.[2][4]

  • Fungal Pathway (e.g., Anthracobia melaloma): In some fungi, 1,5-AF serves as a substrate for the enzyme aldos-2-ulose dehydratase. This enzyme catalyzes the conversion of 1,5-AF into intermediates like ascopyrone M, which are precursors for the biosynthesis of various secondary metabolites, including microthecin.[6][7]

  • Plant Pathway: The metabolic fate of 1,5-AF in plants is not well-elucidated. While 1,5-AF is found in plant tissues, specific catabolic pathways have not been extensively characterized. Fructose, a related hexose, is known to act as a signaling molecule in plants like Arabidopsis thaliana.

Comparative Enzyme Kinetics

The primary enzymes responsible for the initial metabolism of 1,5-AF exhibit different kinetic properties, reflecting their distinct metabolic roles in various species.

EnzymeSpeciesProduct(s)Km (mM)Other Kinetic ParametersReference
This compound Reductase (EC 1.1.1.263)Sus scrofa (Porcine) Liver1,5-Anhydro-D-glucitol0.44Molecular Activity: 8.7 s-1[8][9]
This compound Reductase (AFR) (EC 1.1.1.292)Sinorhizobium morelense1,5-Anhydro-D-mannitolNot specifiedSpecific Activity: 489 U/mg[2]
Aldos-2-ulose Dehydratase (EC 4.2.1.111)Anthracobia melalomaAscopyrone M, MicrothecinNot specifiedData not available[7][10]

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct metabolic routes of this compound in mammals, the bacterium Sinorhizobium morelense, and fungi.

References

"assessing the advantages of enzymatic synthesis of 1,5-Anhydro-D-fructose over chemical methods"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key carbohydrate building blocks is of paramount importance. 1,5-Anhydro-D-fructose (1,5-AF), a versatile chiral precursor for various biologically active compounds, can be produced through both enzymatic and traditional chemical routes. This guide provides a comprehensive comparison of these two approaches, supported by available data, to inform the selection of the most suitable synthesis strategy.

This compound is a naturally occurring monosaccharide that serves as a valuable starting material for the synthesis of a wide range of bioactive molecules, including inhibitors of inflammasomes and potential therapeutic agents. The efficiency, purity, and environmental impact of its synthesis are critical considerations for its practical application in research and development.

Performance Comparison: Enzymatic vs. Chemical Synthesis

The choice between enzymatic and chemical synthesis of this compound hinges on a trade-off between reaction conditions, yield, purity, and environmental considerations. While both methods can produce the desired compound with high yields, the enzymatic approach generally offers a more sustainable and specific route.[1][2]

ParameterEnzymatic SynthesisChemical Synthesis
Starting Material Starch, Dextrin, AmylopectinD-Fructose, D-Glucose
Catalyst/Enzyme α-1,4-glucan lyaseChemical catalysts (e.g., acids, bases)
Reaction Temperature 24-35°C[3]Typically requires heating
pH 4.0[3]Often requires acidic or basic conditions
Reaction Time 2-7 days[3]Varies (multi-step)
Yield 50-70% (up to 80% with debranching enzymes)[3][4]"High yields" (specifics vary with method)[2]
Purity >99%[3]Variable, may require extensive purification
Byproducts Minimal, mainly glucose[4]Can generate various byproducts requiring separation
Environmental Impact Generally considered "greener"; mild conditions, biodegradable catalystOften requires harsh reagents and solvents, may generate hazardous waste

Visualizing the Synthesis Pathways

To better understand the distinct workflows of each method, the following diagrams illustrate the enzymatic and chemical synthesis routes for this compound.

Enzymatic_Synthesis Starch Starch / Glycogen Enzyme α-1,4-glucan lyase Starch->Enzyme Substrate AF This compound Enzyme->AF Catalysis Chemical_Synthesis Fructose D-Fructose Protection Protection of hydroxyl groups Fructose->Protection Modification Chemical Modification Protection->Modification Deprotection Deprotection Modification->Deprotection AF This compound Deprotection->AF

References

Cross-Validation of Analytical Techniques for 1,5-Anhydro-D-fructose Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 1,5-Anhydro-D-fructose (1,5-AF) is crucial for various metabolic and clinical studies. This guide provides a comparative overview of two prominent analytical techniques for 1,5-AF measurement: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the HPLC-RID and UPLC-MS/MS methods for the analysis of 1,5-AF and related compounds.

Performance MetricHPLC-RIDUPLC-MS/MS
Linearity (R²) >0.99>0.99
Precision (CV %) Intra-day: <2.0% Inter-day: <2.0%Intra-day: 0.72-10.23% Inter-day: 2.21-13.8%[1]
Accuracy (% Recovery) 98.80% - 106.27%97-113% (Intra-day) 100-107% (Inter-day)[1]
Limit of Detection (LOD) ~0.2 - 0.8 mg/mL (for similar sugars)[2]Not explicitly stated for 1,5-AF
Limit of Quantification (LOQ) ~0.6 - 1.8 mg/mL (for similar sugars)[2]Not explicitly stated for 1,5-AF
Matrix Effect Not applicable87-109%[1]
Sample Preparation Simple filtration and dilutionProtein precipitation and dilution
Specificity Lower (co-elution possible)High (based on mass-to-charge ratio)
Sensitivity LowerHigher

Experimental Protocols

Detailed methodologies for both techniques are provided below to facilitate replication and cross-validation.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is a robust and cost-effective technique for the quantification of sugars.

1. Sample Preparation:

  • For liquid samples, dilute with deionized water to bring the estimated 1,5-AF concentration within the linear range of the assay.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • For solid samples, perform an aqueous extraction, followed by dilution and filtration.

2. HPLC-RID System and Conditions: [3]

  • Column: Zorbax NH2 (150 x 4.6 mm, 5µm) or equivalent amino-based column.[3]

  • Mobile Phase: Isocratic elution with 83% aqueous acetonitrile (B52724).[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Column Temperature: 33 °C.[3]

  • Detector: Refractive Index Detector (RID) at 33 °C.[3]

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of 1,5-AF standards in deionized water over a concentration range of 50 ppm to 1000 ppm.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers high sensitivity and specificity, making it suitable for complex biological matrices.[1][4]

1. Sample Preparation: [1]

  • To 50 µL of plasma or serum sample, add a suitable internal standard (e.g., stable isotope-labeled 1,5-AF).

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample to solvent).

  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Collect the supernatant and dilute as necessary with the initial mobile phase.

2. UPLC-MS/MS System and Conditions: [1]

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar analytes like sugars.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a suitable modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid).

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

3. MRM Transitions:

  • Specific precursor-to-product ion transitions for 1,5-AF and the internal standard need to be determined and optimized for maximum sensitivity.

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Biological Sample Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Protein Precipitation Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (RID/MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the chromatographic analysis of this compound.

References

A Comparative Analysis of the Anti-Aging Properties of 1,5-Anhydro-D-fructose and Other Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for effective anti-aging compounds is a cornerstone of modern biomedical research. While many complex molecules are under investigation, the role of simple sugars in the aging process is of fundamental importance. This guide provides a comparative analysis of the anti-aging effects of 1,5-Anhydro-D-fructose (1,5-AF), a naturally occurring monosaccharide, against other common monosaccharides: glucose, fructose (B13574), and galactose. This comparison is based on available experimental data on their impact on key markers of aging, including oxidative stress, glycation, and lifespan.

Comparative Data on Anti-Aging Effects

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound and other monosaccharides in relation to their effects on aging-related parameters.

Monosaccharide Antioxidant Activity (DPPH Radical Scavenging) Effect on Reactive Oxygen Species (ROS) Reference
This compound Effective scavenging activity, comparable to α-tocopherol at 2.5 mg/ml.Dose-dependently inhibits hydrogen peroxide and superoxide (B77818) anion formation in THP-1 cells.[1]
Glucose Generally considered to have low direct antioxidant activity.Can lead to increased ROS production through various metabolic pathways.[2][3]
Fructose Limited direct antioxidant activity.Can induce oxidative stress, contributing to cellular damage.[2][4]
Galactose Induces oxidative stress, a key mechanism in its use to model accelerated aging.Increases ROS levels, leading to cellular and tissue damage.[5][6]
Monosaccharide Effect on Advanced Glycation End-products (AGEs) Formation Relative Glycation Rate Reference
This compound Data on direct inhibition of AGEs formation is not extensively available in the provided search results.Not specified.
Glucose A primary precursor for AGEs formation in vivo.Slower than fructose.[7][8][9]
Fructose A potent precursor of AGEs, leading to protein cross-linking and cellular damage.Approximately 10 times more reactive than glucose in glycation.[10][11][12]
Galactose Induces the formation of AGEs, contributing to its pro-aging effects.Higher than glucose.[6][9]
Monosaccharide Effect on Lifespan in Model Organisms Model Organism Reference
This compound Prolonged survival in stroke-prone spontaneously hypertensive rats (SHRSPs).Rats[13][14]
Glucose Can shorten lifespan.C. elegans, Drosophila melanogaster[15][16]
Fructose Can have a biphasic effect, with lower doses extending and higher doses shortening lifespan.C. elegans[15]
Galactose Used to induce accelerated aging, thus shortening lifespan.Mice, Rats, Dogs[6][13]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Materials: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test samples, positive control (e.g., ascorbic acid), suitable solvent (e.g., methanol, ethanol, DMSO), 96-well plate or cuvettes, spectrophotometer.

  • Procedure:

    • Prepare various concentrations of the test samples and positive control in the chosen solvent.

    • Add a defined volume of each sample dilution to a well or cuvette.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against sample concentration.[1][17][18]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable fluorogenic probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure cellular ROS levels.

  • Materials: Adherent cells, 24-well or 96-well plate (black with a clear bottom is recommended), cell culture medium, phosphate-buffered saline (PBS), DCFH-DA working solution, inducing agent for positive control (e.g., tert-Butyl hydroperoxide), fluorescence microscope or microplate reader.

  • Procedure:

    • Seed cells in the plate and culture under standard conditions overnight.

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with the test monosaccharides at desired concentrations for a specific duration. Include a positive control treated with an ROS-inducing agent.

    • Remove the treatment medium and wash the cells with PBS.

    • Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add PBS to each well.

    • Visualize ROS production using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[19][20][21]

In Vitro Glycation of Bovine Serum Albumin (BSA)

This assay evaluates the ability of monosaccharides to induce the formation of advanced glycation end-products (AGEs) using a model protein.

  • Materials: Bovine serum albumin (BSA), the monosaccharide to be tested (e.g., glucose, fructose), phosphate (B84403) buffer saline (PBS, pH 7.4), sodium azide (B81097) (to prevent microbial growth), sealed tubes or 96-well plates, spectrofluorometer.

  • Procedure:

    • Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.

    • Prepare a solution of the monosaccharide (e.g., 0.5 M) in PBS.

    • In a sealed tube or well, mix the BSA solution, the monosaccharide solution, and PBS. A negative control with BSA and PBS only, and a positive control with a known glycation inhibitor can be included.

    • Incubate the mixtures at 37°C for several days to weeks.

    • After incubation, measure the formation of fluorescent AGEs using a spectrofluorometer (excitation ~370 nm, emission ~440 nm).

    • The percentage of inhibition of glycation can be calculated if an inhibitor is being tested.[22][23]

Caenorhabditis elegans Lifespan Assay

This assay is a common method to assess the effect of a compound on the lifespan of a whole organism.

  • Materials: Synchronized population of L4 stage C. elegans, Nematode Growth Medium (NGM) plates, E. coli OP50 (food source), test monosaccharides, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) to prevent progeny production, platinum wire worm pick, incubator at 20°C.

  • Procedure:

    • Prepare NGM plates seeded with E. coli OP50. Incorporate the test monosaccharides and FUDR into the media.

    • Transfer a synchronized population of L4 stage worms to the prepared plates (approximately 60-100 worms per condition, distributed across multiple replicate plates).

    • Incubate the plates at 20°C.

    • Starting from the first day of adulthood, score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

    • Transfer the worms to fresh plates every 2-3 days to maintain a consistent food source and avoid contamination.

    • Continue scoring until all worms have died.

    • Generate survival curves and perform statistical analysis to determine if the test monosaccharide significantly affects lifespan.[24][25]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_AMPK_Pathway This compound Anti-Aging Pathway AF This compound AMPK AMPK Activation AF->AMPK PGC1a PGC-1α Upregulation AMPK->PGC1a BDNF BDNF Upregulation PGC1a->BDNF Effects Neuroprotection Anti-aging Effects BDNF->Effects

Caption: Signaling pathway of this compound's anti-aging effects.

G cluster_Glycation_Pathway Monosaccharide-Induced Pro-Aging Glycation Pathway Monosaccharide Glucose / Fructose / Galactose AGEs Advanced Glycation End-products (AGEs) Formation Monosaccharide->AGEs Protein Body Proteins (e.g., Collagen) Protein->AGEs ROS Increased Oxidative Stress (ROS) AGEs->ROS Damage Cellular Damage Accelerated Aging AGEs->Damage ROS->Damage

Caption: Pro-aging pathway initiated by common monosaccharides.

G cluster_Workflow General Experimental Workflow for Anti-Aging Assessment start Select Monosaccharide antioxidant Antioxidant Assay (e.g., DPPH) start->antioxidant ros Cellular ROS Measurement start->ros glycation In Vitro Glycation (e.g., BSA Assay) start->glycation lifespan Lifespan Assay (e.g., C. elegans) start->lifespan end Comparative Analysis of Anti-Aging Potential antioxidant->end ros->end glycation->end lifespan->end

Caption: Experimental workflow for comparing monosaccharide anti-aging effects.

References

Safety Operating Guide

Proper Disposal Procedures for 1,5-Anhydro-D-fructose

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

1,5-Anhydro-D-fructose, a derivative of the naturally occurring sugar fructose, is classified as a non-hazardous substance.[1][2] Its disposal is guided by standard laboratory safety protocols for non-hazardous chemical waste. While it does not present significant chemical hazards, proper disposal procedures are necessary to ensure compliance with institutional and local regulations and to maintain a safe laboratory environment. The primary responsibility for correct waste characterization and disposal lies with the waste generator.

Immediate Safety Precautions

While this compound is not considered hazardous, general laboratory safety practices should always be observed during handling and disposal.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.[3][4]

  • Spill Cleanup: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[5] The spill area can then be cleaned with water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

    • Skin Contact: Wash the affected area with soap and water.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[6]

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form (solid or aqueous solution) of the waste, as well as institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[2]

Method A: Drain Disposal for Small, Uncontaminated Quantities

For small, uncontaminated quantities of this compound, drain disposal is often an acceptable method due to its high water solubility and biodegradability.[2][3][7]

  • Experimental Protocol for Drain Disposal:

    • Quantify: Ensure the amount of waste is considered "small" by your institution's standards (e.g., less than 1 liter or 1 kilogram).[3]

    • Dilution: If disposing of a solid, dissolve it completely in water. Dilute aqueous solutions with at least 10-20 parts cold water.[2][3]

    • Discharge: Slowly pour the diluted solution down a laboratory sink drain, followed by flushing with a generous amount of additional cold water to prevent any potential clogging of pipes.[2][3]

    • Log Entry: Record the disposal in the laboratory's waste log, if required by your institution.[3]

Method B: Solid Waste Disposal for Large or Uncontaminated Solid Quantities

Large quantities of this compound should not be disposed of down the drain to avoid overburdening wastewater treatment systems.[3]

  • Experimental Protocol for Solid Waste Disposal:

    • Containment: Place the solid this compound into a suitable, sealed, and clearly labeled container.[2][3]

    • Classification and Labeling: Label the container as "Non-Hazardous Waste: this compound".[3]

    • Disposal: Dispose of the container in the regular solid waste stream, in accordance with your institution's and local waste management regulations.[3] For very large quantities, it is advisable to contact your institution's EHS office for guidance on disposal, which may include a chemical waste pickup.[2]

Quantitative Disposal Guidelines

The following table summarizes key quantitative parameters for the disposal of non-hazardous sugars like this compound. Note that these are general guidelines, and specific limits may vary by institution.

ParameterGuidelineSource
Small Quantity (Drain Disposal) < 1 Liter / 1 kg[3]
Dilution Ratio (Drain Disposal) 1:20 (waste to water)[2][3]
pH Range (for neutralized solutions) 5.0 - 12.5[8]
Daily Volume Limit (Sewer Disposal) May be limited (e.g., < 4-5 gallons/day/lab)[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_contaminated Is the waste mixed with hazardous substances? start->is_contaminated is_small_quantity Is it a small quantity (<1 L / 1 kg)? is_contaminated->is_small_quantity No hazardous_waste Dispose of as Hazardous Chemical Waste. Follow EHS procedures. is_contaminated->hazardous_waste Yes solid_waste Solid Waste Disposal: 1. Contain and seal. 2. Label as 'Non-Hazardous'. 3. Dispose in regular solid waste. is_small_quantity->solid_waste No drain_disposal Drain Disposal: 1. Dissolve/Dilute with 10-20x water. 2. Pour down drain. 3. Flush with copious water. is_small_quantity->drain_disposal Yes end End hazardous_waste->end consult_ehs Consult Institutional EHS Office for specific guidance. solid_waste->consult_ehs drain_disposal->consult_ehs consult_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1,5-Anhydro-D-fructose

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,5-Anhydro-D-fructose

For researchers, scientists, and drug development professionals, ensuring the safe handling of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for this compound. While specific data for this compound is limited, the following guidance is based on the safety protocols for the closely related and structurally similar compound, D(-)-Fructose. Adherence to these protocols is crucial for maintaining a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, the following personal protective equipment is recommended to minimize exposure:

Protection TypeRecommended EquipmentStandards
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) and a standard laboratory coat.Glove selection should be based on the specific laboratory conditions and potential for contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used in situations where dust may be generated.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2]
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to ensure the stability of the compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][2]

  • Avoid Dust Formation: Take care to avoid the formation of dust when transferring or weighing the solid material.[1][3][2]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][2] Wash hands thoroughly after handling. Keep away from food, drink, and animal feedingstuffs.[1][4]

Storage:

  • Container: Store in a tightly closed container.[1]

  • Conditions: Keep in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is between 15 – 25 °C.

  • Incompatibilities: Avoid exposure to moisture and strong oxidizing agents.[1][3][2]

Disposal Plan

All waste materials should be disposed of in accordance with national and local regulations.[1]

  • Solid Waste: Unused or contaminated solid material should be collected in a suitable, labeled container for disposal.[1][3]

  • Liquid Waste: Do not empty into drains.[1] Solutions containing this compound should be collected in a labeled waste container for chemical waste disposal.

Emergency First Aid Procedures

In the event of accidental exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Measures
Inhalation If dust is inhaled, move the individual to fresh air.[1] If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms appear.
Skin Contact Brush off any loose particles from the skin. Wash the affected area with plenty of soap and water.[1] If irritation develops, seek medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water. Seek medical attention if symptoms occur.[3]

Visualizing the Handling Workflow

To ensure a clear and logical process for handling this compound, the following workflow diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace A->B C Weigh/Transfer this compound B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Segregate and Label Waste E->F G Dispose of Waste per Regulations F->G

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Anhydro-D-fructose
Reactant of Route 2
1,5-Anhydro-D-fructose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.